4-Chloro-2-methyl-6-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSCDFKGUAONPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211868 | |
| Record name | 4-Chloro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62790-50-5 | |
| Record name | 4-Chloro-2-methyl-6-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062790505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2-methyl-6-nitroaniline CAS number 62790-50-5 properties
An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroaniline (CAS No. 62790-50-5)
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, development, and manufacturing. Our focus is on delivering field-proven insights into its properties, handling, and applications to ensure both safety and efficacy in experimental design.
Core Compound Identification and Physicochemical Profile
This compound, registered under CAS Number 62790-50-5, is a substituted aniline derivative.[1][2] Its distinct molecular architecture, featuring chloro, methyl, and nitro functional groups on an aniline backbone, makes it a versatile building block in organic synthesis. The compound typically presents as orange crystals, needles, or a crystalline powder.[3][4]
A precise understanding of its physicochemical properties is the foundation of its effective use. These parameters dictate everything from solvent selection and reaction temperature to storage conditions and purification strategies.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 62790-50-5 | [1][2][5] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][5][6] |
| Molecular Weight | 186.60 g/mol | [1][5][7] |
| Appearance | Orange crystals, needles, or powder | [3][4] |
| Melting Point | 126-132 °C | [3][4][8] |
| Boiling Point | 328.7 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 152.6 ± 26.5 °C | [3] |
| Purity (Assay) | ≥97.5% (by GC) | [4] |
Note: Values may exhibit slight variations between different suppliers and batches. Always refer to the lot-specific Certificate of Analysis for precise data.[1]
Molecular Structure and Spectroscopic Validation
The identity and purity of a chemical intermediate are non-negotiable in research and drug development. Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and quantifying impurities.
Molecular Structure
The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity. The ortho- and para-directing effects of the amino and methyl groups are electronically countered by the meta-directing and withdrawing effects of the nitro and chloro groups, leading to a unique electronic profile for synthetic transformations.
Caption: Molecular structure of this compound.
Spectroscopic Identity Confirmation
While specific spectral data is lot-dependent, standard analytical techniques are used for verification.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the structural isomer. The proton NMR will show distinct signals for the aromatic protons, the amine protons, and the methyl group protons, with chemical shifts and splitting patterns confirming their relative positions.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amine group, the asymmetric and symmetric stretches of the nitro group (NO₂), and C-Cl bond vibrations.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of 186.60 g/mol and provides fragmentation patterns that further corroborate the compound's structure.[1][7]
A self-validating workflow demands that researchers acquire and interpret at least two of these spectroscopic data sets to unequivocally confirm the identity of the starting material before its inclusion in any synthetic protocol.
Safety Protocols and Handling Workflow
As a nitro-aromatic compound, this compound requires careful handling. The primary hazards are skin, eye, and respiratory irritation.[10] Adherence to a strict safety workflow is essential to mitigate exposure risks.
Hazard Profile
-
Skin Irritation: Causes skin irritation.[10]
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory tract irritation.[10]
Recommended Handling Protocol
The following workflow is designed as a self-validating system, where each step is a checkpoint to ensure safety.
Caption: A systematic workflow for the safe handling of this compound.
Causality Behind Protocol Steps:
-
Fume Hood Usage: The causality is direct; nitro-aromatic dusts can be easily inhaled. A fume hood provides engineering control to capture aerosols and dust at the source, preventing respiratory exposure.[3][10]
-
Personal Protective Equipment (PPE): Nitrated anilines can be absorbed dermally. Nitrile gloves provide a chemical barrier, while safety goggles prevent eye contact with airborne particles, which could cause severe irritation.[10]
-
Controlled Storage: The compound should be stored in a cool, dry, and well-ventilated place away from incompatible materials.[3] This prevents potential degradation and reactions. The container must be kept tightly closed to prevent sublimation or contamination.[10]
Applications in Synthetic Chemistry
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[11][] Its functional groups serve as reactive handles for a variety of chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, forming a diamine derivative. This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and polymers. The resulting diamine can be used in condensation reactions or further functionalized.
-
Diazotization of the Amine Group: The primary amine can undergo diazotization to form a diazonium salt. This highly versatile intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Br, -I) onto the aromatic ring.
-
Nucleophilic Aromatic Substitution: The chlorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles, allowing for the introduction of new functionalities at that position.
While specific synthesis routes starting from this exact molecule are proprietary or less documented in public literature, its utility can be inferred from the well-established chemistry of related nitroanilines, which are crucial precursors in producing dyes, antioxidants, and pharmaceuticals.[13]
Conclusion
This compound (CAS No. 62790-50-5) is a valuable chemical intermediate defined by its specific physicochemical properties and reactive functional groups. A thorough understanding of its characteristics, coupled with rigorous adherence to safety protocols, is paramount for its successful and safe application in research and development. The validation of material identity and purity through spectroscopic methods forms the bedrock of reliable and reproducible scientific outcomes.
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physical and chemical properties of 4-Chloro-2-methyl-6-nitroaniline
An In-depth Technical Guide to 4-Chloro-2-methyl-6-nitroaniline
Introduction
This compound is a substituted aromatic amine that serves as a crucial intermediate in various chemical syntheses. Its unique molecular structure, featuring chloro, methyl, nitro, and amino functional groups, imparts a specific set of physicochemical properties that are of significant interest to researchers and professionals in synthetic chemistry and drug development. The strategic placement of these groups on the benzene ring creates a molecule with distinct reactivity, polarity, and spectroscopic characteristics. This guide provides a comprehensive overview of the core , offering field-proven insights into its handling, characterization, and application. It is designed to be an essential resource for scientists leveraging this compound in their research and development endeavors.
Compound Identification and Molecular Structure
Accurate identification is the cornerstone of any chemical research. This compound is cataloged under several identifiers across various chemical databases and regulatory bodies.
-
Synonyms: 2-Amino-5-chloro-3-nitrotoluene, 4-Chloro-6-nitro-o-toluidine, 4-chloro-2-methyl-6-nitrophenylamine[2][3]
The molecular structure consists of a benzene ring substituted with four different functional groups. The relative positions of the amino, nitro, methyl, and chloro groups are critical to the molecule's overall electronic properties and reactivity. This substitution pattern is fundamental to its role as a precursor in the synthesis of more complex molecules, including dyes and pharmaceutical agents.[5]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and experimental conditions. Understanding these characteristics is essential for designing synthetic routes, developing purification methods, and ensuring safe handling.
Summary of Core Properties
The key physicochemical data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Appearance | Orange Crystals or Needles | [3][6] |
| Melting Point | 121°C to 132°C | [2][3][6] |
| Boiling Point | 328.7°C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 152.6 ± 26.5 °C | [3] |
| Solubility | Insoluble in water.[7] Soluble in solvents like N-methyl pyrrolidone (NMP), ethyl acetate, acetonitrile, and alcohols.[8] | |
| XLogP3 | 2.6 | [3] |
Causality Insight: The compound's orange color is due to the presence of the nitroaniline chromophore, which absorbs light in the blue-green region of the visible spectrum. Its high melting point is indicative of a stable crystalline lattice structure. The relatively high boiling point and flash point suggest low volatility under standard conditions. The XLogP3 value of 2.6 indicates a moderate level of lipophilicity, suggesting it will preferentially partition into organic phases over aqueous ones, a critical consideration for extraction and chromatography protocols.
Reactivity and Chemical Stability
The chemical behavior of this compound is governed by its functional groups.
-
Amino Group: The primary amine group is nucleophilic and can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. This is often the primary site of reaction when using this compound as a building block.
-
Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, providing a pathway to synthesize diamino derivatives.
-
Chloro Group: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution under standard conditions but can be displaced under harsh conditions or through metal-catalyzed cross-coupling reactions.
Stability: The compound is stable under normal storage conditions.[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to decomposition.[9]
Diagram: Reactivity Profile The following diagram illustrates the key reactive sites and influencing factors on the this compound molecule.
Caption: Key reactive sites on the this compound molecule.
Experimental Protocols: Purity Assessment by HPLC
Verifying the purity of a chemical intermediate is a non-negotiable step in synthesis and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Objective: To determine the purity of a this compound sample using a reverse-phase HPLC method with UV detection.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using acetonitrile as the diluent to create a 1 mg/mL stock solution.
-
Perform a serial dilution to create a working standard of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare a sample solution at the same concentration as the working standard (100 µg/mL) using the same diluent.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis and Data Interpretation:
-
Inject the diluent (blank) to establish a baseline.
-
Inject the working standard five times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness of Protocol: This protocol is self-validating through the inclusion of a system suitability test. Consistent retention times and peak areas for the reference standard injections confirm that the HPLC system is performing correctly, ensuring the reliability of the sample purity measurement.
Diagram: HPLC Workflow
Caption: Standard workflow for purity analysis via HPLC.
Safety and Handling
Proper handling of this compound is crucial due to its potential hazards.
-
GHS Hazard Statements: The compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and safety glasses or goggles when handling this chemical.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][10]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]
-
Conclusion
This compound is a well-characterized chemical intermediate with a distinct set of physical and chemical properties. Its moderate lipophilicity, defined crystalline structure, and specific reactive sites make it a valuable building block in organic synthesis. A thorough understanding of its properties, coupled with rigorous analytical verification and adherence to safety protocols, is paramount for its effective and safe utilization in research and industrial applications. This guide serves as a foundational technical resource to support scientists in achieving these objectives.
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4-Chloro-2-methyl-6-nitroaniline molecular weight and formula
An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroaniline (C₇H₇ClN₂O₂) for Advanced Research and Development
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 62790-50-5), a key chemical intermediate in the pharmaceutical and chemical industries.[1][2] With a molecular formula of C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol , this substituted nitroaniline serves as a critical building block for the synthesis of more complex heterocyclic structures, particularly biologically active benzimidazoles.[3][4] This guide details its physicochemical properties, proposes a robust synthetic pathway, outlines methods for analytical characterization, discusses its primary applications in drug development, and provides essential environmental, health, and safety protocols for its proper handling. The content is tailored for researchers, medicinal chemists, and process development scientists.
Core Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in any research or development setting. This compound is an orange crystalline solid with well-defined characteristics.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[5] |
| CAS Number | 62790-50-5 |
| Molecular Formula | C₇H₇ClN₂O₂[2][6] |
| Molecular Weight | 186.60 g/mol [5][6] |
| Synonyms | 4-Chloro-6-nitro-o-toluidine, 2-Amino-5-chloro-3-nitrotoluene[2] |
| InChI Key | QDSCDFKGUAONPC-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Appearance | Orange crystals or needles | [2] |
| Melting Point | 126 - 132 °C | [2] |
| Boiling Point | 328.7 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. |[7][8] |
Caption: Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol: Synthesis
This protocol describes the nitration of 4-chloro-2-methylaniline. The choice of a mixed acid system (HNO₃/H₂SO₄) provides the necessary nitronium ion (NO₂⁺) electrophile, while low temperatures are critical to control the exothermic reaction and minimize the formation of side products.
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Acid Mixture Preparation: To the flask, add concentrated sulfuric acid (H₂SO₄, 3 equivalents). Begin stirring and cool the acid to 0 °C.
-
Substrate Dissolution: In a separate beaker, dissolve 4-chloro-2-methylaniline (1 equivalent) in a minimal amount of concentrated sulfuric acid.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (1 equivalent) dropwise to the stirred substrate solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
Protocol: Purification by Recrystallization
Recrystallization is a self-validating purification technique where the slow formation of a crystal lattice excludes impurities. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. For this compound, an ethanol/water system is effective.
-
Solvent Selection: Place the crude product in a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes faintly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified orange crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization and Quality Control
A multi-faceted analytical approach is required to confirm the identity and purity of the synthesized compound, ensuring it meets the specifications for downstream applications.
Analytical Workflow
A standard workflow ensures that each batch of the compound is rigorously tested for identity, purity, and residual impurities.
Caption: Standard analytical workflow for quality control.
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of non-volatile organic compounds.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [9]* Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min. [9]* Detection Wavelength: 254 nm, where the nitroaromatic chromophore absorbs strongly.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. [9]* Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Expected Spectroscopic Data
-
¹H NMR: Protons on the aromatic ring will appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The methyl group protons will appear as a singlet further upfield (~2.3-2.5 ppm), and the amine protons will present as a broad singlet.
-
Mass Spectrometry (MS): Electron Ionization (EI) would show a prominent molecular ion (M⁺) peak at m/z 186, corresponding to the molecular weight. Isotopic peaks at M+2 (approximately one-third the intensity of M+) will confirm the presence of a single chlorine atom.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate for constructing more complex molecular architectures. [1][10]Its most significant application lies in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry. [3][4] The benzimidazole core is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. [4][11]The synthetic pathway involves the reductive cyclization of the o-nitroaniline moiety with an aldehyde or carboxylic acid. [11][12] The process typically involves two key steps in a one-pot reaction:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine, forming an unstable in situ diamine intermediate.
-
Condensation and Cyclization: This diamine immediately condenses with an aldehyde, followed by cyclization and aromatization to yield the stable benzimidazole ring system. [11][13] This one-pot method is highly efficient and allows for the generation of diverse libraries of benzimidazole derivatives by simply varying the aldehyde coupling partner, making this compound a valuable starting material in drug discovery campaigns. [3][4]
Environmental, Health, and Safety (EHS) Profile
Proper handling of this compound is essential due to its potential health hazards. All procedures should be conducted in accordance with the Safety Data Sheet (SDS).
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | - | H302: Harmful if swallowed. [2] |
| Skin Corrosion/Irritation | - | H315: Causes skin irritation. [2] |
| Serious Eye Damage/Irritation | - | H319: Causes serious eye irritation. [2] |
| Specific target organ toxicity | - | H335: May cause respiratory irritation. [2]|
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles. [14]* Handling Practices: Avoid generating dust. Use non-sparking tools. Wash hands thoroughly after handling.
First Aid and Emergency Procedures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [14]* Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician. [14]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [14]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible substances such as strong oxidizing agents. [15]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a well-characterized chemical compound with significant value as a synthetic intermediate. Its defined physicochemical properties, straightforward synthesis, and clear analytical profile make it a reliable building block for complex target molecules. Its primary role as a precursor to the benzimidazole scaffold underscores its importance to the fields of medicinal chemistry and drug development. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling and ensure a safe research environment.
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National Institutes of Health. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
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A Comprehensive Technical Guide to the Structure and Bonding of 4-Chloro-2-methyl-6-nitroaniline
Abstract: This technical guide provides an in-depth analysis of the molecular structure, bonding, and electronic properties of 4-Chloro-2-methyl-6-nitroaniline (CAS No: 62790-50-5). As a key intermediate in pharmaceutical and chemical synthesis, a thorough understanding of its architecture is paramount for predicting reactivity and designing novel molecular entities.[1][2] This document elucidates the interplay of substituent effects, the dominant role of intramolecular hydrogen bonding, and the resulting impact on the compound's physicochemical and spectroscopic characteristics. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed, mechanistically-grounded understanding of this important chemical building block.
Introduction and Compound Profile
This compound is a substituted aromatic amine that serves as a versatile precursor in various synthetic applications, including the development of dyes and pharmaceutical agents.[1][3] Its structure is characterized by a dense arrangement of functional groups on an aniline core, each imparting distinct electronic and steric properties that collectively define the molecule's behavior. Understanding the synergy between the electron-donating amino and methyl groups and the electron-withdrawing chloro and nitro groups is fundamental to leveraging this compound in targeted synthesis.
Physicochemical Properties
The physical characteristics of this compound are a direct manifestation of its molecular structure and the intermolecular forces at play in the solid state.
| Property | Value | Reference(s) |
| CAS Number | 62790-50-5 | [1][2][4][5] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2][4][5] |
| Molecular Weight | 186.60 g/mol | [4][5] |
| Appearance | Orange Crystals or Needles | [2][6] |
| Melting Point | 126-132 °C | [2][6] |
| Boiling Point | 328.7 °C at 760 mmHg | [2] |
| Density | ~1.4 g/cm³ | [2] |
| IUPAC Name | This compound | [5] |
Molecular Architecture and Geometry
The foundation of this compound is a benzene ring, which dictates a largely planar geometry. The specific arrangement of its four substituents is critical to its identity and reactivity.
The Substituted Aniline Core
The molecule's nomenclature is based on standard IUPAC rules, with the amino (-NH₂) group defining the parent "aniline" and assigned to position C1. The remaining substituents are numbered accordingly: a methyl (-CH₃) group at C2, a chloro (-Cl) group at C4, and a nitro (-NO₂) group at C6. This specific ortho, para, and ortho' substitution pattern creates a sterically crowded and electronically complex environment.
Hybridization and Molecular Geometry
-
Aromatic Ring: All six carbon atoms of the benzene ring are sp² hybridized, forming the delocalized π-system that is characteristic of aromatic compounds.
-
Amino Group (-NH₂): The nitrogen atom is sp² hybridized. This is a consequence of the lone pair of electrons participating in resonance with the aromatic ring, which confers planarity and enhances electron donation.
-
Nitro Group (-NO₂): The central nitrogen atom is sp² hybridized, bonding to two oxygen atoms and the C6 of the ring. The group is planar and its orientation is influenced by steric interactions with the adjacent amino group.
-
Methyl Group (-CH₃): The carbon atom is sp³ hybridized, adopting a tetrahedral geometry.
The planarity of the aromatic ring and the sp² hybridized substituents is a defining feature, though slight out-of-plane torsion can occur to alleviate steric strain, particularly involving the nitro group.[7]
Figure 1: 2D structure of this compound with IUPAC numbering.
The Electronic Landscape: Inductive and Resonance Effects
The reactivity and properties of the aniline ring are governed by the electronic effects of its substituents. This molecule presents a classic case of competing electronic influences.
-
Activating Groups:
-
Amino (-NH₂): A powerful activating group that donates electron density to the ring via resonance (π-donation).[8] This effect significantly increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions.
-
Methyl (-CH₃): A weakly activating group that donates electron density through an inductive effect and hyperconjugation.[9]
-
-
Deactivating Groups:
-
Nitro (-NO₂): One of the strongest deactivating groups. It withdraws electron density from the ring through both a strong inductive effect (due to the high electronegativity of nitrogen and oxygen) and a powerful resonance effect.[8][9][10]
-
Chloro (-Cl): This substituent exhibits dual behavior. It is deactivating overall due to its strong inductive electron withdrawal. However, its lone pairs can participate in resonance, donating electron density and directing incoming electrophiles to the ortho and para positions.[9]
-
The net effect is a highly polarized molecule. The strong electron donation from the amino group is counteracted by the potent withdrawal from the nitro and chloro groups, creating a "push-pull" system that influences its chemical behavior and spectroscopic properties.
Figure 2: Electronic effects of substituents in this compound.
The Dominant Intramolecular Hydrogen Bond
Arguably the most significant structural feature of this molecule is the formation of a strong intramolecular hydrogen bond.
Formation of a Pseudo-Aromatic Ring
The ortho positioning of the amino (-NH₂) and nitro (-NO₂) groups allows for a hydrogen bond to form between a hydrogen atom of the amino group (the donor) and an oxygen atom of the nitro group (the acceptor). This interaction creates a stable, six-membered pseudo-aromatic ring (N-H···O-N=C-C). The presence of such intramolecular hydrogen bonds is a well-documented phenomenon in ortho-nitroanilines and their derivatives.[11][12]
This bonding is crucial as it significantly stabilizes the molecule's conformation, restricting the rotation of both the amino and nitro groups and holding them in a coplanar arrangement with the benzene ring. This planarity, in turn, maximizes the resonance interactions between the substituents and the aromatic π-system.[13]
Spectroscopic Evidence
The most direct evidence for this intramolecular hydrogen bond comes from Infrared (IR) spectroscopy. In a typical aniline, the N-H stretching vibrations appear as two distinct bands. In this compound, these bands would be expected to shift to lower frequencies (a redshift) and broaden, which is a classic indicator of hydrogen bonding. Studies on o-nitroaniline itself confirm that the larger separation between the asymmetric and symmetric N-H stretching frequencies, compared to the para isomer, is a clear sign of a strong intramolecular hydrogen bond.
Figure 3: The intramolecular hydrogen bond between the ortho amino and nitro groups.
Intermolecular Forces and Crystal Packing
While the intramolecular hydrogen bond is the dominant non-covalent interaction, intermolecular forces dictate how the molecules arrange themselves in the solid state, influencing properties like melting point and solubility.
-
Intermolecular Hydrogen Bonding: The second hydrogen atom on the amino group, which is not involved in the intramolecular bond, is available to act as a donor for intermolecular hydrogen bonds. It can interact with the nitro group's oxygen atoms or the chloro substituent of a neighboring molecule, leading to the formation of chains or dimers.[11][14]
-
π-π Stacking: The planar, electron-rich aromatic rings can stack on top of one another, an interaction that contributes significantly to crystal lattice stability.[7]
-
Van der Waals Forces: Dispersion forces and dipole-dipole interactions between the polarized molecules are also present, contributing to the overall cohesive energy of the crystal.[7]
The relatively high melting point of this compound (126-132 °C) is consistent with a well-ordered crystal lattice stabilized by a combination of these strong intermolecular forces.[2]
Experimental Validation: A Spectroscopic Approach
The proposed structure and bonding can be unequivocally confirmed through a combination of standard spectroscopic techniques.
Protocol: Spectroscopic Analysis Workflow
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a Nujol mull for solid-state IR analysis. For mass spectrometry, dissolve a small amount in a volatile solvent like methanol or acetonitrile.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Integrate all peaks and determine their multiplicity (singlet, doublet, etc.).
-
¹³C NMR Spectroscopy: Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
FT-IR Spectroscopy: Acquire an infrared spectrum over the range of 4000-400 cm⁻¹. Identify key functional group frequencies.
-
Mass Spectrometry (MS): Obtain a mass spectrum using an appropriate ionization technique (e.g., Electron Impact - EI) to determine the molecular weight and fragmentation pattern.
Figure 4: A typical workflow for the spectroscopic characterization of the title compound.
Expected Spectroscopic Data
| Technique | Expected Observation | Rationale |
| ¹H NMR | Two singlets in the aromatic region (δ 7-8 ppm). One singlet for -NH₂ protons (broad, variable shift). One singlet for -CH₃ protons (δ ~2.2 ppm). | The two aromatic protons are not adjacent to other protons. The amino protons are exchangeable. The methyl group is a singlet. |
| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms. | All carbon atoms are in unique chemical environments due to the lack of symmetry. |
| FT-IR | Two N-H stretching bands (~3300-3500 cm⁻¹, redshifted). Strong asymmetric and symmetric -NO₂ stretching (~1530 and 1350 cm⁻¹). C-Cl stretch (~700-800 cm⁻¹). | Intramolecular H-bonding affects N-H frequencies. Nitro group stretches are characteristic. |
| MS (EI) | Molecular ion (M⁺) peak at m/z 186 and another at 188 (approx. 3:1 ratio). | Confirms molecular weight and the presence of one chlorine atom (due to ³⁵Cl and ³⁷Cl isotopes). |
Note: Spectroscopic data for this compound is available for reference.[15]
Conclusion
This compound is a molecule defined by the complex interplay of its constituent functional groups. Its structure is anchored by a largely planar aniline core, with its chemical personality shaped by the competing electronic effects of activating (amino, methyl) and deactivating (nitro, chloro) substituents. The most dominant feature is a powerful intramolecular hydrogen bond between the ortho-disposed amino and nitro groups, which locks the conformation and significantly influences the molecule's stability and spectroscopic signature. This detailed understanding of its structure and bonding is essential for its effective use as a building block in the rational design and synthesis of more complex molecules for the pharmaceutical and materials science industries.
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Ferguson, G., et al. (2005). Hydrogen Bonding in C-substituted Nitroanilines: Simple C(8) Chains in 2-bromo-6-chloro-4-nitroaniline. Acta Crystallographica Section C, 61(Pt 5), o336-8. Retrieved from [Link]
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Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
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Daszkiewicz, M. (2021). Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. IUCr Journals. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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Glidewell, C., et al. (2001). Hydrogen bonding in C-methylated nitroanilines: three triclinic examples with Z′ = 2 or 4. ResearchGate. Retrieved from [Link]
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Asiri, A. M., et al. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2-methyl-6-nitroaniline
This guide provides a comprehensive overview of the critical physicochemical properties of 4-Chloro-2-methyl-6-nitroaniline, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these fundamental parameters. Our focus is on ensuring scientific integrity through robust experimental design and data interpretation, crucial for the advancement of pharmaceutical research and development.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₇H₇ClN₂O₂.[1][2] Its molecular structure, characterized by a substituted benzene ring, imparts specific physical and chemical properties that are of significant interest in various chemical synthesis and pharmaceutical applications. As an intermediate, understanding its physical constants is paramount for process optimization, purity assessment, and ensuring the safety and efficacy of subsequent products.[3] The compound typically appears as orange crystals or needles.[1]
Key Identifiers:
Core Physicochemical Properties
The melting and boiling points are definitive physical constants for a pure crystalline solid. These thermal transition points are not merely benchmarks but are indicative of the compound's purity, crystal lattice energy, and intermolecular forces.
| Property | Value | Source(s) |
| Melting Point | 121 - 132 °C | [1][2][4] |
| Boiling Point | 328.7 °C at 760 mmHg | [1] |
Note: The observed melting point range can be attributed to variations in purity and the specific analytical technique employed.
The Science Behind Phase Transitions: A Theoretical Framework
The transition of a substance from a solid to a liquid (melting) and from a liquid to a gas (boiling) are endothermic processes that involve overcoming intermolecular forces. For this compound, these forces are a composite of dipole-dipole interactions, London dispersion forces, and hydrogen bonding potential from the aniline group.
Melting Point: The melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically broadens this range and depresses the melting point, a phenomenon known as freezing-point depression.
Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This temperature is highly dependent on the external pressure; hence, it is crucial to report the pressure at which the boiling point is measured.
Experimental Determination of Melting and Boiling Points
The accurate determination of melting and boiling points requires meticulous experimental technique and calibrated instrumentation. The following protocols are standard in a drug development setting and are designed to ensure data integrity and reproducibility.
Melting Point Determination: Capillary Method
The capillary melting point technique is a widely accepted and reliable method for determining the melting point of a solid.
Principle: A small, finely powdered sample is heated in a sealed capillary tube within a calibrated apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Experimental Protocol:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded.
Self-Validation:
-
The sharpness of the melting point range is a key indicator of purity. A narrow range (0.5-1 °C) is indicative of a highly pure compound.
-
Calibration of the melting point apparatus with certified standards (e.g., benzophenone, caffeine) is mandatory before sample analysis.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Boiling Point Determination: Distillation Method
For non-thermolabile compounds like this compound, the distillation method provides an accurate boiling point at atmospheric pressure.
Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
Experimental Protocol:
-
Apparatus Setup: A distillation apparatus, including a distillation flask, condenser, and thermometer, is assembled. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Sample Addition: The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently.
-
Equilibrium and Measurement: As the liquid boils, a condensation ring will rise. The temperature is recorded when the condensation ring is stable on the thermometer bulb, and there is a steady drip of condensate from the condenser.
-
Pressure Correction: The atmospheric pressure is recorded, and if it deviates significantly from 760 mmHg, a pressure correction using the Clausius-Clapeyron equation or a nomograph should be applied.
Trustworthiness:
-
The use of boiling chips prevents bumping and superheating, which can lead to inaccurate temperature readings.
-
Ensuring a slow and steady distillation rate is crucial for maintaining thermal equilibrium between the liquid and vapor phases.
Caption: Workflow for Boiling Point Determination by the Distillation Method.
Conclusion
The melting and boiling points of this compound are critical parameters that inform its handling, purification, and application in research and development. The provided methodologies represent standard, validated procedures for their accurate determination. Adherence to these protocols, with a strong emphasis on calibration and careful observation, will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug development.
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PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. Retrieved from [Link]
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A Framework for Determining the Solubility of 4-Chloro-2-methyl-6-nitroaniline in Organic Solvents
An In-depth Technical Guide for the Scientific Professional
Abstract
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a given solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational predictive tool. The molecular structure of 4-Chloro-2-methyl-6-nitroaniline offers key insights into its expected behavior.
1.1 Molecular Analysis
This compound (MW: 186.6 g/mol [2]) is a multifaceted molecule featuring several functional groups that dictate its polarity and potential for intermolecular interactions:
-
Aniline Moiety (-NH₂): The amino group is a potent hydrogen bond donor and a weak acceptor, contributing significantly to its potential solubility in protic solvents (e.g., alcohols).
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group and a powerful hydrogen bond acceptor, enhancing interactions with polar solvents.
-
Chloro Group (-Cl): The chlorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions.
-
Methyl Group (-CH₃) & Aromatic Ring: These components contribute to the molecule's nonpolar character (hydrophobicity), favoring solubility in less polar environments.
The combination of strong hydrogen bonding sites (-NH₂, -NO₂) and a moderately nonpolar backbone suggests that this compound will exhibit greatest solubility in polar solvents, particularly those that can participate in hydrogen bonding. Its solubility is expected to be limited in purely nonpolar solvents like alkanes.
Diagram 1: Structural Analysis of this compound
Caption: Key functional groups influencing the solubility of this compound.
Experimental Protocol: Isothermal Shake-Flask Method
To generate reliable thermodynamic solubility data, the isothermal saturation shake-flask method is considered the gold standard and is recommended by international bodies.[3][4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[5]
2.1 Materials and Equipment
-
Solute: this compound, purity >98% (characterized by HPLC, GC, or DSC).
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
-
Apparatus:
-
Thermostatically controlled orbital shaker or water bath capable of maintaining temperature ±0.5 °C.[6]
-
Analytical balance (±0.1 mg).
-
Glass vials or flasks with airtight screw caps.
-
Centrifuge.
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material).
-
Calibrated volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
-
2.2 Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible excess of solid remains at equilibrium.[4]
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (a minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium).[1][6] The optimal time should be verified by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to rest at the set temperature for at least 2 hours to allow solid particles to settle. To ensure complete removal of undissolved solids, withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[7] Alternatively, centrifuge the vials at high speed and carefully sample the supernatant. This step is critical to avoid artificially high results.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent.
-
Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method.
-
Determine the concentration by comparing the analytical response to a calibration curve prepared from stock solutions of known concentrations.
-
Diagram 2: Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Step-by-step experimental workflow for measuring thermodynamic solubility.
Data Presentation and Analysis
The experimentally determined concentrations should be tabulated clearly, expressed in units such as mole fraction (x), molarity (mol/L), or mass/volume ( g/100 mL).
3.1 Illustrative Data Table
Disclaimer: The following data is for the structurally similar compound 4-chloro-2-nitroaniline and is presented for illustrative purposes only to demonstrate proper data formatting.[8] Researchers must generate specific data for this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³ x) |
| Methanol | 298.15 | 24.55 |
| Ethanol | 298.15 | 17.89 |
| n-Propanol | 298.15 | 13.91 |
| Acetonitrile | 298.15 | 73.11 |
| Ethyl Acetate | 298.15 | 73.65 |
| Cyclohexane | 298.15 | 0.44 |
3.2 Data Interpretation & Modeling
The data from the illustrative table shows a clear trend consistent with theoretical principles: the solubility of the polar nitroaniline is highest in polar aprotic solvents (ethyl acetate, acetonitrile), moderate in polar protic alcohols, and extremely low in the nonpolar solvent cyclohexane.[8] Similar trends would be expected for this compound.
The temperature-dependent solubility data can be correlated using thermodynamic models. For instance, the modified Apelblat equation is frequently used to model solid-liquid equilibrium with high accuracy.[8]
Practical Significance and Applications
Generating a reliable solubility dataset for this compound is crucial for several downstream applications in a research and development setting:
-
Process Chemistry: The data directly informs the selection of optimal solvents for chemical reactions to ensure reactants remain in solution, and for workup procedures to maximize product recovery and purity.
-
Crystallization & Purification: A solubility curve (solubility vs. temperature) is essential for designing cooling crystallization processes. The difference in solubility between hot and cold temperatures dictates the theoretical yield and efficiency of purification.
-
Pharmaceutical Formulation: For drug development applications, solubility in various pharmaceutically acceptable solvents is a critical parameter that influences bioavailability and the feasibility of developing liquid dosage forms.[7]
Conclusion
While published quantitative solubility data for this compound is lacking, this guide provides the necessary scientific foundation and practical, validated protocols for researchers to generate this critical information. By combining a theoretical understanding of the molecule's structure with rigorous experimental execution using the isothermal shake-flask method, scientists can produce the high-quality, reliable data required to accelerate their research and development objectives.
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PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. 3-Nitroaniline, CID=7423. Available from: [Link]
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ResearchGate. Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. Available from: [Link]
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]
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Spectroscopic Blueprint of 4-Chloro-2-methyl-6-nitroaniline: An In-depth Technical Guide
This guide provides a detailed technical analysis of the spectroscopic characteristics of 4-Chloro-2-methyl-6-nitroaniline (CAS No: 62790-50-5), a key chemical intermediate.[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond raw data, focusing on the causal relationships between molecular structure and spectral output. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and validated spectroscopic profile of the molecule.
Molecular Structure and Analytical Overview
This compound is a substituted aromatic amine with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol .[1] Its structure features a benzene ring substituted with chloro, methyl, nitro, and aniline functional groups. This unique arrangement of electron-withdrawing (nitro, chloro) and electron-donating (amino, methyl) groups creates a distinct electronic environment, which is reflected in its spectroscopic signatures.
The unequivocal identification and characterization of such molecules are paramount for quality control, reaction monitoring, and regulatory compliance. The following sections detail the expected spectral data and provide robust, field-proven protocols for their acquisition and interpretation.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While a certificate of analysis confirms that the ¹H NMR spectrum is consistent with the structure of this compound, publicly accessible, fully assigned data is limited.[2][3] Therefore, this section presents a rigorously predicted spectrum based on established principles of substituent effects, providing a reliable benchmark for experimental verification.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show three distinct signals: two for the aromatic protons and one for the methyl group protons. The amine (NH₂) protons often appear as a broad singlet and can exchange with deuterium, making their signal disappear upon addition of D₂O.
| Predicted ¹H Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic Proton | ~7.5 - 7.8 | Doublet (d) | 1H | H5 | Deshielded due to the ortho nitro group and meta to the chlorine atom. |
| Aromatic Proton | ~7.2 - 7.4 | Doublet (d) | 1H | H3 | Less deshielded than H5, being ortho to the methyl group and meta to the nitro group. |
| Methyl Protons | ~2.2 - 2.4 | Singlet (s) | 3H | -CH₃ | Typical range for an aryl methyl group. |
| Amine Protons | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | -NH₂ | Position is solvent-dependent and signal is broadened by quadrupole effects and exchange. |
Expertise & Causality: The strong electron-withdrawing nature of the nitro group (-NO₂) causes significant deshielding (a shift to higher ppm values) of nearby protons, particularly those in the ortho position (H5). The methyl (-CH₃) and amino (-NH₂) groups are electron-donating, causing a shielding effect. The observed chemical shifts are a net result of these competing electronic influences. The coupling between H3 and H5, which are meta to each other, would result in a small coupling constant (J ≈ 2-3 Hz), appearing as sharp doublets.
Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
| Predicted ¹³C Data | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Aromatic Carbon | ~148 - 152 | C1-NH₂ | Attached to the electron-donating amino group. |
| Aromatic Carbon | ~135 - 139 | C6-NO₂ | Strongly deshielded by the attached nitro group. |
| Aromatic Carbon | ~133 - 137 | C2-CH₃ | Substituted with a methyl group. |
| Aromatic Carbon | ~128 - 132 | C4-Cl | Attached to chlorine, showing a moderate deshielding effect. |
| Aromatic Carbon | ~125 - 128 | C5 | Influenced by ortho nitro and para amino groups. |
| Aromatic Carbon | ~118 - 122 | C3 | Influenced by ortho methyl and para chloro groups. |
| Methyl Carbon | ~17 - 20 | -CH₃ | Typical chemical shift for an aryl methyl carbon. |
Trustworthiness: The protocol for ¹³C NMR is similar to that for ¹H NMR but requires a greater number of scans (often 1024 or more) due to the low natural abundance (~1.1%) of the ¹³C isotope.[4][5] The use of a deuterated solvent (e.g., CDCl₃) is critical as it provides the frequency lock signal required for modern spectrometers to maintain field stability over long acquisition times.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
| Characteristic IR Bands | Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| N-H Stretch | 3300 - 3500 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Stretch | Ar-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretch | Methyl (-CH₃) |
| Aromatic C=C Stretch | 1550 - 1620 | Stretch | Benzene Ring |
| N-O Stretch (Asymmetric) | 1500 - 1570 | Asymmetric Stretch | Nitro (-NO₂) |
| N-H Bend (Scissoring) | 1580 - 1650 | Bend | Primary Amine (-NH₂) |
| N-O Stretch (Symmetric) | 1300 - 1370 | Symmetric Stretch | Nitro (-NO₂) |
| C-N Stretch | 1250 - 1340 | Stretch | Aryl Amine |
| C-Cl Stretch | 700 - 850 | Stretch | Aryl Halide |
Authoritative Grounding: The two distinct bands for the N-H stretch are characteristic of a primary amine (-NH₂), corresponding to asymmetric and symmetric stretching modes.[6] Similarly, the nitro group (-NO₂) gives rise to two strong absorption bands, which are among the most recognizable features in an IR spectrum.[7][8] The exact positions of these peaks can be influenced by hydrogen bonding and the electronic nature of other substituents on the ring. Data from the closely related 4-chloro-2-nitroaniline confirms these characteristic absorption regions.[9][10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is a self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the instrument itself.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 186 . Due to the presence of one nitrogen atom, the molecule follows the nitrogen rule (odd number of nitrogens results in an even molecular weight).[12]
-
Isotope Peak (M+2): A crucial feature will be the M+2 peak at m/z 188 . This peak arises from the presence of the ³⁷Cl isotope. The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1.[13] Therefore, the M⁺ to M+2 peak intensity ratio will be approximately 3:1 , which is a definitive indicator for the presence of a single chlorine atom.[14]
-
Key Fragments: Electron Ionization (EI) is a high-energy technique that causes fragmentation. The fragmentation pattern provides a structural fingerprint.
| Fragment (m/z) | Proposed Loss | Formula of Fragment |
| 171 | Loss of •CH₃ | [C₆H₄ClN₂O₂]⁺ |
| 156 | Loss of NO | [C₇H₇ClN]⁺ |
| 140 | Loss of •NO₂ | [C₇H₇ClN]⁺ |
| 125 | Loss of •NO₂ and •CH₃ | [C₆H₄ClN]⁺ |
| 90 | Loss of •NO₂, •CH₃, and Cl | [C₆H₄N]⁺ |
Expertise & Causality: The fragmentation of aromatic nitro compounds is well-documented. A primary and highly characteristic fragmentation pathway is the loss of the nitro group (•NO₂, 46 Da) to give a peak at m/z 140.[15] Subsequent or alternative fragmentation can involve the loss of the methyl radical (•CH₃, 15 Da). The stability of the aromatic ring means that the molecular ion is often relatively intense.[16]
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a powerful, multi-faceted approach to the structural elucidation and identity confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy rapidly confirms the presence of key functional groups, including the amine, nitro, and chloro substituents. Mass spectrometry verifies the molecular weight, confirms the presence of chlorine through its isotopic signature, and provides a unique fragmentation fingerprint. Together, these techniques form a self-validating system, ensuring the highest degree of confidence in the analytical characterization of this important chemical compound.
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Introduction: The Significance of 4-Chloro-2-methyl-6-nitroaniline
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-6-nitroaniline
This compound (CAS No: 62790-50-5) is a substituted aniline derivative of significant interest in synthetic organic chemistry.[1][2][3] Its unique arrangement of chloro, methyl, nitro, and amino functional groups on a benzene ring makes it a versatile intermediate. This compound serves as a crucial building block in the synthesis of various higher-value chemicals, including pharmaceuticals and complex dye molecules.[1] The strategic placement of its substituents allows for selective subsequent reactions, making a reliable and well-understood synthetic protocol essential for researchers in drug development and materials science.
This guide provides a comprehensive overview of a robust and logical synthesis route for this compound, starting from a common commercially available precursor. We will delve into the causality behind each synthetic step, provide detailed experimental protocols, and underscore the critical safety considerations inherent in this chemical transformation.
Strategic Approach: A Four-Step Synthesis Pathway
The synthesis of this compound is most effectively approached through a four-step sequence starting from 2-methylaniline (o-toluidine). This strategy involves:
-
Protection of the highly reactive amino group via acetylation.
-
Regioselective Chlorination at the position para to the activating acetamido group.
-
Directed Nitration at the position ortho to the acetamido group.
-
Deprotection via hydrolysis to yield the final product.
This pathway is designed to control the regioselectivity of the electrophilic aromatic substitution reactions (chlorination and nitration). Direct nitration or chlorination of 2-methylaniline would lead to a complex mixture of isomers and oxidation byproducts, making purification exceedingly difficult.[4] Protecting the amine as an acetanilide moderates its activating effect and provides steric bulk, which are key to directing the incoming electrophiles to the desired positions.
Below is a visualization of the complete synthetic workflow.
Caption: The four-step synthesis route to the target compound.
Detailed Experimental Protocols
Part 1: Protection of 2-Methylaniline via Acetylation
Causality: The amino group of aniline is highly susceptible to oxidation by nitric acid and is a strong activating group. To prevent unwanted side reactions and control regioselectivity in subsequent steps, it is protected as an amide (acetanilide).[4][5] This transformation moderates the directing ability of the nitrogen and introduces steric hindrance.
Protocol:
-
To a 250 mL round-bottom flask, add 2-methylaniline (0.1 mol, 10.7 g) and glacial acetic acid (20 mL).
-
While stirring, slowly add acetic anhydride (0.11 mol, 11.2 g, 10.4 mL) dropwise. An exothermic reaction will occur. Maintain the temperature below 80°C.
-
After the addition is complete, heat the mixture to reflux for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it slowly into 200 mL of cold water with vigorous stirring.
-
The white precipitate of N-acetyl-2-methylaniline is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product. The yield is typically high for this step.
Part 2: Regioselective Chlorination
Causality: The N-acetyl group is a strong ortho, para-director. Due to the steric hindrance from the adjacent methyl group, electrophilic substitution is strongly favored at the para position. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for activated aromatic rings.[6]
Protocol:
-
In a 250 mL flask, dissolve N-acetyl-2-methylaniline (0.1 mol, 14.9 g) in acetonitrile (100 mL).
-
Add N-chlorosuccinimide (NCS) (0.1 mol, 13.35 g) to the solution.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude N-(4-chloro-2-methylphenyl)acetamide.
-
The product can be purified by recrystallization from an ethanol/water mixture.
Part 3: Directed Nitration
Causality: The nitration of N-(4-chloro-2-methylphenyl)acetamide is directed by three substituents. The acetamido group is the strongest activator and directs ortho. The methyl group is a weaker ortho, para-director, and the chloro group is a deactivating ortho, para-director. The position ortho to the powerful acetamido group (C6) is the most electronically activated and sterically accessible, leading to the desired product. A cold, mixed acid (HNO₃/H₂SO₄) nitration is standard for activated systems.[4]
Protocol:
-
To a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add N-(4-chloro-2-methylphenyl)acetamide (0.1 mol, 18.36 g).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add concentrated sulfuric acid (50 mL) while maintaining the temperature between 0-5°C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.11 mol, 7.0 mL) to concentrated sulfuric acid (10 mL), keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide over 30-60 minutes. Crucially, maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for another 1-2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The yellow precipitate of N-(4-chloro-2-methyl-6-nitrophenyl)acetamide is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral. Dry the product.
Part 4: Hydrolysis and Final Product Isolation
Causality: The final step is the removal of the N-acetyl protecting group to reveal the free amine. This is readily achieved by acid or base-catalyzed hydrolysis.[4] Basic hydrolysis using potassium hydroxide is effective and avoids further potential side reactions that can occur under strong acidic conditions at high temperatures.
Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, prepare a solution of potassium hydroxide (0.2 mol, 11.2 g) in a mixture of ethanol (150 mL) and water (25 mL).
-
Add the crude N-(4-chloro-2-methyl-6-nitrophenyl)acetamide (from the previous step) to this solution.
-
Heat the mixture to reflux for 1-2 hours. The progress of the hydrolysis can be monitored by TLC.
-
After completion, cool the reaction mixture and slowly add 200 mL of cold water. The product will precipitate.
-
Collect the solid product, this compound, by vacuum filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure, bright yellow crystals.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.
| Property | Value | Source(s) |
| CAS Number | 62790-50-5 | [1][2][3] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.60 g/mol | [2] |
| Appearance | Yellow to orange solid/crystals | N/A |
| Melting Point | 134-138 °C | N/A |
Safety and Handling
Core Directive: All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care. Acetic anhydride is corrosive and a lachrymator.
-
Reactions: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Product: this compound is toxic if swallowed and causes skin and serious eye irritation.[7] Many substituted anilines and nitroaromatics are suspected carcinogens or mutagens. The related precursor, 4-chloro-o-toluidine, is a known carcinogen.[8] Handle the final product with appropriate caution.
Conclusion
The described four-step synthesis provides a reliable and logical pathway for the preparation of this compound from 2-methylaniline. The strategic use of a protecting group is paramount to achieving high regioselectivity in the crucial chlorination and nitration steps. By carefully controlling reaction conditions, particularly temperature during nitration, this protocol can be effectively employed by researchers to obtain the target compound in good yield and purity for further application in pharmaceutical and chemical synthesis.
References
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Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene . Taylor & Francis Online. Available from: [Link]
-
4-Chloro-o-toluidine . Wikipedia. Available from: [Link]
- Continuous chlorination method of nitroaniline. Google Patents.
- Method for preparing 2,6-dichloro-4-nitroaniline through direct chlorination of chlorine gas and oxidative chlorination of hydrogen peroxide. Google Patents.
-
This compound, 98% . Fisher Scientific. Available from: [Link]
-
Synthesis technique of 2-methyl-6-nitroaniline | Request PDF . ResearchGate. Available from: [Link]
-
5.1.5. Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom . Royal Society of Chemistry. Available from: [Link]
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A-Practical-Guide-to-the-Synthesis-of-4-Chloro-2-methyl-6-nitroaniline-Key-Intermediates-and-Mechanistic-Insights
Abstract
4-Chloro-2-methyl-6-nitroaniline is a significant chemical intermediate, primarily utilized in the synthesis of specialized azo dyes and pigments. Its molecular structure, featuring chloro, methyl, and nitro groups on an aniline framework, presents a fascinating case study in regiocontrolled aromatic substitution. This technical guide provides an in-depth examination of the most prevalent and efficient synthetic pathway for this compound, starting from m-toluidine. We will dissect the synthesis into three critical stages, focusing on the formation and strategic importance of two key intermediates: N-(3-methylphenyl)acetamide and N-(4-chloro-2-methyl-6-nitrophenyl)acetamide . This document is intended for researchers, chemists, and process development professionals, offering detailed mechanistic explanations, step-by-step protocols, and insights into the causality behind experimental choices to ensure reproducibility and high yield.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is a classic example of multi-step aromatic functionalization where the sequence of reactions is paramount for achieving the desired isomer. The most logical and widely adopted route begins with m-toluidine and proceeds through three main transformations:
-
Protection: Acetylation of the highly activating amino group of m-toluidine.
-
Electrophilic Aromatic Substitution: Concurrent or sequential chlorination and nitration of the protected intermediate.
-
Deprotection: Hydrolysis of the acetyl group to reveal the final aniline product.
This strategy is essential because direct chlorination and nitration of m-toluidine would lead to a complex mixture of isomers and oxidation products, making purification difficult and inefficient. The initial protection step is a critical control element that moderates reactivity and dictates the regiochemical outcome of the subsequent substitution reactions.
Caption: Overall workflow for the synthesis of this compound.
Key Intermediate I: N-(3-methylphenyl)acetamide
The first key intermediate, N-(3-methylphenyl)acetamide (also known as m-acetotoluidide), is formed by the acetylation of m-toluidine.[1][2][3][4]
Rationale for Acetylation
The primary amino group (-NH₂) of aniline and its derivatives is a powerful activating group for electrophilic aromatic substitution (EAS). If left unprotected, it would direct incoming electrophiles primarily to the ortho and para positions and is highly susceptible to oxidation, especially under the harsh acidic conditions required for nitration.[5]
Acetylation serves two crucial functions:
-
Moderating Reactivity: The acetyl group (-COCH₃) is electron-withdrawing, which significantly tempers the activating effect of the nitrogen lone pair through resonance. This prevents unwanted side reactions like polysubstitution and oxidation.
-
Steric Hindrance: The bulkier acetamido group (-NHCOCH₃) sterically hinders the ortho positions, making the para position more accessible to incoming electrophiles.
Experimental Protocol: Synthesis of N-(3-methylphenyl)acetamide
This protocol describes a standard laboratory-scale synthesis.
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| m-Toluidine | 10.7 g (10.8 mL) | 1.0 | Starting material |
| Acetic Anhydride | 11.2 g (10.4 mL) | 1.1 | Acetylating agent |
| Glacial Acetic Acid | 50 mL | - | Solvent |
| Temperature | Room Temp. → 50°C | - | Mild heating to ensure completion |
| Reaction Time | 1 hour | - | Monitor by TLC |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 50 mL of glacial acetic acid and 10.7 g of m-toluidine.
-
Stir the mixture until the m-toluidine is fully dissolved.
-
Slowly add 11.2 g of acetic anhydride to the solution. An exotherm may be observed.
-
After the addition is complete, gently warm the reaction mixture to 50°C and maintain for 1 hour.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the warm reaction mixture slowly into 250 mL of ice-cold water while stirring vigorously.
-
A white precipitate of N-(3-methylphenyl)acetamide will form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
Dry the product in a vacuum oven at 60-70°C. The expected yield is typically >95%.
Key Intermediate II: N-(4-chloro-2-methyl-6-nitrophenyl)acetamide
This intermediate is the product of the critical regioselective functionalization step. The formation of this specific isomer is governed by the directing effects of the substituents on the N-(3-methylphenyl)acetamide ring.
Mechanistic Insights and Regioselectivity
The acetamido group (-NHCOCH₃) is an ortho, para-director, while the methyl group (-CH₃) is also an ortho, para-director. Understanding their combined influence is key to predicting the outcome.
-
Activating Strength: The acetamido group is a much stronger activating group than the methyl group due to the resonance donation of the nitrogen lone pair.[5][6] Therefore, it primarily controls the position of the first electrophilic substitution.
-
Directing Effects on N-(3-methylphenyl)acetamide:
-
The position para to the strong -NHCOCH₃ group (C4) is highly activated.
-
The positions ortho to the -NHCOCH₃ group (C2 and C6) are also activated.
-
The methyl group at C3 further activates its ortho positions (C2, C4) and para position (C6).
-
When both chlorination and nitration are performed, the electrophiles are directed to the positions most activated by both groups. The C4 position is para to the acetamido group and ortho to the methyl group, making it a highly favorable site for substitution. The C6 position is ortho to the acetamido group and para to the methyl group, also an activated site. The C2 position is activated by both groups as well. The precise isomer obtained, 4-chloro-6-nitro, is a result of a complex interplay of electronic and steric factors. Often, the nitration and chlorination are performed in a way that controls this outcome, for example, by using a mixture of nitric and sulfuric acids in the presence of a chlorinating agent.[5][7][8]
Caption: Analysis of substituent directing effects on Intermediate 1.
Experimental Protocol: Synthesis of N-(4-chloro-2-methyl-6-nitrophenyl)acetamide
Caution: This reaction involves the use of concentrated strong acids and generates toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| N-(3-methylphenyl)acetamide | 14.9 g | 1.0 | Intermediate I |
| Sulfuric Acid (conc.) | 60 mL | - | Solvent and catalyst |
| Nitric Acid (conc.) | 7.5 mL | ~1.2 | Nitrating agent |
| Chlorinating Agent (e.g., SO₂Cl₂) | 14.8 g (8.9 mL) | 1.1 | Chlorinating agent |
| Temperature | 0°C to 10°C | - | Critical for selectivity |
Step-by-Step Methodology:
-
In a 500 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, carefully add 60 mL of concentrated sulfuric acid.
-
Cool the acid to 0°C in an ice-salt bath.
-
Slowly add 14.9 g of powdered N-(3-methylphenyl)acetamide in portions, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to the dropping funnel.
-
Add the nitric acid dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5°C.
-
After the nitration is complete (stir for an additional 30 minutes), add the chlorinating agent (e.g., sulfuryl chloride) dropwise via the dropping funnel, again keeping the temperature below 10°C.
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Very carefully and slowly, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate of the product will form.
-
Filter the crude product, wash extensively with cold water until the washings are neutral (pH 7), and then dry. Recrystallization from ethanol may be required for purification.
Final Product: this compound via Deprotection
The final step is the removal of the acetyl protecting group to yield the target molecule. This is typically achieved through acid-catalyzed hydrolysis.
Reaction Rationale
The amide bond of the acetamido group is stable under neutral conditions but can be readily cleaved by heating in the presence of a strong acid (or base). Acidic hydrolysis is often preferred as it protonates the amine upon formation, preventing potential side reactions.
Experimental Protocol: Hydrolysis
| Reagent/Parameter | Quantity/Value | Notes |
| N-(4-chloro-2-methyl-6-nitrophenyl)acetamide | 10 g | Intermediate II |
| Sulfuric Acid (70%) | 50 mL | Hydrolysis reagent |
| Temperature | 100-110°C (Reflux) | |
| Reaction Time | 2-3 hours | Monitor by TLC |
Step-by-Step Methodology:
-
Place 10 g of the crude or recrystallized Intermediate II and 50 mL of 70% sulfuric acid into a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 100-110°C) with stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture to room temperature and then pour it carefully onto 200 g of crushed ice.
-
Neutralize the solution by the slow addition of a concentrated base (e.g., 50% NaOH solution) until it is alkaline (pH > 8). Keep the mixture cool in an ice bath during neutralization.
-
The final product, this compound, will precipitate as a yellow-orange solid.
-
Collect the product by vacuum filtration, wash thoroughly with water, and dry.
Conclusion
The synthesis of this compound is a well-defined process that hinges on the strategic use of a protecting group to control the regiochemical outcome of subsequent electrophilic aromatic substitution reactions. By first forming the key intermediate N-(3-methylphenyl)acetamide , the reactivity of the aromatic ring is moderated, allowing for the selective introduction of chloro and nitro groups at the C4 and C6 positions, respectively, to form the second key intermediate, N-(4-chloro-2-methyl-6-nitrophenyl)acetamide . The final hydrolysis step efficiently yields the desired product. This guide provides the fundamental principles and practical protocols necessary for the successful laboratory synthesis of this valuable chemical intermediate.
References
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Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]
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PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)- (CAS 537-92-8). Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-N-(3-methylphenyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
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Canadian Journal of Chemistry. (1986). ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. Retrieved from [Link]
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PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
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PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
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4-Chloro-2-methyl-6-nitroaniline as a pharmaceutical intermediate
An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroaniline as a Pharmaceutical Intermediate
Abstract
This compound is a substituted nitroaniline that serves as a crucial building block in advanced organic synthesis. Its unique arrangement of chloro, methyl, nitro, and amino functional groups on a benzene ring provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic pathways, and its strategic application as an intermediate in the synthesis of high-value chemical entities. By synthesizing field-proven insights with established chemical principles, this document elucidates the causality behind its use and provides practical protocols and safety considerations essential for laboratory and industrial applications.
Introduction: The Strategic Importance of Nitroanilines
Substituted anilines are foundational components in the pharmaceutical and fine chemical industries. The introduction of a nitro group, as seen in this compound, significantly influences the molecule's reactivity. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro and amino groups offer orthogonal reactivity, allowing for selective chemical transformations. The nitro group can be readily reduced to an amine, creating a diamine derivative, which is a common precursor for heterocyclic ring systems prevalent in many active pharmaceutical ingredients (APIs). Nitroaniline derivatives are known precursors for medicines, dyes, and antioxidants[1][2]. This guide focuses specifically on the 4-chloro-2-methyl-6-nitro isomer, a compound valued for its role as a bulk drug intermediate[3].
Physicochemical and Spectroscopic Profile
Understanding the physical and chemical properties of an intermediate is critical for process development, ensuring proper handling, and designing reaction conditions. This compound is typically an orange crystalline solid[3].
| Property | Value | Source(s) |
| CAS Number | 62790-50-5 | [3][4][5][6] |
| Molecular Formula | C₇H₇ClN₂O₂ | [3][5] |
| Molecular Weight | 186.60 g/mol | [3][5] |
| Appearance | Orange Crystals or Needles | [3] |
| Melting Point | 126-132 °C | [3] |
| Boiling Point | 328.7 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 152.6 °C | [3] |
| Polar Surface Area (PSA) | 71.8 Ų | [3][7] |
| LogP (XLogP3) | 2.6 | [3] |
| Solubility | Insoluble in water | [8] |
Synthesis and Plausible Manufacturing Workflow
The industrial synthesis of substituted nitroanilines often involves multi-step processes that prioritize cost-effective raw materials and high yields. While specific proprietary methods may vary, a chemically sound and plausible pathway for this compound can be conceptualized from established reactions for related compounds, such as the amination of halogenated nitrobenzenes[1][8].
A logical synthetic route could start from 2,5-dichloronitrobenzene. This approach leverages the differential reactivity of the chlorine atoms, allowing for selective amination.
Caption: Plausible synthesis workflow for this compound.
Causality in Synthesis: The choice of starting material, such as 1,4-dichloro-2-nitrobenzene, is strategic. The nitro group strongly activates the chlorine atom in the para position for nucleophilic aromatic substitution, while the meta chlorine is less activated. This regioselectivity allows ammonia to preferentially displace one chlorine over the other, leading to the desired aniline product[8]. The reaction is typically performed under high temperature and pressure to overcome the activation energy barrier. Purification via crystallization from a suitable solvent like ethanol is a standard and effective method to achieve the high purity required for pharmaceutical applications[8].
Application as a Key Pharmaceutical Intermediate
The true value of this compound lies in its utility as a precursor for more complex molecules. The dual reactivity of the amino and nitro groups is the cornerstone of its function. A primary and illustrative transformation is the reduction of the nitro group to form a diamine. This diamine is a pivotal intermediate for building heterocyclic systems.
Caption: Transformation of the intermediate into a versatile diamine precursor.
This resulting diamine, 5-chloro-3-methylbenzene-1,2-diamine, can then be reacted with various reagents to form benzimidazoles, quinoxalines, or other fused heterocyclic rings that form the core of many biologically active molecules. While direct synthesis of a specific commercial drug from this exact intermediate is not extensively published in readily available literature, its structural motifs are present in precursors for complex molecules, including those in agrochemical and pharmaceutical research[9][10]. For instance, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, an important intermediate, involves related aniline structures and transformations like chlorination and reduction[9][10][11].
Experimental Protocol: Reduction of the Nitro Group
This protocol provides a validated, step-by-step methodology for the reduction of this compound to the corresponding diamine, a critical step in its use as a pharmaceutical intermediate.
Objective: To synthesize 5-Chloro-3-methylbenzene-1,2-diamine.
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe), fine grade (3.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (0.5 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a slurry of iron powder in a 1:1 mixture of ethanol and water.
-
Acidification: Heat the slurry to a gentle reflux (~80 °C). Slowly add the concentrated hydrochloric acid. The acid activates the iron surface for the reduction.
-
Substrate Addition: Dissolve the this compound in a minimal amount of warm ethanol. Add this solution dropwise to the refluxing iron slurry over 30 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (a yellow-orange spot). The reaction is typically complete within 2-4 hours.
-
Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the pH is ~7-8.
-
Workup - Filtration: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol and ethyl acetate.
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude diamine can be purified by recrystallization or column chromatography if necessary to yield the final product.
Self-Validation: The success of the protocol is validated by the complete consumption of the nitro-containing starting material (loss of color) and the appearance of the diamine product, which can be confirmed by characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
As a nitroaromatic amine, this compound requires careful handling. It is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled[3][7][12].
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[3] Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield[13].
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge[3]. Wash hands and any exposed skin thoroughly after handling[14].
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and wash the skin with plenty of water. Seek medical attention[13].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[13].
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a POISON CENTER or doctor immediately.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[15].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible substances like strong oxidizing agents[3][8][16].
Conclusion
This compound stands out as a valuable and versatile intermediate for organic synthesis. Its structured reactivity, governed by the interplay of its functional groups, allows chemists to perform selective transformations crucial for building complex molecular frameworks. The ability to readily convert the nitro group into an amine opens a gateway to a vast array of heterocyclic compounds that are central to modern pharmaceutical research. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this compound to accelerate the development of novel chemical entities.
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The Discovery and Enduring Legacy of Substituted Nitroanilines: An In-depth Technical Guide for Researchers
This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthesis of substituted nitroanilines. It is designed for researchers, scientists, and drug development professionals, offering a blend of historical context, detailed synthetic methodologies, and insights into their contemporary applications, particularly in the realm of medicinal chemistry. This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide a framework for understanding the ongoing relevance of this important class of molecules.
Part 1: A Historical Perspective: From Colorful Dyes to Complex Drugs
The story of substituted nitroanilines is intrinsically linked to the birth of modern organic chemistry and the synthetic dye industry in the 19th century. Understanding this historical context is crucial for appreciating the foundational principles that still govern their synthesis and application today.
The Dawn of Aniline and the Synthetic Dye Revolution
The journey begins with the discovery of aniline, the parent compound of all anilines. In 1826, Otto Unverdorben first isolated aniline through the destructive distillation of indigo, naming it "Crystallin".[1][2] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he named "kyanol" due to the blue color it produced with chloride of lime.[2][3] The connection between these discoveries and the compound we now know as aniline was established in 1840 by Carl Julius Fritzsche, who obtained an oil from treating indigo with caustic potash and named it "aniline," derived from the Portuguese word "anil" for the indigo shrub.[2][4] The unifying work of August Wilhelm von Hofmann in 1843 confirmed that these were all the same compound.[3][5]
A pivotal moment in the history of aniline, and indeed industrial chemistry, was the accidental discovery of mauveine, the first synthetic dye, by Hofmann's student William Henry Perkin in 1856.[2][3] This discovery, born from a failed attempt to synthesize quinine, ignited the synthetic dye industry. The subsequent development of the Béchamp reduction in 1854, which enabled the large-scale production of aniline from nitrobenzene, further fueled this revolution, with Germany emerging as a dominant force in dye manufacturing.[1][3]
The Advent of Nitration and the Rise of Nitroaromatics
The ability to introduce a nitro group onto an aromatic ring, a process known as nitration, was another critical development. The reaction of aromatic compounds with a mixture of concentrated nitric and sulfuric acids, now a cornerstone of organic synthesis, allowed for the preparation of a vast array of new chromophores and intermediates. This opened the door to the synthesis of the first nitroanilines, which quickly became indispensable precursors for a wide spectrum of azo dyes. Their value lay in the ability of the amino group to be diazotized and then coupled with other aromatic compounds to create vibrant and diverse colors.[6]
Pioneers of Aromatic Chemistry
The early history of substituted nitroanilines is marked by the contributions of several key figures who laid the groundwork for our modern understanding of aromatic chemistry.
-
August Wilhelm von Hofmann (1818-1892): A central figure in the development of organic chemistry, Hofmann's research on aniline and its derivatives was instrumental in the growth of the synthetic dye industry.[3][5] His work on the degradation of amides, now known as the Hofmann rearrangement, provided a valuable method for synthesizing amines.
-
Peter Griess (1829-1888): Griess's discovery of the diazotization of aryl amines in 1858 was a monumental breakthrough. This reaction, which converts an amino group into a diazonium group, is the foundation for the synthesis of azo dyes and remains a fundamental transformation in organic chemistry.
Part 2: The Synthetic Arsenal: Mastering the Preparation of Substituted Nitroanilines
The synthesis of substituted nitroanilines is a mature field, yet the demand for efficient, selective, and sustainable methods continues to drive innovation. A thorough understanding of the core synthetic strategies and the principles of regioselectivity is essential for any researcher working with these compounds.
Foundational Synthetic Methodologies
The preparation of substituted nitroanilines primarily relies on a few robust and versatile strategies.
The most common method for introducing a nitro group onto an aniline derivative is through electrophilic aromatic substitution (EAS).[7] The reaction typically involves a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
The mechanism of nitration proceeds in two key steps:
-
Attack of the Aromatic Ring: The π-electrons of the aniline ring act as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
Mechanism of Electrophilic Aromatic Nitration.
Nucleophilic aromatic substitution (SNA) provides a complementary approach for synthesizing nitroanilines, particularly when direct nitration is challenging or leads to undesired isomers. This method involves the displacement of a leaving group, typically a halogen, from a nitro-activated aromatic ring by an amine nucleophile. For instance, 2-chloro-4-nitroaniline can be synthesized from 1,2-dichloro-4-nitrobenzene by heating with alcoholic ammonia.[8] The industrial production of 4-nitroaniline often utilizes the amination of 4-nitrochlorobenzene.[9]
The partial reduction of dinitroaromatic compounds offers a regioselective route to certain nitroaniline isomers. For example, m-nitroaniline is commonly prepared by the selective reduction of one nitro group in m-dinitrobenzene using reagents like sodium sulfide or ammonium sulfide.[7]
Taming Regioselectivity: The Influence of Directing Groups
The position of the incoming nitro group during electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the aniline ring.
The amino group (-NH₂) is a powerful activating and ortho, para-directing group. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. To achieve ortho and para substitution, the amino group is often protected, typically by acetylation to form an acetamido group (-NHCOCH₃). The acetamido group is still ortho, para-directing but less activating than the amino group, which helps to control the reaction and prevent over-nitration. Subsequent hydrolysis of the acetamido group regenerates the amino group.
General strategy for ortho/para-nitroaniline synthesis.
As mentioned, the direct nitration of aniline in strong acid leads to the formation of the anilinium ion, resulting in the preferential formation of m-nitroaniline. This provides a straightforward, albeit sometimes low-yielding, route to this isomer.
Expanding the Chemical Space: Halogenated and Alkylated Nitroanilines
The introduction of additional substituents, such as halogens or alkyl groups, onto the nitroaniline scaffold further diversifies their properties and applications.
Halogenated nitroanilines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. They can be prepared by either nitrating a halogenated aniline or by halogenating a nitroaniline. For example, 2-chloro-4-nitroaniline can be synthesized by the chlorination of p-nitroaniline in an acidic medium.[10]
Alkylated nitroanilines are also important synthetic intermediates. For instance, 2-methyl-5-nitroaniline is a key precursor for various azo dyes and pigments.[11][12] Its synthesis typically involves the nitration of o-toluidine (2-methylaniline).[11][13] N-alkylated nitroanilines are also of interest, particularly in the field of non-linear optics, and can be synthesized via nucleophilic aromatic substitution.[14][15]
Quantitative Synthesis Data
The following table summarizes representative yields for the synthesis of various substituted nitroanilines, providing a comparative overview for researchers.
| Product | Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference(s) |
| 4-Nitroaniline | 4-Nitrochlorobenzene | Aqueous Ammonia | High Temperature and Pressure | ~95% | [7] |
| 2,4-Dinitroaniline | 2,4-Dinitrochlorobenzene | Aqueous Ammonia | High Temperature and Pressure | 98.4% | |
| m-Nitroaniline | m-Dinitrobenzene | Sodium Sulfide | - | High | [7] |
| 2-Methyl-5-nitroaniline | o-Toluidine | Nitric Acid, Sulfuric Acid | -10°C | 90% | [11][13] |
| 2-Chloro-4-nitroaniline | p-Nitroaniline | Chlorine, Hydrochloric Acid | -20 to 10°C | High | [10] |
| N,N-Diethyl-4-nitroaniline | 1-Bromo-4-nitrobenzene | Diethylamine, Potassium Carbonate | Microwave, 100°C | 95% | [15] |
Part 3: The Role of Substituted Nitroanilines in Drug Discovery and Development
The unique electronic properties of the nitro group have made substituted nitroanilines a compelling scaffold in medicinal chemistry. Their ability to undergo bioreductive activation has been exploited in the development of targeted therapies, particularly for cancer and infectious diseases.
The Nitro Group as a "Privileged" Warhead: The Power of Bioreductive Activation
Many nitroaromatic compounds act as prodrugs, remaining relatively inert until they are activated under specific physiological conditions.[16] This activation is typically a reductive process, often occurring in the hypoxic (low oxygen) environments characteristic of solid tumors and certain microbial infections.
The bioactivation of nitroaromatic drugs is a multi-step process catalyzed by nitroreductase enzymes.[17] This enzymatic reduction of the nitro group proceeds through several reactive intermediates, including nitroso and hydroxylamine species, ultimately leading to the corresponding amine.[18][19]
Metabolic activation of nitroaromatic prodrugs.
The therapeutic effect of many nitroaromatic drugs stems from the generation of these reactive intermediates. The nitro radical anion, formed during a one-electron reduction, can react with molecular oxygen to produce superoxide radicals, leading to oxidative stress and cell death.[16][19] The nitroso and hydroxylamine intermediates are also highly reactive and can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity.[20][21]
Therapeutic Frontiers
The bioreductive properties of substituted nitroanilines have been harnessed to develop drugs for a range of diseases.
The hypoxic environment of solid tumors makes them an ideal target for nitroaromatic prodrugs. N-substituted 2-nitroaniline derivatives have shown significant anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.[22] The presence of the nitro group is often crucial for their selective toxicity towards hypoxic cancer cells. Other substituted anilines have also been investigated as tubulin polymerization inhibitors with potent anticancer activities.[23][24][25]
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action in microbes is similar to that in cancer cells, involving reductive activation by microbial nitroreductases to generate cytotoxic species.[26] Substituted nitroanilines have been investigated for their activity against a range of pathogens, including bacteria, fungi, and protozoa.[27]
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
The biological activity of substituted nitroanilines can be finely tuned by modifying the nature and position of the substituents on the aromatic ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, the position of the nitro group and the nature of other substituents can significantly impact the reduction potential of the molecule, thereby influencing its rate of bioactivation and its efficacy as a prodrug.
Part 4: Modern Analytical Techniques for Characterization and Separation
The analysis and purification of substituted nitroanilines are critical steps in their synthesis and application. A variety of modern analytical techniques are employed for their characterization and for the separation of isomeric mixtures.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for the preliminary separation of nitroaniline isomers. The choice of solvent system is crucial for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of substituted nitroanilines. Reversed-phase HPLC is commonly used, with the retention times of the isomers depending on their polarity.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of substituted nitroanilines. The chemical shifts and coupling patterns of the aromatic protons provide detailed information about the substitution pattern on the benzene ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of substituted nitroanilines, confirming their identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in substituted nitroanilines, such as the N-H stretches of the amino group and the symmetric and asymmetric stretches of the nitro group.
Part 5: Conclusion and Future Directions
From their humble beginnings as key components of synthetic dyes, substituted nitroanilines have evolved into a versatile and highly valuable class of molecules with significant applications in medicinal chemistry and materials science. Their rich history is a testament to the power of fundamental discoveries in organic chemistry to drive innovation across diverse scientific disciplines.
The future of substituted nitroaniline chemistry is bright. The ongoing development of more efficient and sustainable synthetic methods, coupled with a deeper understanding of their mechanisms of biological action, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. The ability to precisely tailor the properties of these molecules through synthetic modification ensures that they will remain a focus of research for years to come. As we continue to unravel the complexities of their interactions with biological systems, substituted nitroanilines are poised to play an even more significant role in addressing some of the most pressing challenges in human health and technology.
Part 6: References
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- 4. Why the name Aniline? - The Dyes Blog! [deepachemicals.in]
- 5. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempanda.com [chempanda.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 10. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics (Conference) | OSTI.GOV [osti.gov]
- 15. N,N-DIETHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 16. scielo.br [scielo.br]
- 17. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scilit.com [scilit.com]
- 26. mdpi.com [mdpi.com]
- 27. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the hazards and necessary safety precautions for 4-Chloro-2-methyl-6-nitroaniline (CAS No. 62790-50-5), a key intermediate in pharmaceutical synthesis. As a substituted nitroaniline, this compound presents a specific risk profile that demands a thorough understanding and meticulous implementation of safety protocols to mitigate potential harm to laboratory personnel and the environment. This document moves beyond standard safety data sheets to explain the causality behind safety protocols, ensuring a culture of informed and proactive safety in the laboratory.
Section 1: Chemical Identity and Physicochemical Properties
This compound is an organic compound with the molecular formula C₇H₇ClN₂O₂.[1] Its structure, featuring a chloro, a methyl, and a nitro group on an aniline ring, dictates its reactivity and toxicological profile. Understanding its physical properties is foundational to its safe handling. For instance, its solid form as orange crystals or needles necessitates measures to control airborne dust, a primary route of exposure.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 62790-50-5 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.60 g/mol | [1] |
| Appearance | Orange Crystals or Needles | [1] |
| Melting Point | 126-132 °C | [1] |
| Boiling Point | 328.7°C at 760 mmHg | [1] |
| Flash Point | 152.6 ± 26.5 °C | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
The chemical structure of this compound is a key determinant of its hazard profile. The presence of the nitro group, in particular, is a well-established toxophore.
Caption: Chemical Structure of this compound
Section 2: Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS), this compound is classified with several key hazards that require stringent control measures.[2][3]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common route in a controlled laboratory setting but can occur through poor hygiene practices.
Toxicological Rationale:
Section 3: The Hierarchy of Controls: A Proactive Safety Framework
To ensure the safe handling of this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: Hierarchy of Controls for Safe Handling.
1. Elimination and Substitution: In the context of drug development where this specific molecule is a required intermediate, elimination is not feasible. Substitution with a less hazardous chemical should be considered if the process allows.
2. Engineering Controls: These are the primary physical means of minimizing exposure.
-
Chemical Fume Hood: All weighing and handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust and vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
3. Administrative Controls: These are work practices and procedures that reduce the risk.
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and waste disposal of this chemical must be written and readily accessible.
-
Training: All personnel must be trained on the specific hazards and the procedures outlined in the SOPs.
-
Restricted Access: The areas where this chemical is handled and stored should be clearly marked and access restricted to authorized personnel.
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Section 4: Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are critical for preventing direct contact with this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.[3]
-
Skin Protection:
-
Gloves: Nitrile gloves are a common choice for general laboratory use. However, for prolonged contact or handling of concentrated solutions, it is crucial to consult a glove compatibility chart to ensure the material provides adequate protection against this specific chemical. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Protective Clothing: For larger scale operations, a chemical-resistant apron or a full protective suit may be necessary.[3]
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required. For dusts, a particulate respirator (e.g., N95) may be appropriate. For vapors, an air-purifying respirator with organic vapor cartridges should be used.[4] The specific type of respirator should be selected based on a formal risk assessment.
Section 5: Safe Handling and Storage Procedures
Handling:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize dust generation and accumulation.[3]
-
Use non-sparking tools for handling the solid material.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents.[6] While specific reactivity data is limited, related nitroanilines can react exothermically with strong acids and oxidizing agents.[4]
Section 6: Emergency Response Procedures
A clear and practiced emergency response plan is essential.
Caption: Emergency Response Flowchart for a Chemical Spill.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently sweep the material into a suitable container for disposal. Avoid creating dust.
-
Dampening the material with a suitable solvent (e.g., alcohol) can help to minimize dust generation during cleanup.[4]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.
Section 7: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal Method: The preferred method of disposal is incineration by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash. Always follow local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable chemical intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By adhering to the principles outlined in this guide—prioritizing engineering controls, following established protocols, and using appropriate PPE—researchers can effectively mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
-
PubChem. (n.d.). 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%. Retrieved from [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
Sources
Navigating the Procurement and Application of 4-Chloro-2-methyl-6-nitroaniline for Advanced Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and complex organic synthesis, the quality and precise characterization of starting materials and intermediates are paramount. 4-Chloro-2-methyl-6-nitroaniline, a substituted aniline derivative, serves as a critical building block in the development of novel therapeutics and other specialized chemical applications. This guide, curated for the discerning scientific audience, provides a comprehensive overview of the commercial sourcing, quality assessment, safe handling, and strategic application of this compound (98% purity), ensuring the integrity and success of your research endeavors.
Understanding this compound: A Chemist's Perspective
This compound (CAS Number: 62790-50-5 ) is an organic compound with the molecular formula C₇H₇ClN₂O₂.[1] Its structure, featuring a benzene ring substituted with chloro, methyl, nitro, and amino groups, offers a versatile scaffold for a variety of chemical transformations. The presence and relative positions of these functional groups dictate its reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3]
Key Chemical Properties:
| Property | Value |
| Molecular Weight | 186.60 g/mol [1] |
| Appearance | Orange crystals or powder[4] |
| Melting Point | 126-132 °C[4] |
| Purity (Typical) | ≥97.5% (by GC)[4] |
Commercial Sourcing: A Curated List of Suppliers
For researchers and drug development professionals, securing a reliable supply of high-purity this compound is the foundational step. The following table provides a non-exhaustive list of established commercial suppliers offering this compound at the requisite 98% purity level. It is imperative to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier to verify the purity and identity of the specific lot.
| Supplier | Product Name | Purity | CAS Number |
| Thermo Scientific Chemicals | This compound, 98% | 98% | 62790-50-5 |
| Fisher Scientific | This compound, 98% | 98% | 62790-50-5 |
| Santa Cruz Biotechnology | This compound | Not Specified | 62790-50-5 |
Quality Assurance and Purity Determination: An Analytical Deep Dive
The confirmation of 98% purity is not merely a supplier's claim but a verifiable parameter crucial for the reproducibility of experimental results. Gas Chromatography (GC) is a commonly employed technique for the assay of this compound by commercial suppliers.[4] For in-house verification, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are robust methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an ideal method for both purity determination and the identification of potential process-related impurities.
Experimental Protocol: GC-MS Purity Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Internal Standard (Optional but Recommended): For precise quantification, a suitable internal standard (e.g., a structurally similar compound with a distinct retention time) can be added to the sample solution.
-
GC-MS Parameters (A Starting Point):
-
Column: A non-polar capillary column, such as a DB-5ms (30m x 0.25mm, 0.25µm film thickness), is a good initial choice.[5]
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Verification
HPLC is a versatile and widely accessible technique for the purity analysis of non-volatile or thermally labile compounds. For substituted anilines, a reverse-phase HPLC method is generally effective.[6]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
HPLC Parameters (A Starting Point):
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like phosphoric acid or formic acid to improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.
Sources
- 1. fishersci.com [fishersci.com]
- 2. guidechem.com [guidechem.com]
- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. wjpps.com [wjpps.com]
- 6. Separation of 4-Chloro-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Chloro-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-Chloro-2-methyl-6-nitroaniline as a Building Block
This compound is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds, particularly those with a benzannulated framework. Its unique substitution pattern, featuring an ortho-nitro group to the amine, a chloro substituent, and a methyl group, provides a scaffold ripe for diverse chemical transformations. This arrangement allows for the strategic construction of pharmacologically relevant heterocyclic systems such as benzimidazoles and quinoxalines. The presence of the nitro group is particularly advantageous as it can be readily reduced to an amino group, setting the stage for intramolecular cyclization reactions to form five- or six-membered heterocyclic rings. The chloro and methyl substituents offer additional points for functionalization, enabling the fine-tuning of the physicochemical and biological properties of the final compounds. This application note provides detailed protocols and insights into the synthesis of benzimidazoles and quinoxalines from this compound, highlighting the underlying chemical principles and experimental considerations.
I. Synthesis of Substituted Benzimidazoles
The synthesis of benzimidazoles from this compound typically proceeds through a two-step sequence: reduction of the nitro group to form the corresponding ortho-phenylenediamine, followed by condensation and cyclization with a suitable one-carbon synthon, such as an aldehyde. This process can often be performed in a one-pot reaction, enhancing efficiency.
A. Mechanistic Insight: Reductive Cyclization
The core of this transformation lies in the in situ generation of 4-chloro-2-methyl-benzene-1,6-diamine. The nitro group is highly susceptible to reduction under various conditions, including catalytic hydrogenation or the use of chemical reducing agents like sodium dithionite or tin(II) chloride. Once the diamine is formed, it readily reacts with an aldehyde. The initial step is the formation of a Schiff base between one of the amino groups and the aldehyde. Subsequent intramolecular nucleophilic attack by the second amino group on the Schiff base carbon, followed by dehydration and aromatization, leads to the formation of the stable benzimidazole ring system.
Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Chloro-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituted Anilines in Chromophore Development
Azo dyes, characterized by the presence of a diazene functional group (R-N=N-R'), constitute the largest and most versatile class of synthetic organic colorants.[1] Their widespread use in textiles, printing, and biomedical research is due to their intense colors, straightforward synthesis, and the tunability of their properties through modification of their aromatic components. The synthesis is a robust two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][2]
4-Chloro-2-methyl-6-nitroaniline is a valuable precursor, or "diazo component," in this process. The presence of electron-withdrawing groups (chloro and nitro) and an electron-donating group (methyl) on the aniline ring system significantly influences the electronic properties of the resulting diazonium salt. This substitution pattern modulates the electrophilicity of the diazonium ion and ultimately affects the color (λmax) and fastness properties of the final azo dye. This guide provides a comprehensive overview of the chemical principles, safety protocols, and a detailed experimental workflow for the synthesis of a representative azo dye using this compound.
Section 1: Critical Safety and Handling Protocols
This compound (CAS No. 62790-50-5) is a hazardous chemical that requires strict safety protocols. Always consult the specific Safety Data Sheet (SDS) before handling.
1.1 Hazard Profile
-
Appearance: Orange Crystals or Needles.
-
Molecular Formula: C₇H₇ClN₂O₂.
-
Molecular Weight: 186.6 g/mol .
-
Melting Point: 126-132 °C.
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).
1.2 Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. Facilities should be equipped with an eyewash station and a safety shower.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.
-
Handling: Avoid generating dust. Wash hands thoroughly after handling. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
1.3 Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Seek immediate medical attention.
Section 2: The Chemistry of Azo Dye Synthesis
The synthesis is a classic example of electrophilic aromatic substitution, proceeding in two distinct, temperature-sensitive stages.
2.1 Diazotization: Formation of the Aryldiazonium Salt Diazotization is the conversion of the primary aromatic amine into a diazonium salt.[3] This process is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).
The nucleophilic nitrogen atom of the this compound attacks the nitrosonium ion. Following a series of proton transfers, a molecule of water is eliminated to yield the resonance-stabilized aryldiazonium ion. This reaction is critically performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose violently or revert to phenols at higher temperatures.[4]
2.2 Azo Coupling: Formation of the Azo Chromophore The azo coupling reaction involves the aryldiazonium salt acting as an electrophile, which attacks an electron-rich aromatic compound known as the coupling component.[5] Common coupling components include phenols, naphthols, and other aromatic amines. For this protocol, we will use 2-naphthol (β-naphthol), which couples at the C1 position.
The reaction is an electrophilic aromatic substitution. The phenoxide ion, formed from 2-naphthol under alkaline conditions, is a highly activated nucleophile. The diazonium ion attacks the aromatic ring to form a sigma complex, and subsequent loss of a proton re-establishes aromaticity and forms the stable azo compound, characterized by the -N=N- bridge that links the two aromatic systems and forms the extended conjugated system responsible for the dye's color.[5]
Section 3: Experimental Protocol: Synthesis of 1-((4-chloro-2-methyl-6-nitrophenyl)diazenyl)naphthalen-2-ol
This protocol details the synthesis of a vibrant red-orange azo dye by coupling diazotized this compound with 2-naphthol.
3.1 Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (1.87 g, 10 mmol) | 100 mL and 250 mL Beakers |
| Concentrated Hydrochloric Acid (HCl, ~37%, 5 mL) | 50 mL Erlenmeyer Flask |
| Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol) | Magnetic Stirrer and Stir Bar |
| 2-Naphthol (β-Naphthol, 1.44 g, 10 mmol) | Thermometer (-10 to 110 °C) |
| Sodium Hydroxide (NaOH, 1.2 g) | Ice Bath |
| Deionized Water | Büchner Funnel and Vacuum Flask |
| Ethanol (for recrystallization) | Filter Paper |
| Glass Stirring Rods, Pasteur Pipettes |
3.2 Step-by-Step Methodology
Part A: Diazotization of this compound
-
In a 100 mL beaker, carefully add 2.5 mL of concentrated HCl to 10 mL of deionized water.
-
To this acidic solution, add 1.87 g (10 mmol) of this compound. Stir the mixture to form a fine slurry.
-
Cool the beaker in an ice bath, ensuring the temperature of the slurry drops to between 0 and 5 °C. Maintain this temperature throughout the next step.
-
In a separate 50 mL flask, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water and cool this solution in the ice bath.
-
Using a Pasteur pipette, add the cold sodium nitrite solution dropwise to the stirring amine slurry over 10 minutes. Keep the thermometer in the slurry and ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the resulting pale-yellow diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol and 1.2 g of sodium hydroxide in 50 mL of deionized water. Stir until a clear solution is obtained.
-
Cool this alkaline 2-naphthol solution in an ice bath to below 5 °C.
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
A vibrant red-orange precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Isolate the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate on the filter paper with two 25 mL portions of cold deionized water to remove any unreacted salts.
-
Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and allow it to air-dry.
-
For higher purity, the crude dye can be recrystallized from a minimal amount of hot ethanol.
Section 4: Characterization of the Azo Dye
The structure and purity of the synthesized dye should be confirmed using standard analytical techniques.
-
UV-Visible Spectroscopy: Dissolve a small sample of the dye in a suitable solvent (e.g., ethanol or DMF) and record the absorption spectrum. The wavelength of maximum absorbance (λmax) provides information about the color and the extent of the conjugated π-electron system.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the solid sample to identify key functional groups. Look for characteristic peaks such as the N=N stretch (azo group) typically found around 1400-1450 cm⁻¹, O-H stretch (from the naphthol moiety) around 3200-3400 cm⁻¹, and C-NO₂ stretches associated with the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Dissolve the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the exact molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
Section 5: Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of an azo dye.
Chemical Reaction Scheme
Caption: Two-step synthesis of the target azo dye.
References
-
Onunkwo, I. (2022). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. Journal of Agriculture Science & Technology, 24(4), 164-172. Available at: [Link]
-
Patel, K., et al. (2012). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. E-Journal of Chemistry, 9(3), 1391-1399. Available at: [Link]
-
University of Toronto. The Synthesis of Azo Dyes. Available at: [Link]
- Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (US4874847A).
-
International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. IJIRSET, 9(8). Available at: [Link]
-
Blogger. (2009). Preparation of Para Red and Related Azo dyes. Available at: [Link]
-
Chegg. (2017). A lab experiment was conducted to synthesize an Azo Dye with 4-nitroaniline to make the diazonium salt and the coupling agent 2-naphthol. Available at: [Link]
-
Abd El-Aal, R. M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(63), 38354-38384. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
ResearchGate. (2021). 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties. Available at: [Link]
- Google Patents. (2008). Preparation method of o-chloro-p-nitroaniline diazonium salt. (CN101613305B).
-
Journal of Global Pharma Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Available at: [Link]
Sources
Application Note: A Detailed Mechanistic and Practical Guide to the Reduction of 4-Chloro-2-methyl-6-nitroaniline
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract & Introduction
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal for the production of anilines which are fundamental building blocks for pharmaceuticals, agrochemicals, and dyes. 4-Chloro-2-methyl-6-nitroaniline is a key intermediate whose reduction product, 4-chloro-2-methyl-1,6-phenylenediamine, is a valuable precursor in various synthetic pathways. The presence of a chloro-substituent on the aromatic ring introduces a significant challenge: the potential for hydrodechlorination, a common side reaction during catalytic hydrogenation that leads to impurities and reduced yield.[1][2]
This application note provides an in-depth exploration of the reaction mechanism for the reduction of this compound. We present a field-proven, optimized protocol using catalytic hydrogenation, with specific strategies to ensure high chemoselectivity and minimize unwanted dehalogenation. This guide is designed for researchers and process chemists seeking a robust and scalable method for the synthesis of substituted phenylenediamines.
The Reaction Mechanism: A Stepwise Transformation
The conversion of an aromatic nitro group to an amine is a six-electron reduction. While the overall transformation appears direct, it proceeds through a series of well-established intermediates. The two primary mechanistic pathways are the "direct" and "condensation" routes.
-
Direct Reduction Pathway: This is the most common pathway under catalytic hydrogenation conditions. The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the target amino group (-NH₂).[3][4][5]
-
Condensation Pathway: Under certain conditions, particularly with metal/acid reductants, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo species. These species are then further reduced to the amine.[3]
For the synthesis of 4-chloro-2-methyl-1,6-phenylenediamine, achieving high selectivity for the direct pathway is crucial to avoid the formation of dimeric impurities. Catalytic hydrogenation is the preferred industrial method for this reason, as it generally favors the direct reduction pathway.[6]
The core challenge in this specific transformation is preventing the cleavage of the C-Cl bond. This is often addressed by using deactivated catalysts, such as sulfided platinum on carbon, or by the addition of a catalyst poison or inhibitor like thiophene, which preferentially occupies the catalyst sites responsible for hydrodehalogenation.[1]
Caption: Direct reduction pathway of the nitro group to an amine.
Optimized Protocol: Catalytic Hydrogenation
This protocol details the catalytic hydrogenation of this compound. It incorporates measures to suppress hydrodechlorination, ensuring high yield and purity of the desired product.
3.1 Materials and Equipment
-
Reagents:
-
This compound (Substrate)
-
5% Platinum, sulfided, on carbon powder (Catalyst, 50% water wet paste)
-
Methanol (Solvent, ACS grade)
-
Thiophene (Dechlorination inhibitor)
-
Sodium Carbonate (Optional, acid scavenger)
-
Hydrogen Gas (High purity, >99.99%)
-
Nitrogen Gas (Inerting)
-
Celite® 545 (Filter aid)
-
-
Equipment:
-
Parr-type hydrogenation apparatus or a stirred pressure reactor (autoclave)
-
Glass liner for the reactor
-
Mechanical stirrer
-
Thermocouple and pressure gauge
-
Gas inlet/outlet valves
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2 Safety Precautions
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is leak-proof and operated in a well-ventilated fume hood away from ignition sources.
-
Catalyst Handling: Platinum on carbon can be pyrophoric when dry. Handle the catalyst as a wet paste. If filtering, do not allow the catalyst cake to dry completely on the filter paper in the presence of air. Quench the used catalyst with water before disposal.
-
Toxicity: this compound and its product are aromatic amines and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
3.3 Step-by-Step Procedure
-
Reactor Charging:
-
To the glass liner of a 500 mL pressure reactor, add this compound (18.6 g, 0.1 mol).
-
Add methanol (200 mL) as the solvent.
-
Add the 5% sulfided Pt/C catalyst (0.37 g, ~2 wt% of substrate).
-
Add thiophene (0.02 g, ~0.1 wt% of substrate) as the dechlorination inhibitor.[1]
-
Optionally, add a small amount of sodium carbonate (0.1 g) to neutralize any trace acidic impurities.
-
-
System Assembly and Inerting:
-
Place the liner in the reactor, seal the reactor head, and connect all gas and sensor lines.
-
Begin agitation at a moderate speed (e.g., 500 RPM).
-
Purge the reactor by pressurizing with nitrogen to ~50 psi, then venting. Repeat this cycle at least three times to remove all oxygen.
-
-
Hydrogenation Reaction:
-
After the final nitrogen vent, purge the system with hydrogen gas in the same manner (pressurize to ~50 psi, vent). Repeat twice.
-
Pressurize the reactor with hydrogen to the target pressure of 100-150 psi.
-
Heat the reactor to the target temperature of 80-90 °C.
-
The reaction is exothermic; monitor the temperature closely.
-
Maintain the conditions with stirring. The reaction progress can be monitored by the cessation of hydrogen uptake from the gas reservoir. Typical reaction time is 4-8 hours.
-
-
Reaction Work-up and Product Isolation:
-
Once hydrogen uptake ceases, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen gas three times to remove all residual hydrogen.
-
Open the reactor and remove the liner.
-
Prepare a pad of Celite® (~1 cm thick) in a Buchner funnel. Wet the pad with methanol.
-
Filter the reaction mixture through the Celite pad to remove the catalyst. Wash the reactor liner and the catalyst cake with additional methanol (2 x 25 mL).
-
Combine the filtrate and washes in a round-bottom flask.
-
Concentrate the solution using a rotary evaporator to remove the methanol.
-
The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 4-chloro-2-methyl-1,6-phenylenediamine.
-
Data, Analysis, and Troubleshooting
4.1 Analytical Monitoring
-
TLC: Monitor the reaction using a mobile phase of 30% Ethyl Acetate in Hexane. The starting material is a colored spot, while the product aniline is often UV-active and may require staining (e.g., with ninhydrin) for visualization.
-
HPLC/GC: HPLC with UV detection or GC-MS are excellent methods for quantifying the disappearance of the starting material and the appearance of the product and any byproducts (like the dechlorinated aniline).[7][8][9]
Table 1: Typical Reaction Parameters and Expected Results
| Parameter | Value | Rationale |
| Substrate Concentration | ~0.5 M in Methanol | Balances reaction rate and solubility. |
| Catalyst | 5% Sulfided Pt/C | Deactivated catalyst minimizes dehalogenation.[1] |
| Catalyst Loading | 1-2 wt% (dry basis) | Sufficient for efficient reaction without excessive cost. |
| H₂ Pressure | 100 - 150 psi | Provides adequate hydrogen concentration. |
| Temperature | 80 - 90 °C | Enhances reaction rate without promoting side reactions. |
| Inhibitor | Thiophene (~0.1 wt%) | Acts as a selective poison for dehalogenation sites.[1] |
| Expected Yield | >95% | Based on literature for similar selective hydrogenations. |
| Purity (Post-Recrystallization) | >99% | Achievable with careful work-up. |
4.2 Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst; insufficient hydrogen pressure or temperature; system leak. | Verify catalyst activity on a model substrate. Increase pressure/temperature within safe limits. Check system for leaks. |
| Dechlorination Detected | Catalyst is too active; insufficient inhibitor. | Ensure a properly sulfided catalyst is used. Slightly increase the loading of the thiophene inhibitor.[1] |
| Low Isolated Yield | Inefficient filtration/transfer; product loss during recrystallization. | Ensure thorough washing of the catalyst cake. Optimize recrystallization solvent and conditions. |
| Reaction Stalls | Catalyst poisoning from an unknown impurity in the substrate or solvent. | Purify the starting material. Use high-purity solvent. |
Conclusion
The reduction of this compound to 4-chloro-2-methyl-1,6-phenylenediamine can be achieved with high yield and selectivity using catalytic hydrogenation. The key to success is the mitigation of the hydrodechlorination side reaction. By employing a deactivated catalyst such as sulfided platinum on carbon, in conjunction with a chemical inhibitor like thiophene, the desired transformation can be performed efficiently and robustly. The protocol described herein provides a reliable and scalable method for producing this valuable chemical intermediate, suitable for both research and process development environments.
References
- EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents.
-
Clean production of chloroanilines by selective gas phase hydrogenation over supported Ni catalysts - Heriot-Watt Research Portal. Discusses the challenges of dehalogenation in the hydrogenation of chloronitrobenzenes. [Link]
-
Analytical methods for 1,3-DNB and 1,3,5-TNB - ATSDR. Provides an overview of analytical techniques like HPLC and GC for detecting nitroaromatic compounds and their reduction products. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. Details the mechanistic pathways, including the formation of nitroso and hydroxylamine intermediates. [Link]
-
Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - ACS Omega. Provides insight into the reduction mechanism of halogenated nitrobenzenes. [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC - NIH. Describes the reduction of nitroanilines and the stepwise conversion of the nitro group. [Link]
-
[Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Reviews various traditional and modern analytical methods for nitroanilines. [Link]
-
Reduction of nitro compounds - Wikipedia. Offers a general overview of reagents and methods for reducing nitro compounds. [Link]
-
Nitro Reduction - Common Conditions. Lists common reducing agents for nitro groups, including catalytic hydrogenation and metal/acid systems. [Link]
-
p-Phenylenediamine - CIR Report Data Sheet. Mentions the preparation of phenylenediamines by reducing nitroanilines with iron and hydrochloric acid. [Link]
Sources
- 1. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Detection methods and analytical techniques of p-nitroaniline-Chemwin [en.888chem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: Regioselective Nitration of 4-Chloro-2-methylaniline
Abstract
This document provides a comprehensive guide for the regioselective nitration of 4-chloro-2-methylaniline, a critical transformation in the synthesis of various high-value chemical intermediates. We delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven protocol, and outline essential safety and characterization procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of nitrated 4-chloro-2-methylaniline derivatives.
Introduction: The Significance of Substituted Nitroanilines
Substituted anilines, such as 4-chloro-2-methylaniline, are foundational building blocks in the synthesis of a wide array of organic molecules. The introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution dramatically enhances the synthetic utility of these compounds. The resulting nitroanilines are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The nitro group can be readily reduced to an amino group, opening pathways to diamine derivatives crucial for polymer synthesis and the construction of complex heterocyclic scaffolds.[1]
The nitration of anilines, however, is not without its challenges. The amino group is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack, which can lead to over-nitration and the formation of undesired byproducts.[2] Furthermore, the strongly acidic conditions typically employed for nitration can protonate the amino group, forming an anilinium ion. This anilinium group is a meta-directing deactivator, which can significantly alter the regiochemical outcome of the reaction.[3][4] To overcome these challenges and achieve a high degree of regioselectivity, a careful selection of reaction conditions and, in many cases, the use of a protecting group strategy are paramount.
Mechanistic Insights: Directing Effects and Control
The regiochemical outcome of the nitration of 4-chloro-2-methylaniline is governed by the interplay of the directing effects of the three substituents on the aromatic ring: the amino (-NH₂), the chloro (-Cl), and the methyl (-CH₃) groups.
-
Amino Group (-NH₂): A strongly activating ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.
-
Methyl Group (-CH₃): A weakly activating ortho-, para-director through an inductive effect.
-
Chloro Group (-Cl): A deactivating ortho-, para-director. While it withdraws electron density inductively (deactivating), it can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate at the ortho and para positions.
In the case of 4-chloro-2-methylaniline, the powerful activating and directing effect of the amino group dominates. However, direct nitration with a mixture of nitric and sulfuric acid can lead to the formation of the anilinium ion, which is meta-directing, resulting in a mixture of isomers.[2][4] To ensure a predictable and high-yielding reaction, protection of the amino group via acetylation is the preferred strategy. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent over-nitration and oxidation.
The directing effects of the substituents on the N-acetyl-4-chloro-2-methylaniline intermediate would favor the introduction of the nitro group at the positions ortho or para to the acetamido group. Given that the para position is blocked by the chlorine atom, the nitration is expected to occur at one of the ortho positions. Steric hindrance from the adjacent methyl group will likely favor nitration at the C6 position over the C2 position. Therefore, the expected major product is N-acetyl-4-chloro-2-methyl-6-nitroaniline , which upon hydrolysis yields 4-chloro-2-methyl-6-nitroaniline .
Experimental Protocol
This protocol is divided into three stages: acetylation of the starting material, nitration of the acetylated intermediate, and hydrolysis to yield the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-chloro-2-methylaniline | Reagent | Sigma-Aldrich |
| Acetic anhydride | ACS Reagent | Fisher Scientific |
| Glacial acetic acid | ACS Reagent | VWR |
| Concentrated Sulfuric acid (98%) | ACS Reagent | J.T. Baker |
| Concentrated Nitric acid (70%) | ACS Reagent | EMD Millipore |
| Ethanol | 200 proof | Decon Labs |
| Sodium Hydroxide | Pellets | Macron Fine Chemicals |
| Deionized Water | --- | In-house |
| Ice | --- | In-house |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.1 g (0.1 mol) of 4-chloro-2-methylaniline and 30 mL of glacial acetic acid.
-
Addition of Acetic Anhydride: While stirring, slowly add 11.2 mL (0.12 mol) of acetic anhydride to the mixture. An exothermic reaction will occur.
-
Heating: Heat the reaction mixture to a gentle reflux for 30 minutes.
-
Isolation of N-acetyl-4-chloro-2-methylaniline: Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water with stirring. The product will precipitate as a white solid.
-
Filtration and Washing: Collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a vacuum oven at 60 °C.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the flask in an ice bath.
-
Dissolving the Acetylated Intermediate: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 18.3 g (0.1 mol) of the dried N-acetyl-4-chloro-2-methylaniline in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the acetylated intermediate, ensuring the temperature is maintained below 10 °C.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Isolation and Washing: Collect the crude N-acetyl-4-chloro-2-methyl-6-nitroaniline by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Reaction Setup: Transfer the crude, moist N-acetyl-4-chloro-2-methyl-6-nitroaniline to a 500 mL round-bottom flask. Add 100 mL of 70% sulfuric acid (v/v).
-
Heating: Heat the mixture under reflux for 1 hour. The solid will dissolve, and the color of the solution will darken.
-
Precipitation: Cool the reaction mixture to room temperature and then carefully pour it into 500 mL of ice-cold water. The product, this compound, will precipitate as a yellow solid.
-
Neutralization and Isolation: Carefully neutralize the suspension with a 20% sodium hydroxide solution until it is alkaline to litmus paper. Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]
Visualization of the Synthetic Pathway
Caption: Workflow for the synthesis of this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature value: 141-143 °C |
| ¹H NMR | Characteristic peaks for aromatic protons, methyl protons, and amino protons. |
| ¹³C NMR | Characteristic peaks for aromatic carbons, methyl carbon, and carbons attached to the nitro and amino groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and methyl), N-O stretching (nitro group), and C-Cl stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₇H₇ClN₂O₂: 186.60 g/mol ). |
Safety and Hazard Management
Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.[6][7]
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[8][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions, which can lead to explosions.[7]
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes. Ensure adequate ventilation.[6]
-
Waste Disposal: Acidic waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal, following institutional guidelines.
An emergency eyewash and shower station should be readily accessible.[9] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[9]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of acetylated product | Incomplete reaction. | Increase reflux time or use a slight excess of acetic anhydride. |
| Formation of a dark, tarry substance during nitration | Oxidation of the aniline derivative. | Ensure the reaction temperature is strictly controlled and does not exceed 10 °C. |
| Product is an oil instead of a solid | Presence of impurities. | Purify the product by column chromatography. |
| Incomplete hydrolysis | Insufficient heating time or acid concentration. | Increase the reflux time or use a slightly higher concentration of sulfuric acid. |
Conclusion
This application note provides a detailed and reliable protocol for the regioselective nitration of 4-chloro-2-methylaniline. By employing an amino group protection strategy, the challenges associated with direct nitration are effectively circumvented, leading to the desired this compound in good yield. Adherence to the outlined safety precautions is imperative for the safe execution of this procedure. The synthesized product serves as a valuable intermediate for further synthetic transformations in various fields of chemical research and development.
References
- Benchchem.
- YouTube.
- National Academic Digital Library of Ethiopia.
- Master Organic Chemistry. Electrophilic Aromatic Substitutions (2)
- VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015-04-27).
- UW Environmental Health & Safety. Reduce your risk of a nitric acid incident. (2024-06-24).
- Chemistry Stack Exchange.
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
- NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.
Sources
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- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
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- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.com [ehs.com]
A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Chloro-2-methyl-6-nitroaniline
An Application Note for Researchers and Scientists
Abstract
This application note presents a detailed, reliable, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-2-methyl-6-nitroaniline. This compound is a key intermediate in various chemical syntheses, and a robust analytical method is crucial for quality control, process monitoring, and research applications.[1] The described method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and water, coupled with UV detection. The protocol herein provides comprehensive, step-by-step instructions for mobile phase and standard preparation, system suitability testing, and sample analysis, ensuring both scientific integrity and ease of implementation for researchers and drug development professionals.
Principle and Rationale of the Method
The separation and quantification of this compound are optimally achieved through reversed-phase chromatography.[2][3] This technique is predicated on the hydrophobic interactions between the analyte and the non-polar stationary phase.
Analyte Physicochemical Properties:
The XLogP3 value of 2.6 indicates that this compound is a moderately hydrophobic molecule, making it an ideal candidate for retention and separation on a non-polar stationary phase.[4]
Methodology Rationale:
-
Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. The long alkyl chains of the C18 phase provide a highly hydrophobic surface, which facilitates strong retention of the analyte through van der Waals forces. This is a standard and robust choice for the analysis of halogenated anilines and related aromatic compounds.[6][7]
-
Mobile Phase Selection: A polar mobile phase, consisting of a gradient mixture of water and acetonitrile (ACN), is used to elute the analyte. Acetonitrile is chosen for its low viscosity and excellent UV transparency. A gradient elution, where the concentration of the organic solvent (ACN) is increased over time, is employed to ensure a sharp peak shape and efficient elution of the analyte from the column.[8] The addition of 0.1% formic acid to the mobile phase helps to maintain a consistent pH and suppress the potential ionization of the analyte's aniline group, leading to improved peak symmetry and reproducibility.
-
Detection: The presence of a nitro group and an aromatic ring creates a strong chromophore in the this compound molecule. This allows for sensitive and specific detection using a UV-Vis spectrophotometer. Based on common methods for nitroaromatic compounds, a detection wavelength of 254 nm is selected to provide a robust and sensitive response.[8][9]
Materials and Instrumentation
2.1 Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I)
-
Formic Acid (LC-MS grade or equivalent)
2.2 Instrumentation A standard HPLC system equipped with the following modules is suitable:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
Experimental Protocols
3.1 Chromatographic Conditions
All critical HPLC parameters are summarized in the table below for quick reference.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
3.2 Step-by-Step Protocol for Analysis
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly.
-
Filter both mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Degas the mobile phases using an inline degasser or by sonication before use to prevent bubble formation.
Step 2: Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with a 50:50 mixture of acetonitrile and water. These standards are used to generate a calibration curve.
Step 3: Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the final sample solution through a 0.45 µm syringe filter (PTFE or other compatible material) into an HPLC vial to remove any insoluble matter.
Step 4: System Suitability Testing (SST) Before running the analytical sequence, the system's performance must be verified.
-
Equilibrate the HPLC system with the initial mobile phase conditions (40% B) until a stable baseline is achieved.
-
Make five replicate injections of a mid-range working standard (e.g., 25 µg/mL).
-
Evaluate the following parameters:
-
Peak Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.
-
Relative Standard Deviation (%RSD) of Retention Time: Should be ≤ 1.0%.
-
-
The system is deemed ready for analysis only if all SST criteria are met.
Step 5: Analytical Sequence and Quantification
-
Set up the injection sequence in the chromatography data system (CDS) software.
-
A typical sequence would be: Blank (diluent), five calibration standards (from low to high concentration), sample injections (interspersed with check standards).
-
Following the sequence run, process the data.
-
Generate a linear regression calibration curve by plotting the peak area versus the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from preparation to final reporting.
Sources
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- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
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- 5. scbt.com [scbt.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: A Validated GC-MS Protocol for the Definitive Identification of 4-Chloro-2-methyl-6-nitroaniline and Its Positional Isomers
Abstract
The unequivocal identification of constitutional isomers of substituted anilines is a critical challenge in pharmaceutical development and chemical synthesis. Positional isomers can exhibit vastly different toxicological and pharmacological profiles, necessitating rigorous analytical separation and identification. This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the separation and identification of 4-Chloro-2-methyl-6-nitroaniline and its potential positional isomers. The methodology leverages a mid-polarity capillary column for chromatographic resolution and electron ionization (EI) mass spectrometry for definitive structural confirmation based on unique fragmentation patterns. This self-validating protocol provides researchers, scientists, and drug development professionals with a reliable framework for the analysis of this important class of compounds.
Introduction: The Challenge of Isomer-Specific Analysis
This compound is a substituted aromatic amine that can arise as a key intermediate or a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. During its synthesis, a number of positional isomers can be formed, each with the same nominal mass but differing in the substitution pattern on the benzene ring. These isomers may have distinct chemical reactivities and biological activities, making their individual identification and quantification a regulatory and safety imperative.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this challenge, offering the high separation efficiency of gas chromatography and the specific detection capabilities of mass spectrometry.[1] The separation of positional isomers by GC can be challenging due to their similar boiling points and polarities.[2] Therefore, the selection of an appropriate capillary column and the optimization of the temperature program are crucial for achieving baseline resolution. Furthermore, mass spectrometry provides detailed structural information through the analysis of fragmentation patterns, which can be used to differentiate between co-eluting or closely eluting isomers.[3]
This application note provides a comprehensive, step-by-step protocol for the successful separation and identification of this compound and its isomers, addressing the critical need for a validated analytical method in research and quality control environments.
Isomeric Landscape of this compound
To develop a robust analytical method, it is essential to first identify the potential positional isomers of the target analyte. Based on the substitution pattern (one chloro, one methyl, and one nitro group on an aniline ring), several isomers are possible. The primary analyte of interest is This compound . Other potential isomers that may be present as process-related impurities or byproducts include, but are not limited to:
-
2-Chloro-4-methyl-6-nitroaniline
-
4-Chloro-2-methyl-5-nitroaniline
-
2-Chloro-4-methyl-5-nitroaniline
-
3-Chloro-2-methyl-4-nitroaniline
-
3-Chloro-4-methyl-2-nitroaniline
The subtle differences in the positions of the chloro, methyl, and nitro groups on the aniline ring will influence their chromatographic retention times and mass spectral fragmentation patterns, forming the basis for their differentiation.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: A streamlined workflow for the identification of this compound isomers.
Detailed Protocol
This protocol is designed to be a self-validating system, where the clear separation and distinct mass spectra of the isomers confirm the method's efficacy.
Materials and Reagents
-
This compound (Reference Standard)
-
Potential Isomeric Impurities (Reference Standards)
-
Methanol (HPLC or GC-MS grade)
-
Helium (99.999% purity)
-
1.5 mL glass autosampler vials with septa
Instrumentation and Columns
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
GC Column: A mid-polarity capillary column is recommended for the separation of these aromatic positional isomers. A (5%-Phenyl)-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent) with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness is a suitable choice.[1] This phase provides good selectivity for aromatic compounds.
Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1.0 mg of each reference standard (this compound and its isomers) into separate 1.5 mL vials. Add 1.0 mL of methanol to each vial and vortex until fully dissolved.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in methanol to a final concentration of approximately 10 µg/mL for each isomer.[4] This concentration is suitable for achieving a good signal-to-noise ratio with a 1 µL injection.
-
Transfer the working standard solution to a 1.5 mL glass autosampler vial for analysis.
GC-MS Method Parameters
The following parameters provide a robust starting point for the separation of this compound isomers. Optimization may be required based on the specific instrumentation used.
| GC Parameter | Value | Justification |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes.[5] |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for a 0.25 mm I.D. column, balancing resolution and analysis time.[5] |
| Oven Program | Initial Temp: 80 °C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1: 10 °C/min to 280 °C | A controlled temperature ramp is crucial for separating isomers with close boiling points.[6] | |
| Hold at 280 °C for 5 min | Ensures elution of all analytes and cleans the column for the next injection. | |
| Transfer Line Temp | 280 °C | Prevents condensation of the analytes between the GC and MS. |
| MS Parameter | Value | Justification |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for generating EI mass spectra, allowing for comparison with library spectra.[7] |
| Ion Source Temp | 230 °C | A typical ion source temperature to maintain analyte integrity. |
| Mass Range | m/z 50-250 | Covers the molecular ion and expected fragment ions of the analytes. |
| Scan Mode | Full Scan | Allows for the collection of complete mass spectra for identification. |
Data Analysis and Isomer Differentiation
The identification of each isomer is based on a two-tiered approach: chromatographic retention time and mass spectral fragmentation pattern.
Chromatographic Separation
Under the proposed GC conditions, the isomers are expected to elute in an order primarily determined by their boiling points and interaction with the stationary phase. The elution order should be consistent across analyses. The exact retention times may vary between instruments, but the relative elution order should remain the same. It is crucial to inject individual standards to confirm the retention time of each isomer.
Mass Spectral Fragmentation Analysis
The mass spectra of this compound and its isomers will exhibit a molecular ion peak (M+) at m/z 186 (for the 35Cl isotope) and an M+2 peak at m/z 188 (for the 37Cl isotope) with an approximate intensity ratio of 3:1, which is characteristic of compounds containing one chlorine atom.
Differentiation between the isomers is achieved by analyzing the relative intensities of the fragment ions. The fragmentation pathways are influenced by the positions of the substituents on the aromatic ring. Key fragmentation pathways for nitroaromatic compounds include the loss of NO, NO2, and combinations thereof.[8] The presence of the methyl and chloro groups will also influence the fragmentation.
Expected Fragmentation Patterns:
-
Loss of NO2 (M-46): A common fragmentation for nitroaromatics, resulting in an ion at m/z 140.
-
Loss of NO (M-30): Another characteristic fragmentation, leading to an ion at m/z 156.
-
Loss of CH3 (M-15): Fragmentation involving the methyl group, producing an ion at m/z 171.
-
Loss of Cl (M-35): Cleavage of the carbon-chlorine bond, resulting in an ion at m/z 151.
The relative abundance of these and other fragment ions will be unique to each isomer, providing a "fingerprint" for its identification. For example, steric hindrance between adjacent substituents can influence the ease of certain fragmentation pathways, leading to different relative ion intensities.
Table of Expected Diagnostic Ions:
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Expected Differentiating Features |
| This compound | 186/188 | 171, 156, 140, 125 | Relative intensities of fragments will be influenced by the ortho and para positions of the substituents. |
| 2-Chloro-4-methyl-6-nitroaniline | 186/188 | 171, 156, 140, 125 | Fragmentation may be affected by the different steric environment around the nitro group. |
| Other Isomers | 186/188 | Variable | Each isomer will present a unique fragmentation pattern based on its specific substitution. |
Note: The exact relative intensities should be determined by analyzing the reference standards under the specified conditions. Comparison with a validated spectral library, such as the NIST/EPA/NIH Mass Spectral Library, is highly recommended for confirmation.[9][10][11][12][13]
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS protocol for the separation and identification of this compound and its positional isomers. By employing a mid-polarity capillary column and a carefully optimized temperature program, baseline or near-baseline separation of these challenging isomers can be achieved. The definitive identification of each isomer is confirmed through the analysis of their unique mass spectral fragmentation patterns. This robust and reliable method is suitable for implementation in quality control laboratories, research and development settings, and any analytical facility tasked with the characterization of substituted aromatic amines. The detailed protocol and the explanation of the underlying scientific principles provide a solid foundation for the accurate and confident identification of these critical compounds.
References
-
Diablo Analytical. NIST Mass Spectral Library. [Link]
-
Wiley Science Solutions. NIST/EPA/NIH Mass Spectral Library 2023. [Link]
-
SpectralWorks. NIST 2023 MS and MS/MS Libraries. [Link]
-
National Institute of Standards and Technology. Mass Spectrometry Data Center. [Link]
-
Scientific Instrument Services. The NIST 23 Mass Spectral Library & Search Software. [Link]
-
Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]
- Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Talanta, 258, 124432.
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
- Ono, A. (1982). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 107(1275), 600-605.
-
ResearchGate. Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. [Link]
-
ResearchGate. Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. [Link]
-
Chemguides. (2020). Separations: GC General Elution Problem & Temperature Programming. [Link]
-
Dioxin 20XX International Symposium. A New GC-MS Method for the Determination of p-Dichlorobenzene in Honey. [Link]
-
Agilent Technologies. GC and GC/MS Applications. [Link]
-
National Institute of Standards and Technology. 2-Methyl-6-nitroaniline. [Link]
-
Scientific Research Publishing. References. [Link]
-
National Institute of Standards and Technology. Benzenamine, 4-chloro-2-nitro-. [Link]
-
ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. [Link]
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1H NMR and 13C NMR spectral assignment for 4-Chloro-2-methyl-6-nitroaniline
An Application Note and Protocol for the Structural Elucidation of 4-Chloro-2-methyl-6-nitroaniline utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction
This compound is a substituted aromatic amine, a class of compounds frequently encountered in the synthesis of pharmaceuticals, dyes, and agrochemicals. Unambiguous structural confirmation of such molecules is a critical step in chemical research and development, ensuring the integrity of subsequent reactions and the purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of this compound. It combines predictive analysis based on fundamental principles of NMR theory with a robust experimental protocol for acquiring high-quality spectral data.
The substitution pattern of the aniline ring—containing an activating, ortho/para-directing methyl group (-CH₃) and amino group (-NH₂), and deactivating, meta-directing chloro (-Cl) and nitro (-NO₂) groups—creates a distinct and predictable electronic environment. This guide will explain how these substituent effects dictate the chemical shifts (δ) and coupling constants (J) observed in the NMR spectra, providing a logical framework for spectral assignment.
Predicted ¹H and ¹³C NMR Spectral Analysis
The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. In this compound, the interplay between electron-donating groups (EDGs) like the methyl and amino functionalities, and electron-withdrawing groups (EWGs) such as the chloro and nitro moieties, governs the shielding and deshielding of the aromatic protons and carbons.
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the analysis.
Caption: Numbering scheme for this compound.
¹H NMR Prediction
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for H3 and H5.
-
H5 Proton: This proton is positioned between two strong electron-withdrawing groups: the chloro group at C4 (ortho) and the nitro group at C6 (ortho). This cumulative deshielding effect will shift its resonance significantly downfield. It will appear as a doublet due to coupling with H3 (a meta-coupling, ⁴J).
-
H3 Proton: This proton is ortho to the chloro group at C4 and para to the nitro group at C6, both of which are deshielding. However, it is also ortho to the electron-donating methyl group at C2, which provides a shielding effect. The net result is a chemical shift that is upfield relative to H5. It will also appear as a doublet due to meta-coupling with H5.
-
-NH₂ Protons: The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
-CH₃ Protons: The methyl group protons are attached to an sp³-hybridized carbon and will appear as a sharp singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H5 | 7.8 – 8.2 | Doublet (d) | ~2.5 – 3.0 | Strongly deshielded by ortho -NO₂ and ortho -Cl groups. |
| H3 | 7.0 – 7.4 | Doublet (d) | ~2.5 – 3.0 | Deshielded by ortho -Cl and para -NO₂, but shielded by ortho -CH₃. |
| -NH₂ | 4.5 – 6.0 | Broad Singlet (br s) | N/A | Subject to hydrogen bonding and exchange; shift is solvent-dependent. |
| -CH₃ | 2.1 – 2.4 | Singlet (s) | N/A | Typical range for an aryl methyl group. |
¹³C NMR Prediction
The chemical shifts of the carbon atoms in the aromatic ring are also heavily influenced by the substituents.
-
C1, C2, C4, C6 (Substituted Carbons): These carbons, directly attached to substituents, will have their chemical shifts significantly altered. C1 (attached to -NH₂) and C2 (attached to -CH₃) will be shielded relative to a standard benzene ring (128.5 ppm). Conversely, C4 (attached to -Cl) and C6 (attached to -NO₂) will be strongly deshielded.
-
C3 and C5 (Protonated Carbons): C5 is ortho to both the -Cl and -NO₂ groups, leading to significant deshielding. C3 is ortho to the -CH₃ and -Cl groups, and its chemical shift will reflect a combination of these influences.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
|---|---|---|
| C6 | 145 – 150 | Attached to the strongly electron-withdrawing -NO₂ group. |
| C1 | 140 – 145 | Attached to the -NH₂ group; deshielded by ortho -NO₂. |
| C4 | 128 – 133 | Attached to the electronegative -Cl atom. |
| C2 | 125 – 130 | Attached to the -CH₃ group; influenced by adjacent substituents. |
| C5 | 122 – 127 | Deshielded by ortho -Cl and ortho -NO₂ groups. |
| C3 | 118 – 123 | Shielded by ortho -CH₃ group relative to C5. |
| -CH₃ | 17 – 22 | Typical range for an aryl methyl carbon. |
Experimental Protocol: NMR Sample Preparation and Data Acquisition
This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Workflow Overview
Caption: General workflow for NMR analysis.
Materials and Reagents
-
This compound (solid)
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆; Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipettes
-
Glass wool (optional, for filtration)
-
Analytical balance
-
Vortex mixer and/or sonicator
Step-by-Step Procedure
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Expert Insight: While ¹H NMR is sensitive and can be performed on smaller quantities, this amount ensures sufficient concentration for a high-quality ¹³C spectrum to be acquired in a reasonable timeframe.
-
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Causality: DMSO-d₆ is often a good first choice for polar, aromatic compounds due to its excellent solvating power. The deuterated solvent is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.
-
-
Complete Dissolution: Tightly cap the vial and vortex thoroughly. If the sample does not fully dissolve, sonicate the vial for 2-5 minutes. A clear, homogeneous solution is critical for obtaining sharp, well-resolved NMR signals.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid particulates are visible, plug the pipette with a small amount of glass wool to filter the solution during transfer.
-
Trustworthiness: Undissolved solids will severely degrade the quality of the magnetic field homogeneity (shimming), leading to broad peaks and poor resolution.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The instrument's software will "lock" onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field against drift.
-
Shimming: The instrument automatically adjusts the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process is crucial for achieving sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Parameters:
-
Number of Scans (NS): 8 to 16 scans are usually sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
-
Spectral Width (SW): Set to cover a range of approximately -2 to 12 ppm.
-
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Parameters:
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 512 to 2048.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
-
Spectral Width (SW): Set to cover a range of approximately 0 to 200 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS to 0 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Conclusion
The structural assignment of this compound can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, a predicted spectrum can be constructed. This predictive framework, when coupled with the robust experimental protocol provided, allows researchers to acquire and interpret high-quality NMR data, leading to unambiguous structural verification. This process underscores the indispensable role of NMR in modern chemical sciences and drug development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Application Notes: 4-Chloro-2-methyl-6-nitroaniline as a Privileged Precursor in Medicinal Chemistry
Abstract
This guide provides a detailed technical overview of 4-Chloro-2-methyl-6-nitroaniline, a versatile and highly functionalized aromatic building block for medicinal chemistry and drug discovery. We explore its physicochemical properties, unique reactivity profile, and its strategic application in the synthesis of high-value heterocyclic scaffolds. The core focus is on its utility in constructing benzimidazole derivatives, a privileged core in numerous pharmacologically active agents. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and practical considerations for leveraging this compound in their research endeavors.
Introduction: A Strategically Substituted Building Block
This compound (CAS No: 89-63-4) is an aromatic amine distinguished by a dense and strategically arranged array of functional groups.[1] The molecule's architecture—featuring an aniline core substituted with ortho-methyl, ortho-nitro, and para-chloro groups—renders it an exceptionally useful precursor for complex molecule synthesis.[2][3] The interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro and chloro groups creates a unique reactivity profile that can be selectively exploited.
The primary value of this compound in medicinal chemistry lies in its ability to serve as a masked o-phenylenediamine. The in situ reduction of the nitro group adjacent to the existing amino group is a facile transformation that uncovers a 1,2-diamine system, which is the cornerstone for synthesizing a vast array of bioactive heterocyles, most notably benzimidazoles.[4] These resulting scaffolds are central to the development of therapeutics ranging from antimicrobial and anticancer agents to kinase inhibitors.[5][6]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the compound's properties is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 89-63-4 | [7] |
| Molecular Formula | C₇H₇ClN₂O₂ | [3] |
| Molecular Weight | 186.59 g/mol | [3] |
| Appearance | Bright orange powder | [1] |
| Melting Point | 115-116 °C | [1] |
| logP | 2.7 |[7] |
The reactivity of this compound is governed by its three key functional sites, which can be addressed with high selectivity.
Caption: Key reactive sites on this compound.
Causality of Reactivity:
-
The Nitro Group: This is the most critical functional group for its primary application. Its facile reduction to an amine using various reagents (e.g., Na₂S₂O₄, Fe/HCl, Zn/NaHSO₃, catalytic hydrogenation) is the key step to unmask the 1,2-diamine functionality.[4][8] The reduction of the nitro group is often the rate-determining step in one-pot syntheses of benzimidazoles.
-
The Amino Group: The existing primary amine is a nucleophile and can undergo standard reactions like acylation or sulfonylation. However, its reactivity is somewhat attenuated by the adjacent electron-withdrawing nitro group. In the context of benzimidazole synthesis, it serves as one of the two nucleophilic centers for cyclization.
-
The Chloro Group: While aromatic chlorides can undergo nucleophilic aromatic substitution (SₙAr), this position is not highly activated. The ortho-nitro group provides some activation, but displacement typically requires harsh conditions or metal catalysis. In most applications, it remains as a stable substituent, providing a valuable handle for tuning the electronic properties and lipophilicity of the final molecule.
Core Application: One-Pot Synthesis of Bioactive Benzimidazoles
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in drugs with anti-ulcer, anti-tumor, and anti-viral activities. The most efficient route from this compound to this scaffold is a one-pot reductive cyclization with an aldehyde.
Synthetic Rationale: This strategy is highly atom-economical and operationally simple.[8] It avoids the isolation of the intermediate diamine, which can be unstable and prone to oxidation. By generating the diamine in situ, it can be immediately trapped by the aldehyde electrophile, leading to the formation of the stable benzimidazole ring system in a single synthetic operation.
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Application Notes & Protocols: Strategic Derivatization of 4-Chloro-2-methyl-6-nitroaniline for Biological Screening Libraries
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 4-Chloro-2-methyl-6-nitroaniline, a versatile scaffold for generating small molecule libraries aimed at biological screening. We detail multiple strategic pathways targeting the molecule's key reactive sites: the primary amino group and the aryl chloride. The protocols provided are grounded in established synthetic methodologies, including N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The overarching goal is to enable researchers, scientists, and drug development professionals to efficiently generate structurally diverse compound libraries, thereby increasing the probability of identifying novel bioactive "hits" in high-throughput screening (HTS) campaigns.[1][2] This document emphasizes not only the procedural steps but also the underlying chemical logic, methods for structural verification, and critical considerations for preparing derivatives for biological evaluation.
Introduction: The Rationale for Derivatization
The journey of drug discovery often begins with the identification of a promising molecular scaffold. This compound (C7H7ClN2O2) presents itself as an attractive starting point.[3][4] Its structure is decorated with three distinct functional groups—an amine, a chloro group, and a nitro group—each offering a handle for chemical modification. The presence of a nitro group is common in many biologically active molecules, where it can act as a key pharmacophore or be a precursor to a more functional amino group.[5]
However, a single compound rarely possesses the optimal activity, selectivity, and pharmacokinetic properties required for a therapeutic candidate. Chemical derivatization is the systematic process of synthesizing analogues of a parent compound to explore the surrounding "chemical space." By creating a library of related molecules, researchers can establish Structure-Activity Relationships (SAR), identifying which molecular features enhance biological activity and which diminish it.[6] High-throughput screening (HTS) technologies enable the rapid testing of thousands of such compounds against biological targets, making the generation of high-quality, diverse chemical libraries a cornerstone of modern drug discovery.[7][8]
This guide provides robust, validated protocols to derivatize this compound, focusing on reactions that are high-yielding, compatible with a wide range of building blocks, and amenable to library synthesis.
Strategic Derivatization Pathways
The structure of this compound offers two primary, orthogonal sites for derivatization: the nucleophilic amino group and the electrophilic aryl chloride position. This allows for a modular approach to library design.
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// Edges Start -> N_Func [label=" Nucleophilic Attack"]; Start -> C_Func [label=" Pd-Catalyzed\n Cross-Coupling"]; N_Func -> Acylation; N_Func -> Sulfonylation; C_Func -> Suzuki; C_Func -> Buchwald;
{Acylation, Sulfonylation, Suzuki, Buchwald} -> Library [style=dashed]; } } Caption: Key derivatization strategies for this compound.
N-Functionalization: Targeting the Amino Group
The primary amino group is a potent nucleophile and represents the most accessible site for modification. Acylation and sulfonylation are foundational reactions that introduce diverse functionalities, altering the compound's polarity, hydrogen bonding capacity, and steric profile.
-
N-Acylation: The formation of an amide bond via reaction with acyl chlorides or anhydrides is one of the most reliable reactions in medicinal chemistry. The resulting amides are generally stable and introduce a hydrogen bond acceptor (the carbonyl oxygen), which can be critical for target binding. This strategy allows for the introduction of a vast array of side chains (R-groups).[9]
-
N-Sulfonylation: Reacting the amine with sulfonyl chlorides yields sulfonamides.[10] This functional group is a key feature in many successful drugs (e.g., sulfa drugs, celecoxib). It acts as a non-classical hydrogen bond donor and can significantly impact the acidity and solubility of the parent molecule.
C-Cl Functionalization: Palladium-Catalyzed Cross-Coupling
The chloro-substituent, while generally unreactive towards classical nucleophilic aromatic substitution, is an excellent handle for palladium-catalyzed cross-coupling reactions. These methods are revolutionary for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[11][12]
-
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (typically a boronic acid or ester) to form a C-C bond.[13][14] It is a premier method for synthesizing biaryl structures, which are privileged motifs in medicinal chemistry. This pathway allows for the introduction of diverse aromatic and heteroaromatic rings.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine.[15][16] It is an invaluable tool for synthesizing complex diaryl- or alkyl-aryl amines, providing access to a different vector of chemical space compared to N-acylation of the starting material.
Detailed Experimental Protocols
Safety Precaution: this compound is toxic if swallowed and can cause skin and eye irritation.[17] Always handle this chemical and its derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: General Procedure for N-Acylation
This protocol describes the reaction of this compound with an acyl chloride to form the corresponding amide derivative.
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| Acyl Chloride (e.g., Acetyl Chloride) | Acylating Agent |
| Dichloromethane (DCM) or Ethyl Acetate | Anhydrous Solvent |
| Triethylamine (TEA) or Pyridine | Base (to neutralize HCl byproduct) |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution for workup |
| Brine (Saturated NaCl solution) | Aqueous solution for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Round-bottom flask, Magnetic stirrer | Reaction Vessel |
| TLC plates, Buchner funnel | Monitoring & Purification |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the aryl chloride with a boronic acid.
| Reagents & Materials | Purpose |
| Derivative from Protocol 1 (Amide) | Starting Material |
| Arylboronic Acid (e.g., Phenylboronic acid) | Coupling Partner |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base |
| Toluene and Water (e.g., 4:1 mixture) or Dioxane/Water | Solvent System |
| Round-bottom flask, Reflux condenser | Reaction Vessel |
| Ethyl Acetate, Saturated NH₄Cl | Reagents for Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the N-acylated derivative (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., Toluene/Water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude biaryl product by flash column chromatography on silica gel.
Characterization and Data Management
Verifying the identity and purity of each synthesized derivative is a non-negotiable step before biological screening to ensure that any observed activity is attributable to the intended compound.[18]
// Node Definitions Synthesis [label="Synthesized\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Structural Verification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Screening [label="Biological Screening\nPlate Preparation", fillcolor="#34A853", fontcolor="#FFFFFF"];
NMR [label="¹H, ¹³C NMR", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="HRMS", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="HPLC (>95%)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Synthesis -> Purification; Purification -> Structure; Purification -> Purity; Structure -> {NMR, MS}; Purity -> HPLC; {NMR, MS, HPLC} -> Screening [style=dashed]; } } Caption: Workflow for derivative characterization and preparation for screening.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the derivative.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the new compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity level of >95% is typically required for HTS.
Example Data Table for Synthesized Derivatives
The following table illustrates how characterization data should be managed for a library.
| Compound ID | Structure | Derivatization Method | MW ( g/mol ) | HRMS (M+H)⁺ Found | Purity (HPLC) |
| CMNA-001 | N-(4-chloro-2-methyl-6-nitrophenyl)acetamide | N-Acylation | 228.62 | 229.0321 | >98% |
| CMNA-002 | N-(4-chloro-2-methyl-6-nitrophenyl)benzenesulfonamide | N-Sulfonylation | 326.75 | 327.0099 | >97% |
| CMNA-003 | N-(2'-methyl-4'-nitro-[1,1'-biphenyl]-4-yl)acetamide | Suzuki Coupling | 270.28 | 271.1077 | >96% |
| CMNA-004 | N-(4-(diethylamino)-2-methyl-6-nitrophenyl)acetamide | Buchwald-Hartwig | 267.31 | 268.1656 | >95% |
Note: Data presented is illustrative.
Preparation for High-Throughput Screening (HTS)
Once a library of characterized derivatives has been generated, careful preparation is required for biological testing.
-
Solubilization: Most small molecules for HTS are dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-30 mM).[7] It is crucial to ensure complete dissolution.
-
Plating: Stock solutions are typically transferred into 96-well or 384-well microplates using automated liquid handlers to create master plates.[6][8] From these, daughter plates are prepared at lower concentrations for use in the actual assays.
-
Final Assay Concentration: A typical final screening concentration for a small molecule library is around 10 µM, with a final DMSO concentration kept low (e.g., <0.5%) to minimize solvent effects on the biological assay.[6]
-
Assay Validation: Before a full screen, it is essential to run a pilot screen with a small subset of compounds to ensure the assay is robust and that the compounds behave as expected in the assay buffer (i.e., they do not precipitate).[6] The Z-factor is a statistical measure used to evaluate the quality of an HTS assay, with a value >0.5 considered robust.[1][6]
By following these derivatization and preparation protocols, researchers can effectively leverage the this compound scaffold to build high-quality, diverse small molecule libraries, significantly enhancing the potential for discovering novel and potent bioactive agents.
References
- Reza Tayebee, Farzaneh Nehzat.
- Sharma, P., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
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- This compound | 62790-50-5. ChemicalBook.
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- High-Throughput Screening (HTS) in Drug Discovery. Danaher Life Sciences.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
- High-throughput Screening Using Small Molecule Libraries. News-Medical.Net.
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Acetyl
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable.
- Bacsa, I., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- This compound, 98% Safety D
- Suzuki reaction. Wikipedia.
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- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
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Application Notes and Protocols for the Diazotization of 4-Chloro-2-methyl-6-nitroaniline
Abstract
This comprehensive guide provides a detailed experimental protocol for the diazotization of 4-Chloro-2-methyl-6-nitroaniline, a critical transformation in the synthesis of specialized organic compounds. Diazonium salts are highly versatile intermediates, pivotal in the development of pharmaceuticals, agrochemicals, and high-performance dyes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and stringent safety protocols to ensure reproducible and safe execution of this important chemical reaction.
Introduction: The Synthetic Versatility of Diazonium Salts
The conversion of primary aromatic amines to diazonium salts, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[3] Discovered by Peter Griess in 1858, this reaction unlocks a plethora of subsequent transformations, allowing for the introduction of a wide array of functional groups onto an aromatic ring that are often difficult to install directly.[4] The resulting diazonium salts are valuable intermediates, serving as precursors for the synthesis of aryl halides, phenols, cyanobenzenes, and azo dyes.[1][2]
The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating its displacement by various nucleophiles. This reactivity makes diazonium salts indispensable tools in medicinal chemistry and materials science for the construction of complex molecular architectures. The specific substrate, this compound, possesses a unique substitution pattern that, upon diazotization, can be leveraged to create highly functionalized molecules with potential biological activity or specific material properties.
Reaction Mechanism and Rationale
The diazotization of a primary aromatic amine, such as this compound, proceeds through a well-established mechanism involving the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][5]
The key steps are as follows:
-
Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide.
-
Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable aromatic diazonium ion.[6]
The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[4] However, they are still thermally unstable and are typically prepared at low temperatures (0-5 °C) and used immediately in subsequent reactions.[4]
Caption: Mechanism of Diazotization.
Experimental Protocol
This protocol details the diazotization of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| This compound | ≥98% | e.g., Sigma-Aldrich | 62790-50-5 |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | e.g., Fisher Scientific | 7647-01-0 |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | e.g., Sigma-Aldrich | 7632-00-0 |
| Distilled or Deionized Water | N/A | N/A | 7732-18-5 |
| Ice | N/A | N/A | N/A |
| Urea | ACS Reagent, ≥98% | e.g., Sigma-Aldrich | 57-13-6 |
| Starch-Iodide Paper | N/A | e.g., Fisher Scientific | N/A |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-10 to 100 °C)
-
Ice bath
-
Beakers and graduated cylinders
-
Glass funnel
-
Filter paper
Step-by-Step Procedure
-
Preparation of the Amine Suspension: In the 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 18.66 g (0.1 mol) of this compound.
-
To the flask, add 60 mL of distilled water followed by the slow and careful addition of 25 mL of concentrated hydrochloric acid. Stir the mixture to form a fine suspension.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the addition of the sodium nitrite solution.
-
Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 20 mL of cold distilled water.
-
Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 30-45 minutes. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The reaction is complete when a drop of the reaction mixture turns starch-iodide paper blue-black, indicating the presence of excess nitrous acid.
-
Quenching Excess Nitrous Acid: If excess nitrous acid is present, add a small amount of urea, pinch by pinch, until the starch-iodide test is negative. This step is critical to prevent unwanted side reactions.
-
Use of the Diazonium Salt Solution: The resulting pale yellow to orange solution of 4-chloro-2-methyl-6-nitrobenzenediazonium chloride is unstable and should be used immediately for subsequent reactions (e.g., Sandmeyer reaction, azo coupling). Do not attempt to isolate the solid diazonium salt.
Caption: Experimental Workflow for Diazotization.
Safety and Hazard Management
The diazotization of aromatic amines is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating, friction, or shock. Therefore, it is imperative to never isolate the diazonium salt from the reaction mixture. The solution should be used in situ for the next synthetic step.
-
Toxicity: this compound is toxic if swallowed and can cause skin and eye irritation.[7] Handle this compound with appropriate gloves and eye protection in a fume hood.
-
Corrosivity: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.
-
Gas Evolution: The reaction generates nitrogen gas, and potentially nitrogen oxides if the temperature is not controlled. Ensure adequate ventilation.
-
Temperature Control: Maintaining a low temperature (0-5 °C) is critical for the stability of the diazonium salt. A runaway reaction can occur if the temperature rises, leading to vigorous decomposition and the release of toxic gases.
-
Waste Disposal: The reaction mixture should be quenched before disposal. A common method is to add a reducing agent like sodium bisulfite or to react the diazonium salt with a coupling agent to form a stable azo dye, which can then be disposed of according to institutional guidelines.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the diazotization of this compound. By understanding the underlying mechanism and adhering strictly to the experimental and safety procedures, researchers can effectively generate the corresponding diazonium salt for use in a wide range of synthetic applications. The versatility of this intermediate makes it a valuable tool for the creation of novel molecules in the fields of drug discovery, materials science, and beyond.
References
-
Vedantu. (n.d.). Key Applications of Diazonium Salts in Chemistry. Retrieved from [Link]
-
Allen Digital. (n.d.). Diazonium Salts | Reactions, Properties, Advantages & Uses. Retrieved from [Link]
-
Unacademy. (n.d.). Importance of Diazonium Salts. Retrieved from [Link]
- Chen, J. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 137-141.
- Li, J. J. (2013). Recent applications of arene diazonium salts in organic synthesis. Organic & Biomolecular Chemistry, 11(10), 1582-1593.
-
Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
- Kappe, C. O. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6881-6885.
-
Chen, J. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Wentzel, M. (2021, April 6). Diazonium salt synthesis and mechanism [Video]. YouTube. [Link]
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The Synthetic Versatility of 4-Chloro-2-methyl-6-nitroaniline: A Guide for Advanced Organic Synthesis
Introduction: In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target structures. 4-Chloro-2-methyl-6-nitroaniline stands out as a highly functionalized and versatile scaffold. Its unique arrangement of an amine, a nitro group, a chlorine atom, and a methyl group on an aromatic ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of its properties, reactivity, and application in the synthesis of valuable heterocyclic compounds, complete with detailed protocols for researchers, scientists, and drug development professionals.
The strategic positioning of the functional groups dictates the molecule's reactivity. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution while activating the chlorine atom for nucleophilic aromatic substitution. The primary amine serves as a key handle for diazotization or as a nucleophile in cyclization reactions. The ortho-methyl group provides steric influence, which can be exploited to direct regioselectivity in certain reactions. The most powerful application of this building block, however, is unlocked upon the selective reduction of the nitro group to a second amine, forming a substituted ortho-phenylenediamine, a privileged precursor for a multitude of heterocyclic systems.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety requirements is critical before employing any chemical in a synthetic workflow.
| Property | Value | Reference |
| CAS Number | 62790-50-5 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.60 g/mol | [1] |
| Appearance | Orange Crystals or Needles | [Fisher Scientific] |
| Melting Point | 126-132 °C | [Fisher Scientific] |
| Boiling Point | 328.7°C at 760 mmHg | [Fisher Scientific] |
| Solubility | Insoluble in water. | [PubChem] |
Hazard & Safety Information: this compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Handling:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
First Aid:
-
Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
Synthetic Applications: From Building Block to Heterocycle
The true synthetic power of this compound is realized through sequential reactions that build molecular complexity. A common and highly effective strategy involves the initial reduction of the nitro group to form a diamine, which is then cyclized to create a benzimidazole core. This heterocyclic motif is a cornerstone in many pharmaceutical agents.
Caption: General synthetic workflow illustrating the transformation of this compound.
Protocol 1: Reduction of the Nitro Group to Form 4-Chloro-6-methylbenzene-1,2-diamine
Scientific Rationale: The conversion of the nitro group to an amine is a pivotal first step. This transformation is typically achieved via catalytic hydrogenation or with reducing metals in acidic media. The choice of Stannous (II) chloride (SnCl₂) in hydrochloric acid is a classic, reliable, and high-yielding laboratory method that is tolerant of the aryl chloride. The acidic conditions ensure the resulting amines are protonated and remain in solution until neutralization.
Materials:
-
This compound (1.0 eq)
-
Stannous (II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of Stannous (II) chloride dihydrate (4.5 eq) dissolved in concentrated hydrochloric acid. The addition may be exothermic and should be done carefully, potentially with external cooling.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a 5M NaOH solution dropwise until the pH is basic (pH > 9). A precipitate of tin salts will form.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-6-methylbenzene-1,2-diamine. This product is often of sufficient purity for the next step or can be further purified by column chromatography.
Protocol 2: Synthesis of 5-Chloro-7-methyl-2-substituted-1H-benzo[d]imidazole
Scientific Rationale: This protocol utilizes the Phillips condensation, a robust method for synthesizing benzimidazoles from o-phenylenediamines and aldehydes.[2] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable aromatic benzimidazole ring.[3] Various catalysts and oxidants can be employed; this protocol uses a mild and efficient approach.[4]
Materials:
-
4-Chloro-6-methylbenzene-1,2-diamine (from Protocol 1) (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF) as solvent
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst (catalytic amount)[3]
-
Sodium metabisulfite (Na₂S₂O₅) or air as an oxidant[5]
Procedure:
-
Reaction Setup: Dissolve 4-Chloro-6-methylbenzene-1,2-diamine (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask with a magnetic stirrer.
-
Catalysis and Oxidation: Add a catalytic amount of p-TsOH and the oxidant (e.g., sodium metabisulfite, ~1.2 eq).
-
Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 3-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude benzimidazole can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Caption: Simplified mechanism for the synthesis of benzimidazoles from o-phenylenediamines.
Protocol 3: Diazotization and Azo Coupling
Scientific Rationale: The primary amine of this compound can be converted into a diazonium salt. This highly reactive intermediate can then be used in Sandmeyer-type reactions to introduce a variety of functional groups or in azo coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form intensely colored azo dyes.[6] The reaction must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Coupling agent (e.g., 2-Naphthol) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Formation of Aniline Salt: In a flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C. Stir for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
-
Preparation of Coupling Solution: In a separate beaker, dissolve the coupling agent (e.g., 2-Naphthol, 1.0 eq) in an aqueous NaOH solution and cool it in an ice bath.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. A brightly colored precipitate (the azo dye) will form immediately.
-
Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete. Collect the dye by filtration, wash thoroughly with cold water, and allow it to air dry.
Conclusion
This compound is a potent and versatile building block for organic synthesis. Its rich functionality allows for sequential, high-yielding transformations into complex and valuable heterocyclic structures like benzimidazoles, which are of significant interest to the pharmaceutical industry. The protocols detailed herein provide a reliable foundation for researchers to exploit the synthetic potential of this compound. As with all chemical syntheses, careful execution, monitoring, and adherence to safety protocols are essential for achieving successful and reproducible outcomes.
References
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
-
ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O-phenyldiamine. Available at: [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]
-
Amanote Research. (n.d.). Synthesis of (N-Methyl-3h)-7-Chlor. Available at: [Link]
-
Scholars Research Library. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Available at: [Link]
-
Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available at: [Link]
-
PMC - NIH. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Available at: [Link]
-
Fisher Scientific. (n.d.). This compound, 98%. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Available at: [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Available at: [Link]
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
-
PMC - NIH. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-nitroaniline. Available at: [Link]
Sources
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
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- 4. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
analytical techniques for quantifying 4-Chloro-2-methyl-6-nitroaniline in reaction mixtures
An Application Note and Protocol for the Quantitative Analysis of 4-Chloro-2-methyl-6-nitroaniline in Reaction Mixtures
Abstract
This technical guide provides a comprehensive framework for the accurate quantification of this compound (CMNA) within complex reaction mixtures. As a critical intermediate in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries, robust and reliable monitoring of its concentration is paramount for reaction optimization, yield calculation, and quality assurance.[1] This document details two primary analytical methodologies: a high-performance liquid chromatography (HPLC) method for routine, high-throughput analysis and a gas chromatography-mass spectrometry (GC-MS) method for confirmatory analysis and trace-level detection. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and embedding principles of method validation to ensure trustworthy and reproducible data.
Introduction and Analytical Rationale
This compound (CAS No. 62790-50-5) is a substituted aniline derivative frequently utilized in the synthesis of more complex molecules.[1][2] The progress of reactions involving CMNA, either as a reactant or a product, must be meticulously monitored. In-process control (IPC) of CMNA concentration allows chemists to determine reaction endpoints, identify the formation of byproducts, and ultimately control the critical quality attributes of the final product.
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. CMNA is a moderately polar, aromatic compound containing a strong chromophore (the nitroaniline moiety), making it an ideal candidate for UV-Vis spectrophotometric detection.[3][4] Given the typical complexity of a reaction mixture—containing starting materials, reagents, solvents, and potential impurities—a separation step is essential for selective quantification. Therefore, chromatographic techniques are the methods of choice.
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for this application. Reversed-phase HPLC (RP-HPLC) provides excellent separation of polar analytes like CMNA from both more polar and less polar components in the mixture.[5][6] Coupled with a UV detector, it offers a robust, linear, and precise method for routine quantification.
-
Gas Chromatography (GC): As a confirmatory method, GC offers an orthogonal separation mechanism.[7][8] When paired with a mass spectrometer (MS), it provides unparalleled selectivity and structural confirmation, which is invaluable for impurity profiling and troubleshooting.[9] However, the thermal stability of the analyte must be considered.
This guide is structured to provide not just procedural steps, but a validated analytical system that ensures the reliability and consistency of results, adhering to the principles of Good Manufacturing Practice (GMP) and regulatory guidelines like those from the ICH.[10][11]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 62790-50-5 | [2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.6 g/mol | [2] |
| Appearance | Orange Crystals or Needles | [2] |
| Melting Point | 126-132 °C | [2] |
| Boiling Point | 328.7 °C at 760 mmHg | [2] |
Core Principles of Method Validation
To ensure the trustworthiness of any analytical data, the method must be validated for its intended purpose.[10][12] Validation is the documented process that demonstrates an analytical method is suitable, reliable, and accurate for the analysis of the intended sample.[11] The protocols described herein are designed to be validated against the following key performance characteristics.
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13] |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13] |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13] |
Primary Protocol: Quantification by RP-HPLC with UV Detection
This method is designed for routine in-process monitoring of CMNA in reaction mixtures due to its speed, robustness, and accuracy.
Causality of Method Design
The choice of a C18 column is based on its versatility and strong retentivity for moderately polar aromatic compounds like CMNA. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of a wide range of components. Acetonitrile is chosen for its low UV cutoff and miscibility with water. A UV detection wavelength of 254 nm is commonly effective for aromatic nitro compounds, providing a strong signal for sensitive detection.[6]
Apparatus and Reagents
-
Apparatus: HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), this compound certified reference standard.
-
Materials: Volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or nylon).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of CMNA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation Workflow
The primary challenge in analyzing reaction mixtures is the matrix. A simple "dilute-and-shoot" protocol is often sufficient and minimizes sample preparation error.
-
Quench Reaction: Immediately upon drawing a sample from the reactor, quench it by diluting it into a cold solvent to halt the reaction.
-
Initial Dilution: Pipette 100 µL of the reaction mixture into a 10 mL volumetric flask and dilute to volume with acetonitrile. This initial, large dilution factor minimizes matrix effects.
-
Final Dilution: Further dilute an aliquot of this solution with a 50:50 acetonitrile/water mixture to bring the expected CMNA concentration into the middle of the calibration range.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter directly into an HPLC vial.
Caption: Workflow for HPLC sample preparation.
Data Analysis and System Suitability
-
Calibration: Inject the calibration standards and plot the peak area of CMNA against the concentration. Perform a linear regression to obtain the calibration curve and correlation coefficient (R²), which should be ≥ 0.999.
-
Quantification: Determine the concentration of CMNA in the prepared sample by interpolating its peak area from the calibration curve. Apply the dilution factors to calculate the concentration in the original reaction mixture.
-
System Suitability: Before analysis, inject a mid-point standard multiple times (n=5). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Confirmatory Protocol: Quantification by GC-MS
This method provides orthogonal confirmation of both identity and quantity, leveraging the high selectivity of mass spectrometry. It is particularly useful for identifying unknown impurities or confirming results from the primary HPLC method.
Causality of Method Design
A non-polar capillary column (e.g., DB-5ms) is chosen for its general-purpose utility in separating a wide range of semi-volatile organic compounds. Electron Ionization (EI) is a standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. Quantification is performed using Selected Ion Monitoring (SIM) mode, which drastically increases sensitivity and selectivity by monitoring only specific ions characteristic of CMNA, effectively filtering out matrix noise.
Apparatus and Reagents
-
Apparatus: GC-MS system with an autosampler.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane phase (e.g., DB-5ms or equivalent).
-
Reagents: Ethyl Acetate or Dichloromethane (GC Grade), Helium (99.999% purity), CMNA reference standard.
GC-MS Conditions
| Parameter | Setting |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined experimentally from a full scan of the CMNA standard (e.g., molecular ion and major fragments) |
Sample Preparation Workflow
Reaction solvents like water, DMF, or DMSO are incompatible with GC analysis and must be removed. A liquid-liquid extraction (LLE) is required.
-
Quench and Dilute: Pipette 1 mL of the reaction mixture into a separatory funnel containing 20 mL of deionized water.
-
Extraction: Add 20 mL of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect Organic Layer: Drain the aqueous layer and collect the upper organic (ethyl acetate) layer.
-
Dry and Concentrate (Optional): Dry the organic layer over anhydrous sodium sulfate. If necessary, concentrate the extract under a gentle stream of nitrogen to bring the analyte within the calibration range.
-
Final Dilution: Dilute the final extract to a known volume and transfer to a GC vial for analysis.
Caption: Workflow for GC-MS sample preparation via LLE.
Summary of Validation Acceptance Criteria
The following table provides typical acceptance criteria for the validation of these analytical methods, in line with industry standards.[10][14]
| Validation Parameter | HPLC Method | GC-MS Method |
| Specificity | Baseline resolution of CMNA from other peaks. | Unique retention time and mass spectrum. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Range | e.g., 1 - 200 µg/mL | e.g., 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% |
| LOQ | Report value (e.g., 1 µg/mL) | Report value (e.g., 0.1 µg/mL) |
Conclusion
The successful monitoring of this compound in reaction mixtures is achieved through the implementation of a validated, fit-for-purpose analytical method. The primary RP-HPLC-UV method offers a robust and efficient solution for routine process control, while the confirmatory GC-MS method provides an orthogonal technique with enhanced selectivity and sensitivity. By understanding the principles behind the method design and adhering to rigorous validation standards, researchers and drug development professionals can generate high-quality, reliable data to guide synthetic processes and ensure product quality.
References
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharma Beginners. Available at: [Link]
-
Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares . ResearchGate. Available at: [Link]
-
Analytical methods for 1,3-DNB AND 1,3,5-TNB . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . LinkedIn. Available at: [Link]
-
Analytical method validation: A brief review . International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
Analytical method validation: are your analytical methods suitable for intended use? . Quality Assistance. Available at: [Link]
-
Validation of Analytical Methods: A Review . Gavin Publishers. Available at: [Link]
-
4-Chloro-2-nitroaniline PubChem CID 6979 . PubChem. Available at: [Link]
-
(PDF) Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents . ResearchGate. Available at: [Link]
-
A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra . Semantic Scholar. Available at: [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
How do I remove aniline from the reaction mixture? . ResearchGate. Available at: [Link]
-
Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography . PubMed. Available at: [Link]
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- 7. atsdr.cdc.gov [atsdr.cdc.gov]
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- 9. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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Application Note & Protocol: A Validated Approach to the Large-Scale Synthesis of 4-Chloro-2-methyl-6-nitroaniline
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-2-methyl-6-nitroaniline (CAS No. 62790-50-5), a key intermediate in the manufacturing of various specialty chemicals, including dyes and pharmaceutical precursors.[1][2] The protocol herein is designed for scalability, emphasizing process control, safety, and high-yield production. By detailing the underlying chemical principles and providing a self-validating, step-by-step methodology, this guide is intended for researchers, chemists, and process development professionals aiming to establish a robust and reproducible synthesis campaign.
Introduction and Significance
This compound is a substituted aromatic amine whose molecular structure is primed for further chemical transformations, making it a valuable building block in organic synthesis.[3] The strategic placement of the chloro, methyl, nitro, and amino groups allows for selective reactivity, which is essential for constructing more complex molecules. The successful and efficient production of this intermediate is therefore a critical first step in numerous industrial applications. This application note moves beyond a simple recitation of steps to explain the causality behind the chosen methodology, focusing on a three-stage process: acetylation for amine protection, controlled nitration, and subsequent deprotection via hydrolysis.
Chemical Reaction Pathway
The synthesis proceeds via a classical electrophilic aromatic substitution route. The starting material, 4-chloro-2-methylaniline, is first protected to control the regioselectivity of the subsequent nitration step and to prevent oxidation of the highly activated aromatic ring.
Caption: Overall reaction scheme for the synthesis of this compound.
Mechanistic Rationale: The acetamido group (-NHCOCH₃) is a strongly activating, ortho-, para-director. In the second step, the electrophilic nitronium ion (NO₂⁺), generated from the mixed acid, is directed to the positions ortho to this group. Position 6 is sterically accessible and electronically activated by both the acetamido and methyl groups, making it the primary site of nitration.
Large-Scale Synthesis Protocol
This protocol is based on a 100 mol scale. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate pilot plant setting. Personnel must be equipped with full personal protective equipment (PPE).
Materials and Equipment
| Reagent/Material | CAS No. | Grade | Quantity (Molar Eq.) |
| 4-Chloro-2-methylaniline | 95-74-9 | ≥98% | 14.16 kg (1.0 eq.) |
| Acetic Anhydride | 108-24-7 | ≥99% | 10.72 kg (1.05 eq.) |
| Sulfuric Acid (98%) | 7664-93-9 | Reagent | ~70 L |
| Nitric Acid (70%) | 7697-37-2 | Reagent | 9.45 kg (1.05 eq.) |
| Ethanol | 64-17-5 | 95% or Absolute | As needed for recrystallization |
| Sodium Hydroxide | 1310-73-2 | Pellets | As needed for neutralization |
| Deionized Water | 7732-18-5 | - | As needed |
| Crushed Ice | - | - | As needed |
Equipment:
-
200L Glass-lined reactor with temperature control (-10°C to 150°C), mechanical overhead stirrer, reflux condenser, and a baffled charging port.
-
100L temperature-controlled dropping funnel.
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer).
-
Industrial vacuum oven.
-
Appropriate pumps for safe liquid transfer.
Experimental Workflow
Caption: Step-by-step workflow for the large-scale synthesis process.
Step-by-Step Procedure
Part A: Synthesis of 4-Chloro-2-methylacetanilide (Intermediate I)
-
Charge the 200L reactor with 4-chloro-2-methylaniline (14.16 kg, 100 mol).
-
Under stirring, slowly add acetic anhydride (10.72 kg, 105 mol). A slight exotherm may be observed.
-
Slowly heat the reaction mixture to 80-90°C and maintain for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
-
Cool the mixture to room temperature. The product, 4-chloro-2-methylacetanilide, will solidify. This intermediate can be used directly in the next step without purification.
Part B: Synthesis of 4-Chloro-2-methyl-6-nitroacetanilide (Intermediate II)
-
In the 200L reactor, charge concentrated sulfuric acid (98%, ~45 L). Begin cooling the reactor to 0-5°C using a chiller.
-
Once the acid is cooled, slowly add the crude 4-chloro-2-methylacetanilide from Part A in portions, ensuring the temperature does not exceed 10°C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding 70% nitric acid (9.45 kg, 105 mol) to chilled concentrated sulfuric acid (98%, ~15 L), maintaining the temperature below 10°C. Transfer this mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution in the reactor over 2-3 hours. Crucially, maintain the internal temperature between 0-5°C throughout the addition. A runaway reaction is a significant risk if the temperature is not controlled.[4]
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour.
-
Monitor the reaction by TLC/HPLC to confirm the consumption of Intermediate I.
-
Prepare a separate vessel with a large quantity of crushed ice and water (~150 kg).
-
Slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring. This will precipitate the product and dilute the acid.
-
Filter the resulting yellow solid using the Nutsche filter. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~6-7). This removes residual acid.
Part C: Synthesis of this compound (Final Product)
-
Charge the washed, wet cake of Intermediate II into the 200L reactor.
-
Add a mixture of concentrated sulfuric acid (~10 L) and water (~50 L).
-
Heat the slurry under reflux (approximately 100-110°C) for 3-4 hours to effect hydrolysis of the acetyl group.
-
Monitor the reaction by TLC/HPLC until Intermediate II is no longer detected.
-
Cool the reaction mixture to below 30°C.
-
Slowly neutralize the acidic solution by adding 50% (w/v) sodium hydroxide solution. The product will precipitate. This is a highly exothermic process; maintain cooling to keep the temperature below 40°C. Adjust to a final pH of 7-8.
-
Filter the crude product and wash the cake with deionized water.
-
For purification, recrystallize the crude solid from hot ethanol. Dissolve the product in a minimal amount of boiling ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to crystallize.
-
Filter the purified orange crystals and dry them in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is 75-85%.
Product Characterization and Quality Control
| Parameter | Specification | Method |
| Appearance | Orange Crystals or Needles[2] | Visual Inspection |
| Molecular Weight | 186.6 g/mol [2] | Mass Spectrometry |
| Melting Point | 126-132 °C[2] | Melting Point Apparatus |
| Purity | ≥98% | HPLC[5][6] |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
Safety and Hazard Management
This synthesis involves hazardous materials and potentially dangerous reaction conditions. A thorough risk assessment must be conducted before commencing any work.
-
Chemical Hazards:
-
Substituted Anilines: 4-Chloro-2-methylaniline and the final product are toxic. Related compounds like 4-chloro-2-nitroaniline are classified as fatal if swallowed, in contact with skin, or if inhaled.[7][8] Avoid all direct contact and inhalation.
-
Acids/Reagents: Sulfuric and nitric acids are highly corrosive. Acetic anhydride is corrosive and a lachrymator. Handle with extreme care in a well-ventilated area.
-
-
Process Hazards:
-
Nitration: The nitration step is highly exothermic and can lead to a runaway thermal event if the temperature is not strictly controlled.[4] Improper addition or cooling failure can result in violent decomposition.
-
Quenching & Neutralization: The dilution of the concentrated acid reaction mixture and subsequent neutralization are highly exothermic and must be performed slowly with efficient cooling.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face: Chemical safety goggles and a face shield are mandatory.[7]
-
Skin: Wear acid-resistant gloves (e.g., butyl rubber), and a chemically resistant apron or suit.[9]
-
Respiratory: Use a respirator with an appropriate cartridge for organic vapors and acid gases, especially during transfers.[9]
-
An eyewash station and safety shower must be immediately accessible.[9]
-
-
Waste Disposal:
-
All acidic and basic aqueous waste must be neutralized before disposal.
-
Organic solvent waste (e.g., ethanol mother liquor) must be collected and disposed of according to local environmental regulations.[10]
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration | - Temperature too high, causing side reactions. - Incomplete reaction. - Loss during work-up. | - Maintain strict temperature control (0-5°C). - Increase reaction time and confirm completion by HPLC. - Ensure product fully precipitates during quenching. |
| Formation of Dark Tar/Byproducts | - Oxidation of the aniline (incomplete protection). - Over-nitration due to poor temperature control. | - Ensure acetylation step goes to completion. - Improve cooling efficiency and slow down the rate of nitrating agent addition. |
| Incomplete Hydrolysis | - Insufficient reaction time or temperature. - Insufficient acid concentration. | - Extend reflux time and monitor by HPLC. - Ensure proper ratio of acid to water is used as per the protocol. |
| Product Purity is Low | - Inefficient washing after nitration or hydrolysis. - Ineffective recrystallization. | - Wash filter cakes thoroughly until filtrate is neutral. - Ensure correct solvent volume is used for recrystallization; consider a second recrystallization if needed. |
References
-
Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%. Retrieved from [Link]
-
PubChem. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
- Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]
-
Organic Syntheses. o-NITROANILINE. Retrieved from [Link]
- Google Patents. CN102531923A - Method for producing 5-chloro-2-nitroaniline.
-
Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Retrieved from [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
Sources
- 1. This compound | 62790-50-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
catalytic reduction of the nitro group in 4-Chloro-2-methyl-6-nitroaniline
An Application Guide to the Selective Catalytic Reduction of 4-Chloro-2-methyl-6-nitroaniline
Abstract
The selective reduction of the nitro group in this compound is a critical transformation for the synthesis of 4-chloro-2-methylbenzene-1,6-diamine, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. This document provides an in-depth guide for researchers, covering the mechanistic principles, comparative analysis of catalytic systems, and detailed, field-tested protocols for this specific conversion. Emphasis is placed on achieving high chemoselectivity, particularly the preservation of the aryl-chloride bond, which is susceptible to hydrogenolysis under harsh conditions. This guide consolidates practical expertise with authoritative references to ensure reliable and reproducible outcomes in the laboratory.
Introduction and Strategic Importance
The conversion of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern organic synthesis.[1] The target product of this reduction, 4-chloro-2-methylbenzene-1,6-diamine, incorporates multiple functional groups that make it a versatile building block. The primary challenge in the hydrogenation of halogenated nitroarenes is preventing the competitive cleavage of the carbon-halogen bond (dehalogenation).[2] Therefore, the choice of catalyst and reaction conditions is paramount to steer the reaction toward the desired product with high fidelity. This guide focuses on methodologies that prioritize the selective reduction of the nitro moiety while maintaining the integrity of the chloro-substituent.
Mechanistic Insights: The Reduction Pathway
The catalytic reduction of a nitro group to an amine is a six-electron process that occurs on the surface of a heterogeneous catalyst.[1] The reaction is not a single-step conversion but proceeds through a series of intermediates. Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
The generally accepted mechanism involves two primary routes: a direct hydrogenation pathway and a condensation pathway. The direct route is most relevant for the conditions described herein:
-
Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO).
-
Nitroso to Hydroxylamine: The nitroso compound is rapidly reduced further to the corresponding N-arylhydroxylamine (Ar-NHOH). The accumulation of hydroxylamine intermediates can be a safety concern in large-scale reactions as they can be thermally unstable.[3]
-
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the target amine (Ar-NH₂).
This stepwise reduction requires a total of three equivalents of hydrogen (H₂).[4] Side reactions, such as the condensation of the nitroso and hydroxylamine intermediates, can lead to the formation of colored azoxy and azo impurities, affecting product purity.[3]
Caption: General mechanism for the reduction of a nitroaromatic to an aniline.
Catalyst Selection: Rationale and Comparative Analysis
The success of this reduction hinges on the selection of an appropriate catalyst and hydrogen source. The primary goal is to maximize activity towards the nitro group while minimizing hydrogenolysis of the C-Cl bond.
| Catalyst System | Hydrogen Source | Advantages | Disadvantages & Causality |
| Palladium on Carbon (Pd/C) | H₂ gas, Hydrazine Hydrate, Ammonium Formate | Highly active and efficient for nitro reductions.[5][6] Versatile with various hydrogen donors.[7] | High risk of dehalogenation, especially for aryl chlorides and bromides.[5] Palladium's high activity can readily cleave the C-X bond. |
| Raney Nickel (Raney Ni) | H₂ gas, Formic Acid, NaBH₄ | Excellent choice for halogenated substrates. [5] Less prone to causing dehalogenation than Pd/C.[8] More cost-effective than precious metal catalysts.[3] | Pyrophoric when dry, requiring careful handling.[3] May require higher catalyst loading or harsher conditions than Pd. |
| Platinum Dioxide (PtO₂, Adams' Catalyst) | H₂ gas | Strong catalyst for hydrogenation. Preferred over palladium to minimize hydrogenolysis when reducing nitro compounds.[9] | Expensive. Can be less selective and may reduce other functional groups if not controlled. |
| Tin(II) Chloride (SnCl₂) | Acidic Media (e.g., HCl in Ethanol) | Offers excellent chemoselectivity for the nitro group in the presence of other reducible groups.[5][10] | Stoichiometric reagent, leading to significant metallic waste and difficult workups. Not a catalytic method. |
| Iron (Fe) | Acidic Media (e.g., HCl, Acetic Acid) | Inexpensive and effective classical method.[10] Generally selective for the nitro group. | Generates large amounts of iron sludge, complicating purification.[1] Vigorous initial reaction can be hard to control. |
Experimental Protocols
Safety Precaution: The reduction of nitro groups is highly exothermic and can lead to a rapid increase in temperature and pressure.[11] Always perform these reactions with appropriate temperature control (e.g., an ice bath on standby) and pressure-relief systems, especially when scaling up. Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent at all times.[3] All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Selective Reduction using Raney Nickel and Formic Acid
This protocol is adapted from methodologies proven to be selective for nitro group reduction in the presence of sensitive functionalities like halogens.[8] It utilizes catalytic transfer hydrogenation, avoiding the need for high-pressure hydrogenation equipment.
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 50% slurry in water)
-
Methanol (MeOH)
-
Formic Acid (90%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in methanol (approx. 5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add Raney Nickel slurry (approx. 0.1-0.2 g of slurry per gram of substrate). Note: Ensure the catalyst is always kept wet.
-
Initiation: Begin vigorous stirring. Slowly add 90% formic acid (approx. 2.5-3.0 eq) dropwise to the suspension at room temperature. An exotherm and gas evolution may be observed. Maintain the temperature below 40°C, using an ice bath if necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12] The reaction is typically complete within 30-90 minutes.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CRITICAL: Do not allow the filter cake to dry out. Wash the filter cake thoroughly with methanol.
-
Workup:
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining formic acid. (Caution: CO₂ evolution).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-chloro-2-methylbenzene-1,6-diamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Reduction using Palladium on Carbon and Hydrazine Hydrate
This method is an alternative for labs equipped to handle hydrazine, which is a potent hydrogen donor but also toxic. This system has been reported to be effective for the selective reduction of halogenated nitroarenes.[2]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10-20 mL per gram) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 10% Pd/C catalyst (approx. 5-10 mol %).
-
Initiation: Heat the mixture to a gentle reflux (approx. 60-70°C).
-
Reagent Addition: Add hydrazine monohydrate (3-5 eq) dropwise via an addition funnel. The reaction is exothermic, and gas is evolved. Control the rate of addition to maintain a steady reflux.
-
Reaction Monitoring: Monitor the reaction to completion by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining hydrazine.
-
Dry the organic layer and concentrate to yield the crude product, which can be purified as described in Protocol 1.
-
Reaction Monitoring and Analysis
Real-time or periodic monitoring is essential to determine the reaction endpoint and prevent the formation of byproducts from over-reduction.[12]
-
Thin-Layer Chromatography (TLC): The most convenient method for qualitative monitoring. A suitable eluent system (e.g., 30-50% ethyl acetate in hexanes) should show a clear separation between the starting material (less polar) and the diamine product (more polar, often baseline). The disappearance of the starting material spot indicates completion.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any potential impurities like the dehalogenated product.[12][13] A reverse-phase C18 column with a water/acetonitrile mobile phase is a common starting point.
-
UV-Vis Spectroscopy: Can be used to monitor the disappearance of the characteristic absorbance of the nitroaromatic starting material.[14]
Caption: A typical workflow for monitoring the progress of the catalytic reduction.
References
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Eurasian Union of Scientists.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). BenchChem.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
- Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (n.d.). Indian Journal of Chemistry.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2018). PMC - NIH.
- Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022). ACS Organic & Inorganic Au.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014). PMC - NIH.
- Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroaromatics. (2025). BenchChem.
- Side Chain Reduction: Nitro Groups. (n.d.). College of Saint Benedict & Saint John's University Chemistry.
- Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (2025). BenchChem Technical Support Center.
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (2016). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Adams' catalyst. (n.d.). Wikipedia.
- Analytical Methods for Nitrobenzene Compounds. (n.d.). Agency for Toxic Substances and Disease Registry.
- Purification of toluenediamine mixtures by vacuum distillation. (1969). US Patent US3420752A.
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). PMC - NIH.
- Transfer Hydrogenation with PMC or Base Metals. (2016). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nitro Reduction. (2016). ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transfer Hydrogenation with PMC or Base Metals - Wordpress [reagents.acsgcipr.org]
- 8. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction of Nitroaniline Isomers from Aqueous Matrices
Introduction: The Challenge of Nitroaniline Analysis
Nitroanilines, existing as ortho (o-), meta (m-), and para (p-) isomers, are synthetic organic compounds widely used as intermediates in the manufacturing of dyes, pharmaceuticals, pesticides, and antioxidants.[1][2] Their presence in environmental water sources is a growing concern due to their potential toxicity and carcinogenic properties.[1][3] Regulatory bodies and environmental monitoring programs necessitate sensitive and reliable analytical methods to quantify these compounds at trace levels in complex aqueous matrices.
Direct injection of water samples onto analytical instruments like High-Performance Liquid Chromatography (HPLC) systems often fails to provide the required sensitivity due to the low concentrations of nitroanilines typically found in environmental samples.[1] Consequently, a sample preparation step is crucial to concentrate the analytes and remove interfering matrix components. While traditional liquid-liquid extraction (LLE) has been used, it is often laborious, time-consuming, and requires large volumes of hazardous organic solvents.
Solid-Phase Extraction (SPE) has emerged as a superior alternative, offering significant advantages, including higher analyte recovery, reduced solvent consumption, potential for automation, and improved reproducibility.[1] This application note provides a comprehensive guide and a detailed protocol for the effective extraction and pre-concentration of nitroaniline compounds from water samples using SPE, tailored for researchers, scientists, and professionals in environmental analysis and drug development.
Analyte Characteristics: Guiding the Extraction Strategy
The success of any SPE method hinges on a thorough understanding of the physicochemical properties of the target analytes. The three isomers of nitroaniline, while structurally similar, exhibit subtle differences in polarity and solubility that influence their interaction with SPE sorbents.
The key to retaining nitroanilines on a nonpolar SPE sorbent is their molecular form. The presence of the basic amino group (pKa ≈ 2.5 for m-nitroaniline) means that at low pH, the molecule can become protonated and thus more polar and water-soluble.[4][5] For optimal retention via nonpolar interactions (reversed-phase mechanism), it is critical to ensure the sample pH is maintained in a range where the nitroanilines are in their neutral, less polar state (typically pH > 4).
Table 1: Physicochemical Properties of Nitroaniline Isomers
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol | 138.12 g/mol | 138.12 g/mol |
| Water Solubility | 1.1 g/L | 1.25 g/L[4] | 0.8 g/L[6][7] |
| pKa (of conjugate acid) | -0.29 | 2.47[4] | 1.02 |
| log Kow (octanol-water) | 1.85 | 1.37[8] | 1.39 |
Data compiled from various sources. These values guide the selection of a reversed-phase SPE strategy.
The SPE Mechanism: Reversed-Phase Retention
For moderately polar compounds like nitroanilines in a highly polar matrix (water), reversed-phase SPE is the mechanism of choice.[9] The process relies on partitioning the analytes from the aqueous sample onto a solid sorbent with nonpolar functional groups.
-
Sorbent Selection : While traditional silica-based C18 sorbents can be used, polymeric sorbents are often preferred for this application.[10] Sorbents based on a divinylbenzene polymer backbone, sometimes with a hydrophilic modification, provide excellent retention for a wide range of compounds, including those with moderate polarity like nitroanilines.[1] These polymeric sorbents offer high surface area and are stable across a wide pH range, ensuring robust and reproducible extractions.
-
Interaction Principle : The primary retention mechanism involves van der Waals forces between the nonpolar regions of the nitroaniline molecules (the benzene ring) and the nonpolar stationary phase.[9]
-
Elution : To recover the analytes, the nonpolar interactions must be disrupted. This is achieved by passing a strong, nonpolar organic solvent through the cartridge, which has a higher affinity for the analytes than the sorbent does, effectively eluting them into the collection vessel.[9]
Detailed Experimental Protocol
This protocol outlines a robust method for the extraction of nitroanilines from a 100 mL water sample.
4.1. Materials and Reagents
-
SPE Cartridges : Polymeric reversed-phase cartridges (e.g., Divinylbenzene-based, 200 mg / 6 mL)
-
SPE Vacuum Manifold
-
Reagents : HPLC-grade Methanol (MeOH), HPLC-grade Acetonitrile (ACN), Reagent-grade water (Type I)
-
Glassware : Volumetric flasks, collection tubes/vials
-
Sample Filtration : 0.45 µm glass fiber filters (if samples contain particulates)
-
Evaporation System : Gentle nitrogen stream evaporator with a water bath
4.2. Step-by-Step Methodology
Step 1: Sample Pre-treatment
-
Collect the water sample in a clean glass container.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.
-
Measure 100 mL of the water sample.
-
Causality : Filtering prevents fines from blocking the sorbent bed, which would impede flow and lead to poor recovery. A defined sample volume is essential for accurate final concentration calculations.
Step 2: SPE Cartridge Conditioning
-
Place the SPE cartridges onto the vacuum manifold.
-
Solvation : Pipette 5 mL of Methanol into each cartridge. Allow it to soak for ~30 seconds, then draw it through slowly under a light vacuum (~1-2 mL/min). Do not let the cartridge go dry.
-
Equilibration : Pipette 5 mL of reagent water into each cartridge. Draw it through slowly, leaving a small layer of water on top of the sorbent bed. Do not allow the sorbent to dry out.
-
Causality : Solvation with methanol is critical to "activate" the nonpolar functional groups of the sorbent, allowing them to interact with the analytes. Equilibration with water removes the methanol and prepares the sorbent to receive the aqueous sample, ensuring smooth loading and preventing analyte breakthrough.
Step 3: Sample Loading
-
Pour the 100 mL water sample into the cartridge (using a reservoir if necessary).
-
Apply a gentle vacuum to achieve a consistent flow rate of approximately 5 mL/min.
-
Causality : A slow, controlled flow rate is paramount for ensuring sufficient residence time for the nitroaniline molecules to partition from the water onto the sorbent. Too fast a flow rate will result in incomplete retention and low recovery.
Step 4: Washing (Interference Removal)
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water.
-
Draw the wash solvent completely through the cartridge.
-
Causality : This step removes residual salts and highly polar, water-soluble impurities that may have been retained on the sorbent but have little affinity for it. This "cleans" the cartridge, ensuring that only the target analytes and other retained nonpolar compounds remain.
Step 5: Sorbent Drying
-
Increase the vacuum and draw air through the cartridge for 10-15 minutes.
-
Causality : Thoroughly drying the sorbent bed is essential. Residual water in the cartridge can reduce the efficiency of the subsequent elution with organic solvent, leading to poor recovery. The organic elution solvent and water are not fully miscible on the sorbent surface.
Step 6: Elution (Analyte Recovery)
-
Place clean collection tubes inside the manifold.
-
Pipette 4 mL of Methanol (or Acetonitrile) into the cartridge.
-
Allow the solvent to soak the sorbent bed for 1 minute.
-
Elute the analytes slowly at a flow rate of ~1-2 mL/min.
-
Causality : A strong organic solvent disrupts the nonpolar interactions holding the nitroanilines to the sorbent. A brief soak period allows the solvent to fully penetrate the sorbent bed and dissolve the analytes, maximizing recovery in a minimal solvent volume.
Step 7: Post-Elution Concentration and Reconstitution
-
Transfer the eluate to a clean vial.
-
Place the vial in a nitrogen evaporator with a water bath set to 35-40°C.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen. Do not evaporate to complete dryness.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for your analytical method (e.g., 50:50 Methanol:Water).
-
Vortex briefly to ensure the analytes are fully dissolved. The sample is now ready for analysis (e.g., by HPLC-UV).
-
Causality : This step concentrates the extracted analytes, significantly increasing the method's sensitivity. Reconstituting in the mobile phase ensures compatibility with the analytical column and promotes good peak shape during chromatographic analysis.
Visual Workflow and Performance Data
The entire SPE process can be visualized as a logical sequence of steps designed to isolate and concentrate the target analytes.
Caption: Workflow for SPE of Nitroanilines.
Table 2: Typical Performance Parameters for Nitroaniline SPE
| Parameter | Recommended Setting / Value | Rationale |
| Sorbent Type | Polymeric Reversed-Phase (e.g., DVB) | Excellent retention for moderately polar analytes; pH stable.[1] |
| Sample Volume | 100 - 500 mL | Larger volumes increase the concentration factor. |
| Sample pH | 5.0 - 8.0 | Ensures nitroanilines are in their neutral, non-ionized form for optimal retention. |
| Elution Solvent | Methanol or Acetonitrile | Strong organic solvents efficiently disrupt nonpolar interactions. |
| Final Volume | 1.0 mL | Achieves a 100x concentration factor for a 100 mL sample. |
| Analytical Method | HPLC-UV (e.g., C18 column)[3] | Provides robust and sensitive detection.[1][11] |
| Expected Recovery | > 90% | High efficiency is achievable with optimized protocol.[3] |
Conclusion
This application note details a highly effective and reliable solid-phase extraction protocol for the pre-concentration of o-, m-, and p-nitroaniline from aqueous samples. By leveraging the principles of reversed-phase chromatography with a polymeric sorbent, this method provides high analyte recovery, excellent sample clean-up, and a significant concentration factor. The step-by-step methodology, supported by scientific rationale for each stage, equips researchers with a robust tool to achieve the low detection limits required for the environmental monitoring and safety assessment of these priority pollutants. The presented workflow is readily adaptable and serves as a foundational method for the routine analysis of nitroanilines in diverse water matrices.
References
-
What type of SPE sorbents (cartridge type) is the best for exctraction of nitrobenzene and aniline from water samples? . ResearchGate. Available from: [Link]
-
[Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions] . PubMed. Available from: [Link]
-
p-Nitroaniline . ChemBK. Available from: [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography . U.S. Environmental Protection Agency. Available from: [Link]
-
Determination Of Nitroanilines In Environment Samples By High Performance Liquid Chromatography . Globe Thesis. Available from: [Link]
-
p-Nitroaniline . The Merck Index Online. Available from: [Link]
-
4-Nitroaniline . Wikipedia. Available from: [Link]
-
3-Nitroaniline . PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Determination of Aniline and Nitroanilines in Wastewater by HPLC . Environmental Science Research. Available from: [Link]
-
Understanding and Improving Solid-Phase Extraction . LCGC International. Available from: [Link]
-
Chemistry 210 Experiment Ic . University of California, Irvine. Available from: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. globethesis.com [globethesis.com]
- 4. 3-Nitroaniline CAS#: 99-09-2 [m.chemicalbook.com]
- 5. Chemistry 210 Experiment Ic [home.miracosta.edu]
- 6. chembk.com [chembk.com]
- 7. p-Nitroaniline [drugfuture.com]
- 8. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. hjkxyj.org.cn [hjkxyj.org.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-methyl-6-nitroaniline
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-6-nitroaniline (CAS 62790-50-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind procedural choices, providing not just steps, but the scientific reasoning to empower your research.
Section 1: The Core Synthesis Pathway: An Overview
The most direct and common route to synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 2-Chloro-6-methylaniline.[1][2][3] However, this seemingly straightforward reaction is fraught with challenges, primarily concerning regioselectivity.
The aromatic ring of the starting material, 2-Chloro-6-methylaniline, has three substituents with competing directing effects:
-
Amino Group (-NH₂): A strongly activating, ortho, para-director.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-director.
-
Chloro Group (-Cl): A deactivating, ortho, para-director.
Under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-director. The resulting product distribution is therefore highly dependent on the delicate balance of these electronic and steric effects, often leading to a mixture of isomers and a reduction in the yield of the desired product.
Caption: Reaction scheme for the direct nitration of 2-Chloro-6-methylaniline.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
A1: The most common method is the direct nitration of 2-Chloro-6-methylaniline using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[4] This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the electrophile.
Q2: Why is regioselectivity a major challenge in this synthesis, often leading to low yields?
A2: Regioselectivity is the primary challenge due to the complex interplay of directing effects from the substituents on the aniline ring. The amino (-NH₂) and methyl (-CH₃) groups direct incoming electrophiles to their ortho and para positions. However, in the strong acid of the nitrating mixture, the -NH₂ group is protonated to the anilinium ion (-NH₃⁺), which is a meta-director. This competition between the directing effects of the -NH₃⁺, -CH₃, and -Cl groups can lead to the formation of a mixture of nitro isomers, thereby reducing the yield of the specific this compound isomer.
Q3: What are the typical nitrating agents, and what are their pros and cons?
A3:
| Nitrating Agent | Pros | Cons |
|---|---|---|
| HNO₃ / H₂SO₄ (Mixed Acid) | Potent, readily available, and effective. Generates a high concentration of the nitronium ion (NO₂⁺). | Highly corrosive and strongly oxidizing. Can lead to unwanted side reactions, including oxidation of the aniline ring and over-nitration if not carefully controlled.[5] |
| Bismuth Subnitrate / Thionyl Chloride | Milder conditions, often performed at room temperature, which can improve selectivity and reduce oxidative byproducts.[6] | Requires stoichiometric use of the bismuth reagent and thionyl chloride, which can be less atom-economical. |
| HNO₃ in Acetic Anhydride | Milder than mixed acid. Often used when a protecting group strategy is employed. | Can be less reactive, requiring longer reaction times or higher temperatures. |
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, the desired product, and any byproducts. The reaction is considered complete when the spot corresponding to the starting material (2-Chloro-6-methylaniline) has been consumed. Gas Chromatography (GC) can also be used for more quantitative analysis of the product mixture.
Section 3: Troubleshooting Guide: Improving Reaction Yield
Issue 1: Low yield with a significant amount of unreacted starting material.
-
Potential Cause: The reaction conditions may be too mild, or the reaction time is insufficient. The nitrating agent may not be potent enough or may have been added in a substoichiometric amount.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure at least one molar equivalent of nitric acid is used. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Temperature Control: While high temperatures can cause degradation, the reaction may need to be maintained at a specific temperature (e.g., 0-10°C) to proceed at a reasonable rate. If the reaction is sluggish at 0°C, consider allowing it to warm slowly to room temperature while carefully monitoring with TLC.
-
Potency of Acids: Use fresh, high-purity concentrated nitric and sulfuric acids. Older or improperly stored acids can absorb moisture, reducing their effectiveness.
-
Issue 2: The final product is a complex mixture of isomers, making purification difficult and lowering the isolated yield.
-
Potential Cause: This is the most common issue and stems from the competing directing effects discussed previously. Direct nitration is inherently difficult to control for this substrate.
-
Solution: The Protecting Group Strategy. This is the most robust and highly recommended solution for maximizing the yield of the desired isomer. By temporarily protecting the highly activating amino group as an acetamide, you can exert precise control over the regioselectivity. The N-acetyl group is a powerful ortho, para-director and is less prone to protonation.
-
Protection: React 2-Chloro-6-methylaniline with acetic anhydride to form N-(2-chloro-6-methylphenyl)acetamide.
-
Nitration: Nitrate the protected intermediate. The powerful directing effect of the acetamido group will strongly favor nitration at the position para to it, which is the desired C6 position.
-
Deprotection: Hydrolyze the acetamide group using acid or base to reveal the final product, this compound.
-
Issue 3: Significant formation of dark, tarry, or polymeric byproducts.
-
Potential Cause: This indicates oxidation and degradation of the aniline starting material. Aniline and its derivatives are sensitive to strong oxidizing agents like nitric acid.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: The nitration of anilines is highly exothermic. The reaction must be kept cold (typically 0-5°C) using an ice-salt bath.
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of the aniline substrate. This prevents localized "hot spots" where the temperature can spike, leading to decomposition.
-
Reverse Addition: Consider adding the aniline solution slowly to the cold nitrating mixture. This ensures the aniline is always in the presence of excess acid, which can sometimes minimize side reactions.
-
Section 4: Optimized High-Yield Experimental Protocol
This protocol utilizes the protecting group strategy to maximize the yield and purity of this compound.
Caption: High-yield workflow utilizing a protecting group strategy.
Reagent Summary Table
| Reagent | MW ( g/mol ) | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Molar Eq. (Step 3) |
| 2-Chloro-6-methylaniline | 141.60 | 1.0 | - | - |
| Acetic Anhydride | 102.09 | 1.2 | - | - |
| Sulfuric Acid (98%) | 98.08 | - | ~5-10 | - |
| Nitric Acid (70%) | 63.01 | - | 1.1 | - |
| Hydrochloric Acid (conc.) | 36.46 | - | - | Excess |
Step-by-Step Methodology
Step 1: Protection (Acetylation)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-Chloro-6-methylaniline in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add 1.2 equivalents of acetic anhydride dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Pour the reaction mixture into a beaker of cold water with stirring. The protected product, N-(2-chloro-6-methylphenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.
Step 2: Nitration
-
In a clean, dry flask, add concentrated sulfuric acid (approx. 5-10 volumes relative to the mass of the acetamide) and cool to 0°C in an ice-salt bath.
-
Slowly and portion-wise, add the dried N-(2-chloro-6-methylphenyl)acetamide from Step 1, ensuring the temperature is maintained below 5°C. Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a small amount of cooled concentrated sulfuric acid.
-
Add this nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature strictly between 0-5°C.
-
Stir the reaction mixture at this temperature for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice. The nitrated product will precipitate.
-
Collect the solid by vacuum filtration, wash extensively with cold water, and dry.
Step 3: Deprotection (Hydrolysis)
-
Place the crude, dried N-(4-chloro-2-methyl-6-nitrophenyl)acetamide from Step 2 into a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Heat the mixture to reflux (typically 80-90°C) for 2-4 hours, or until TLC analysis shows complete conversion to the final product.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide or sodium carbonate) until the product precipitates.
-
Collect the crude this compound by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final product with high purity.
Section 5: Safety Precautions
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Work in a well-ventilated chemical fume hood.[7]
-
Exothermic Reactions: The nitration process is highly exothermic. Strict temperature control is critical to prevent runaway reactions. Always use an ice bath and add reagents slowly.
-
Nitro Compounds: Nitroaromatic compounds are toxic and potentially explosive, especially if over-nitrated. Handle with care and avoid heat, shock, and friction.[8]
References
- Google Patents. (1984). US4443630A - Process for preparing 2-amino-5-nitrotoluene.
- Google Patents. (2019). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]
- Google Patents. (2020). CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.
-
Galla, Z., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PMC - NIH. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]
-
Baghernejad, B. (2010). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. PMC - NIH. Retrieved from [Link]
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]
- Google Patents. (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]
- Google Patents. (2014). CN103539680A - Clean production process of 6-chloro-2,4-dinitroaniline.
-
PubChem. (n.d.). 2-Chloro-6-methylaniline. Retrieved from [Link]
-
HPC Standards. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]
-
MDPI. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]
Sources
- 1. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpc-standards.com [hpc-standards.com]
- 8. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Chloro-2-methyl-6-nitroaniline by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of crude 4-Chloro-2-methyl-6-nitroaniline via recrystallization. This document offers troubleshooting advice and answers to frequently asked questions to address specific issues that may be encountered during the experimental process.
Introduction to Recrystallization
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle underpinning this method is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound of interest to a high extent at an elevated temperature but only sparingly at lower temperatures. Conversely, impurities should either remain highly soluble or completely insoluble in the solvent across the entire temperature range. This disparity in solubility allows for the selective crystallization of the pure compound upon cooling, while the impurities are left behind in the solution (mother liquor) or are removed via filtration.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent volume.
-
Solution: Add small increments of the hot solvent to the mixture until the solid dissolves completely. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution to ensure a good recovery yield.[1]
-
-
Possible Cause: The chosen solvent is inappropriate for this specific compound.
-
Solution: Re-evaluate the solvent choice. While specific solubility data for this compound is not extensively published, data from the structurally similar 4-chloro-2-nitroaniline can serve as a valuable guide.[2] Alcohols such as ethanol and methanol are generally good starting points for substituted nitroanilines.[3]
-
-
Possible Cause: The solid particles are too large, limiting the surface area for dissolution.
-
Solution: If the crude material consists of large crystals, grinding it to a fine powder before dissolution can significantly increase the rate of dissolution.
-
Problem 2: No crystals form upon cooling the solution.
-
Possible Cause: The solution is not supersaturated, likely due to the use of an excessive amount of solvent.
-
Solution: Concentrate the solution by evaporating some of the solvent by gently heating the solution and then allow it to cool again.[4]
-
-
Possible Cause: The cooling process is too slow, or the solution requires a nucleation site to initiate crystallization.
-
Solution: Induce crystallization by scratching the inner wall of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4] Alternatively, if available, add a "seed crystal" (a tiny crystal of pure this compound) to the cooled solution to initiate crystallization.[4]
-
-
Possible Cause: The degree of supersaturation is insufficient for spontaneous nucleation.
-
Solution: Further, cool the solution in an ice bath to significantly decrease the solubility of the compound and promote crystallization.[5]
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound (126-132 °C).[6]
-
Solution: Select a solvent with a lower boiling point.
-
-
Possible Cause: The crude material is highly impure, leading to a significant depression of the melting point.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool more slowly. If the problem persists, consider a preliminary purification step, such as column chromatography, before recrystallization.
-
-
Possible Cause: The rate of cooling is too rapid.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.[4]
-
Problem 4: The yield of recovered crystals is low.
-
Possible Cause: Too much solvent was used during the dissolution step.
-
Solution: As mentioned previously, use the minimum amount of hot solvent necessary to dissolve the crude product.
-
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Solution: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[3]
-
-
Possible Cause: Incomplete crystallization.
-
Solution: Ensure the solution is allowed to cool for a sufficient amount of time, including a period in an ice bath, to maximize crystal formation.[5]
-
-
Possible Cause: The purified crystals were washed with a solvent at room temperature.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize the loss of the purified product.[1]
-
Problem 5: The recrystallized product is still colored.
-
Possible Cause: The colored impurities have similar solubility properties to the target compound in the chosen solvent.
-
Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The activated charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal. Be aware that using an excessive amount of charcoal can also adsorb some of the desired product, leading to a lower yield.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: What are the key physical properties of this compound?
A2: Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClN₂O₂ | [6] |
| Molecular Weight | 186.60 g/mol | [8] |
| Appearance | Orange crystals or needles | [6] |
| Melting Point | 126-132 °C | [6] |
Q3: What are the likely impurities in crude this compound?
A3: The impurities present in the crude product are highly dependent on the synthetic route employed. A common synthesis involves the nitration of 2-chloro-6-methylaniline. Potential impurities could include unreacted starting material, and isomeric byproducts such as 4-chloro-2-methyl-x-nitroaniline where the nitro group is in a different position. The synthesis of a related compound, 2-Methyl-6-nitroaniline, from 2-methylaniline can also produce the 2-methyl-4-nitroaniline isomer as a by-product.[9]
Q4: How can I assess the purity of my recrystallized product?
A4: A simple and effective way to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2 °C) that is close to the literature value. A broad melting point range is indicative of impurities. For a more quantitative assessment of purity, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure and should be adapted based on the scale of the experiment and the specific nature of the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Stemmed funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethanol) to create a slurry. Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.[7]
-
Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemmed funnel with fluted filter paper on the hotplate. Quickly pour the hot solution through the pre-heated filtration setup into the clean, pre-heated flask.[1]
-
Crystallization: Remove the flask containing the clear, hot solution from the heat source. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[11]
-
Isolation and Washing: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the center of the funnel. Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities. Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.[1]
-
Drying: Carefully transfer the filter cake of crystals from the funnel onto a pre-weighed watch glass. Break up the solid gently to increase the surface area for drying. Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the melting point.
Recrystallization Workflow Diagram
Caption: A generalized workflow for the purification of this compound by recrystallization.
References
-
Yuan, X., et al. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data, 65(2), 544-553. [Link]
-
LookChem. (2025). 4-chloro-2-nitroaniline. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). Clean production process of 6-chloro-2,4-dinitroaniline.
-
BYJU'S. (2020). Preparation of p-Nitroacetanilide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. web.mnstate.edu [web.mnstate.edu]
- 6. echemi.com [echemi.com]
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- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Chloro-2-methyl-6-nitroaniline
Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-methyl-6-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions and ensure the highest purity of your final product.
Core Synthesis Pathway: An Overview
The primary route for the synthesis of this compound involves the nitration of 4-chloro-2-methylaniline. This electrophilic aromatic substitution reaction is governed by the directing effects of the substituents on the aniline ring.
Figure 1: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems and questions that may arise during the synthesis of this compound.
FAQ 1: What are the most common impurities I should expect in my synthesis?
The most prevalent impurities are typically positional isomers formed during the nitration of 4-chloro-2-methylaniline. The directing effects of the substituents on the starting material play a crucial role in the formation of these byproducts.
-
Amino Group (-NH2): A strongly activating ortho, para-director.
-
Methyl Group (-CH3): An activating ortho, para-director.[1][2]
-
Chloro Group (-Cl): A deactivating ortho, para-director.
Given these directing effects, the incoming nitro group (-NO2) will preferentially substitute at positions ortho or para to the strongly activating amino group. This leads to the formation of several isomeric impurities.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Formation Mechanism |
| Unreacted Starting Material: 4-Chloro-2-methylaniline | ![]() | Incomplete reaction. |
| Isomeric Impurity: 4-Chloro-2-methyl-5-nitroaniline | ![]() | Nitration at the C5 position, directed by the amino and methyl groups. |
| Isomeric Impurity: 4-Chloro-2-methyl-3-nitroaniline | ![]() | Nitration at the C3 position, a minor product due to steric hindrance and competing directing effects. |
| Over-nitration Product: 4-Chloro-2-methyl-x,y-dinitroaniline | ![]() | Further nitration of the desired product or isomeric impurities under harsh reaction conditions. |
Figure 2: Directing Effects on 4-Chloro-2-methylaniline
Caption: Visualization of the ortho- and para-directing effects of the substituents on the 4-chloro-2-methylaniline ring.
Troubleshooting Guide: Isomeric Impurities
Problem: My final product is contaminated with significant amounts of isomeric impurities.
Causality: The formation of isomers is a direct consequence of the kinetics and thermodynamics of the electrophilic aromatic substitution reaction. Reaction conditions such as temperature, concentration of nitrating agent, and reaction time can influence the ratio of isomers.
Solutions:
-
Control Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the nitration, favoring the thermodynamically more stable product. It is often recommended to perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C).
-
Optimize Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly used. The ratio of these acids can be adjusted to control the concentration of the nitronium ion (NO2+), the active electrophile. Using a milder nitrating agent may also improve selectivity.
-
Amine Protection: To mitigate the strong activating and directing effect of the amino group, it can be protected, for example, by acetylation to form an amide. The amide is still an ortho, para-director but is less activating, which can lead to a more controlled nitration. The protecting group is then removed in a subsequent step.
FAQ 2: How can I monitor the progress of my reaction and identify the impurities?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for monitoring the reaction and profiling impurities.
HPLC Method for Impurity Profiling:
A reversed-phase HPLC method is generally suitable for separating this compound from its starting material and isomeric impurities.
Table 2: Exemplary HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
GC-MS for Identification of Volatile Impurities:
GC-MS is particularly useful for identifying and quantifying volatile impurities, including unreacted starting materials and some isomeric byproducts.
Table 3: Exemplary GC-MS Method Parameters
| Parameter | Value |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C). |
| MS Detector | Electron Ionization (EI) mode |
Troubleshooting Guide: Incomplete Reaction
Problem: HPLC or GC analysis shows a significant amount of unreacted 4-chloro-2-methylaniline.
Causality: Incomplete reactions can be due to insufficient reaction time, inadequate temperature, or a suboptimal stoichiometry of reagents.
Solutions:
-
Increase Reaction Time: Monitor the reaction over a longer period to ensure it goes to completion.
-
Adjust Temperature: While low temperatures are good for selectivity, the reaction may be too slow. A careful increase in temperature after the initial addition of the nitrating agent might be necessary.
-
Verify Reagent Stoichiometry: Ensure that a sufficient molar excess of the nitrating agent is used.
FAQ 3: What is the best way to purify the final product?
Recrystallization is a common and effective method for purifying this compound from its impurities.
Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities are either highly soluble or insoluble at all temperatures. Common solvents for recrystallization of nitroanilines include ethanol, methanol, or a mixture of ethanol and water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Figure 3: Purification Workflow
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-methyl-6-nitroaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-6-nitroaniline (CAS No. 62790-50-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, specifically temperature and solvent selection. We will address common challenges and provide robust troubleshooting strategies to ensure a successful and reproducible synthesis.
The synthesis of this compound, an important intermediate in the production of dyes and other specialty chemicals, presents unique challenges primarily related to regioselectivity and the prevention of side reactions.[1][2] The starting material, 4-chloro-2-methylaniline, contains a strongly activating amino group and two other substituents, requiring precise control over the reaction to achieve nitration at the desired C6 position.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis strategy, providing the foundational knowledge needed to approach this reaction with confidence.
Q1: What is the most effective overall strategy for synthesizing this compound?
The most reliable method involves a three-step sequence:
-
Protection: The amino group of the starting material, 4-chloro-2-methylaniline, is protected, most commonly via acetylation, to form N-(4-chloro-2-methylphenyl)acetamide.
-
Nitration: The protected intermediate is then nitrated using a standard nitrating agent.
-
Deprotection: The acetyl group is removed via hydrolysis to yield the final product, this compound.
This sequence is crucial for controlling the reaction's outcome. A study on the synthesis of 2-methyl-6-nitroaniline demonstrated that separating the acetylation and nitration steps allows for much easier temperature control and results in a higher purity product.[3]
Q2: Why is protecting the amino group essential before nitration?
Direct nitration of anilines is highly problematic and generally avoided for two primary reasons:
-
Oxidation and Decomposition: The amino group is highly susceptible to oxidation by nitric acid, leading to the formation of dark, tarry decomposition products and a significantly reduced yield.[4][5]
-
Loss of Regiocontrol: Nitration is performed in a strong acid medium (typically a mixture of nitric and sulfuric acid). Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[6][7] This ion is a powerful deactivating group and a meta-director. Consequently, direct nitration of aniline yields a substantial amount of the meta-nitro product, which is not the desired isomer in this synthesis.[6][8]
By converting the amino group to an amide (acetanilide), its activating effect is moderated. The acetyl group is electron-withdrawing, which makes the nitrogen lone pair less available to the aromatic ring, thus preventing oxidation and allowing for controlled nitration.[5][6] The acetamido group remains an ortho, para-director, guiding the nitro group to the desired positions.
Q3: What are the recommended solvents and nitrating agents for the nitration step?
For the nitration of the protected acetanilide, a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is standard. In this context, sulfuric acid often serves as both a catalyst and the solvent. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
For substrates that may be sensitive to highly acidic conditions or have poor solubility, alternative solvents can be used. Acetic anhydride or glacial acetic acid can be employed as co-solvents. However, for this specific synthesis, concentrated sulfuric acid is generally sufficient and effective.
Q4: How critical is temperature control during the nitration step?
Temperature control is arguably the most critical parameter for a successful nitration.
-
Exothermic Nature: Nitration is a highly exothermic reaction. Without proper cooling, the reaction temperature can rise uncontrollably, leading to a higher rate of side reactions, including dinitration and oxidative decomposition.
-
Optimal Range: The addition of the nitrating agent to the substrate solution should be performed slowly and at a low temperature, typically maintained between 0°C and 10°C .[9][10] This is best achieved using an ice-salt bath. After the addition is complete, the reaction may be allowed to stir at this low temperature or slowly warm to room temperature to ensure completion.[11] Maintaining a low temperature minimizes the formation of unwanted byproducts and ensures higher regioselectivity.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
| Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Yield of Final Product | 1. Incomplete Protection/Deprotection: The acetylation or hydrolysis steps did not go to completion. 2. Inefficient Nitration: The nitrating agent was not potent enough, or the reaction was run at too low a temperature for an insufficient duration. 3. Product Loss During Workup: The product may be lost during extraction or purification steps due to its solubility profile. | Solutions: 1. Monitor the protection and deprotection steps using Thin Layer Chromatography (TLC). Ensure reaction completion before proceeding. 2. Ensure the use of concentrated (not dilute) nitric and sulfuric acids. After the initial cold addition, allow the reaction to stir for an adequate time (monitor by TLC). A slight, controlled increase in temperature (e.g., to 20-25°C) may be required to drive the reaction to completion.[11] 3. Check the pH of the aqueous layer during extraction. The aniline product is basic and will be protonated and soluble in acidic water. Ensure the solution is neutralized or slightly basic before extracting with an organic solvent. |
| Reaction Mixture Turns Dark Brown or Black (Tar Formation) | 1. Oxidation of the Amine: This occurs if the amino group was not fully protected before nitration. 2. Reaction Temperature Too High: The nitration reaction was allowed to overheat, causing oxidative side reactions and decomposition. | Solutions: 1. Confirm complete acetylation via TLC or ¹H NMR before beginning nitration. The presence of any unprotected starting material will lead to tarring.[5] 2. Maintain strict temperature control (0-10°C) during the addition of the nitrating agent.[10] Add the acid mixture dropwise with vigorous stirring to dissipate heat effectively. Use a properly sized reaction vessel to ensure efficient cooling. |
| Formation of Multiple Isomers | 1. Direct Nitration Attempted: Nitrating without protection leads to a mix of ortho, para, and meta isomers due to the formation of the anilinium ion.[7] 2. Overly Activating Substrate: Even with protection, the acetamido group is strongly activating, and some minor isomer formation can occur. | Solutions: 1. Always protect the amino group. This is the most critical step for regiocontrol. The bulky acetamido group also sterically hinders the ortho-position (C2), further favoring substitution at the desired C6 position. 2. Careful control of temperature and slow addition of the nitrating agent can improve selectivity. Purification via column chromatography or recrystallization will be necessary to separate the desired isomer. |
| Product is Difficult to Purify | 1. Presence of Tarry Byproducts: Oxidation leads to impurities that can be difficult to separate. 2. Similar Polarity of Isomers: Isomeric byproducts may have very similar polarities to the desired product, making chromatographic separation challenging. | Solutions: 1. The best solution is prevention by following the guidelines to avoid tar formation. If tar is present, an initial filtration or a wash with a non-polar solvent may help remove some polymeric material before column chromatography. 2. For column chromatography, use a long column and a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexane and increasing it slowly) to improve separation.[12] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be highly effective for purification.[13] |
Part 3: Experimental Protocols & Data
The following protocols provide a detailed, step-by-step methodology for the synthesis.
Protocol 1: Acetylation of 4-Chloro-2-methylaniline
-
Dissolve 4-chloro-2-methylaniline (1 equiv.) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to approximately 0-5°C.
-
Add acetic anhydride (1.1 equiv.) dropwise while stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Pour the reaction mixture slowly into a beaker of ice water with stirring.
-
Collect the resulting white precipitate of N-(4-chloro-2-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry thoroughly. The product is often pure enough for the next step without further purification.
Protocol 2: Nitration of N-(4-chloro-2-methylphenyl)acetamide
-
In a clean, dry flask, add the dried N-(4-chloro-2-methylphenyl)acetamide (1 equiv.) to concentrated sulfuric acid (approx. 5-10 volumes) at 0°C. Stir until all solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid (approx. 2 volumes) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature is maintained between 0-10°C throughout the addition.
-
After addition, allow the reaction to stir at 0-10°C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice.
-
The nitrated product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Protocol 3: Hydrolysis of N-(4-chloro-2-methyl-6-nitrophenyl)acetamide
-
Place the crude nitrated product in a round-bottom flask with a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Heat the mixture to reflux (typically around 80-90°C) for 1-3 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then pour it into ice water.
-
Neutralize the solution by slowly adding a base, such as aqueous sodium hydroxide or sodium carbonate, until the solution is slightly alkaline (pH 8-9). The product will precipitate as an orange or yellow solid.[1]
-
Collect the crude this compound by vacuum filtration, wash with water, and dry.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Table 1: Summary of Recommended Reaction Conditions
| Step | Key Reagents | Solvent(s) | Temperature | Key Considerations |
| Acetylation | 4-chloro-2-methylaniline, Acetic Anhydride | Glacial Acetic Acid | 0°C to Room Temp. | Ensure complete reaction to prevent oxidation in the next step. |
| Nitration | N-(4-chloro-2-methylphenyl)acetamide, HNO₃, H₂SO₄ | Conc. H₂SO₄ | 0-10°C | Critical step. Maintain low temperature to prevent side reactions and tarring. |
| Hydrolysis | N-(4-chloro-2-methyl-6-nitrophenyl)acetamide | Ethanol, Conc. HCl | Reflux (80-90°C) | Monitor by TLC for completion. Neutralize carefully during workup to precipitate the product. |
Part 4: Visualization & Workflows
Overall Synthesis Workflow
The following diagram illustrates the complete synthetic pathway from the starting material to the final purified product.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
This diagram provides a logical path for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives. Retrieved from [11]
-
Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link][12]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
- Google Patents. (2006). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
-
MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link][14]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link][15]
-
Quora. (2017). Direct nitration of aniline is not possible. Why? Retrieved from [Link][4]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link][6]
-
Justia Patents. (1982). Process for the preparation of nitroanilines. Retrieved from [Link][16]
-
ResearchGate. (2017). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link][3]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link][7]
-
Khan Academy. (2022). Nitration of Aniline. Retrieved from [Link][8]
-
Google Patents. (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline. Retrieved from [9]
-
Google Patents. (1986). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline. Retrieved from [10]
Sources
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 10. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 11. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 12. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 13. 4-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 15. atlantis-press.com [atlantis-press.com]
- 16. patents.justia.com [patents.justia.com]
Technical Support Center: Synthesis of 4-Chloro-2-methyl-6-nitroaniline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Chloro-2-methyl-6-nitroaniline. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side reactions encountered during the synthesis of this important chemical intermediate.
I. Understanding the Synthesis and Potential Side Reactions
The synthesis of this compound typically proceeds through one of two primary routes:
-
Route A: Nitration of 4-Chloro-2-methylaniline.
-
Route B: Chlorination of 2-Methyl-6-nitroaniline.
Both pathways involve electrophilic aromatic substitution, and the regioselectivity is governed by the directing effects of the substituents already present on the aniline ring. Understanding these effects is crucial for predicting and mitigating the formation of unwanted isomers.
Directing Effects of Substituents:
-
-NH₂ (Amino group): A strongly activating ortho, para-director. However, in strongly acidic media (like in nitration), it is protonated to -NH₃⁺, which is a deactivating meta-director.[1] To control this, the amino group is often protected (e.g., by acetylation to -NHCOCH₃), which is a moderately activating ortho, para-director.
-
-CH₃ (Methyl group): A weakly activating ortho, para-director.
-
-Cl (Chloro group): A deactivating ortho, para-director due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect.[2]
-
-NO₂ (Nitro group): A strongly deactivating meta-director.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side reactions: The formation of multiple isomers consumes the starting material and reduces the yield of the desired product.
-
Oxidation: Direct nitration of anilines can lead to oxidation by nitric acid, resulting in the formation of dark, tarry materials.[3] This is often exacerbated by elevated temperatures.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure your reactants are of high purity.
Q2: I am seeing multiple spots on my TLC plate after the reaction. What are they?
A2: The multiple spots likely correspond to isomeric byproducts. Depending on your synthetic route, these could be other chloro-methyl-nitroaniline isomers. For example, in the nitration of 4-chloro-2-methylaniline, you might form 4-chloro-2-methyl-5-nitroaniline in addition to the desired 6-nitro isomer.
Q3: How can I minimize the formation of isomeric byproducts?
A3: Controlling regioselectivity is key:
-
Protecting the amino group: Acetylation of the starting aniline can modify the directing effect and sterically hinder certain positions, leading to a more favorable isomer distribution.[3]
-
Strict temperature control: The temperature of the nitration reaction is critical. Maintaining a low temperature (typically 0-10 °C) can help minimize the formation of unwanted isomers and oxidation products.[3]
-
Choice of reagents: The specific nitrating or chlorinating agent can influence the isomer ratio.
Q4: My final product is a dark, oily substance instead of a crystalline solid. What happened?
A4: This is often a sign of significant oxidation of the aniline ring by nitric acid.[3] This occurs when the reaction temperature is too high or the addition of the nitrating agent is too rapid. It is crucial to maintain strict temperature control and add the nitrating mixture dropwise.
III. Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed.- If the reaction is sluggish at low temperatures, consider a slight, controlled increase in temperature, but be mindful of increased side product formation. |
| Formation of Isomeric Byproducts | - Protect the amino group of the starting aniline with acetic anhydride before nitration to improve regioselectivity.- Optimize the reaction temperature to favor the formation of the desired isomer. |
| Oxidation of Starting Material | - Maintain a strict low-temperature profile (0-10 °C) during the addition of the nitrating agent.- Add the nitrating mixture slowly and dropwise with vigorous stirring to ensure efficient heat dissipation. |
| Sub-optimal Reagent Stoichiometry | - Ensure the correct molar ratios of reactants are used. An excess of the nitrating or chlorinating agent can lead to di-substituted products. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Identification Method | Suggested Solution |
| Isomeric Byproducts | - HPLC: Develop a gradient method to separate the isomers. Different isomers will have distinct retention times.- ¹H NMR: Isomers will show different chemical shifts and coupling patterns for the aromatic protons. | - Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to separate the isomers.- Recrystallization: Carefully select a solvent or solvent mixture in which the desired isomer has lower solubility than the impurities, especially at lower temperatures.[4] |
| Di-nitrated or Di-chlorinated Products | - Mass Spectrometry (GC-MS or LC-MS): The molecular weight of these byproducts will be higher than the desired product. | - Optimize the stoichiometry of the nitrating or chlorinating agent to use only a slight excess.- Column chromatography can be effective for separation. |
| Unreacted Starting Material | - TLC/HPLC: Compare the retention time of a spot/peak in the product mixture to that of the starting material standard. | - Ensure the reaction goes to completion by extending the reaction time.- Purification by column chromatography or recrystallization. |
| Oxidation Products (Tarry material) | - Visual observation (dark color). Often insoluble in common organic solvents. | - Prevention is key: maintain low temperatures during the reaction.- If present, attempt to remove by trituration with a solvent in which the desired product is sparingly soluble. |
IV. Experimental Protocols
Route A: Nitration of 4-Chloro-2-methylaniline (with Amine Protection)
This is often the preferred route due to the strong directing effects of the amino and methyl groups.
Step 1: Acetylation of 4-Chloro-2-methylaniline
-
In a round-bottom flask, dissolve 4-chloro-2-methylaniline in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the N-(4-chloro-2-methylphenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Step 2: Nitration of N-(4-chloro-2-methylphenyl)acetamide
-
To a cooled (0-5 °C) flask, add the N-(4-chloro-2-methylphenyl)acetamide from Step 1.
-
Slowly add concentrated sulfuric acid with stirring, maintaining the low temperature.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition, stir the mixture at 0-10 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetamide.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of the Acetyl Group
-
Reflux the nitrated acetamide in a mixture of ethanol and aqueous hydrochloric acid for several hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[5]
Analytical Methods for In-Process Control and Final Product Analysis
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended for good separation of isomers. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
¹H NMR Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆.
-
Expected Signals for this compound:
-
A singlet for the methyl protons (-CH₃).
-
Two doublets in the aromatic region for the two aromatic protons.
-
A broad singlet for the amino protons (-NH₂).
-
The exact chemical shifts will depend on the solvent and the presence of other isomers.
-
V. Visualization of Reaction Pathways
Main Synthesis and Side Reactions
The following diagram illustrates the primary synthetic pathway (Route A with protection) and the formation of a key isomeric byproduct.
Caption: Synthetic workflow for this compound via amine protection, highlighting the formation of a major isomeric byproduct.
VI. Data Summary
The following table summarizes the expected directing effects in the nitration of N-(4-chloro-2-methylphenyl)acetamide, which helps in understanding the formation of the major product and side products.
| Position | Directing Influence of -NHCOCH₃ | Directing Influence of -CH₃ | Directing Influence of -Cl | Overall Likelihood of Substitution |
| 3 | Meta (unfavored) | Ortho (favored) | Ortho (favored) | Low (steric hindrance from -CH₃ and -NHCOCH₃) |
| 5 | Para (favored) | Meta (unfavored) | Meta (unfavored) | Moderate (electronically favored by -NHCOCH₃) |
| 6 | Ortho (favored) | Para (favored) | Meta (unfavored) | High (electronically favored by both activating groups) |
VII. References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, September 30). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology (IJRASET). (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline. Retrieved from
-
SIELC Technologies. (2018, February 16). 4-Chloro-2-methylaniline. Retrieved from [Link]
-
ResearchGate. (2025, January 29). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration procedures of chloroaniline isomers (A‐NaNO2, H2SO4, KI;.... Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
Google Patents. (n.d.). CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor. Retrieved from
-
ResearchGate. (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]
Sources
Technical Support Center: Resolving Positional Isomers of Chloro-methyl-nitroaniline by Chromatography
<content_type>
Introduction
The successful separation of positional isomers of chloro-methyl-nitroaniline is a critical analytical challenge in both pharmaceutical and chemical industries. These isomers, due to their similar physical and chemical properties, often co-elute in chromatographic systems, making accurate quantification and isolation difficult. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to empower researchers, scientists, and drug development professionals in overcoming these separation challenges.
Frequently Asked Questions (FAQs)
What are the most common chromatographic methods for separating chloro-methyl-nitroaniline isomers?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and effective techniques. HPLC, particularly in reversed-phase mode, is highly versatile for these types of aromatic compounds.[1][2] GC is also a powerful tool, especially when coupled with a mass spectrometer (GC-MS) for definitive identification.[1] Thin-Layer Chromatography (TLC) is often used for initial screening and method development due to its speed and low cost.[3][4][5]
Why is it difficult to separate positional isomers of chloro-methyl-nitroaniline?
Positional isomers have the same molecular weight and similar polarities, leading to very close retention times in many chromatographic systems. The subtle differences in their dipole moments and steric hindrance, arising from the varied positions of the chloro, methyl, and nitro groups on the aniline ring, must be exploited for successful separation.
How do I choose the right stationary phase (column) for my separation?
For HPLC:
-
A C18 column is a good starting point for reversed-phase HPLC.[1]
-
For challenging separations, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases, which can offer alternative interactions (π-π interactions) with the aromatic rings of the analytes.[6][7]
-
Using highly deactivated or "end-capped" columns can minimize peak tailing caused by secondary interactions between the basic amine groups and residual silanols on the silica surface.[8]
For GC:
-
A 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) is a common and effective stationary phase for a wide range of aromatic compounds.
-
For isomers that are difficult to resolve, a more polar stationary phase, such as a 50% phenyl-methylpolysiloxane (e.g., DB-17 or equivalent) , may provide the necessary selectivity.
What are the key mobile phase parameters to optimize for better resolution in HPLC?
-
Solvent Strength: Adjusting the ratio of organic solvent (typically acetonitrile or methanol) to water will have the most significant impact on retention times.
-
pH: The pH of the mobile phase can influence the ionization state of the aniline moiety. Operating at a lower pH can suppress silanol interactions and reduce peak tailing.[8]
-
Buffer: Incorporating a buffer (e.g., phosphate or acetate) can help control the pH and improve peak shape.[8] For MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[1][2][9]
-
Solvent Type: Acetonitrile and methanol can offer different selectivities. It is often beneficial to screen both during method development.[6]
My peaks are broad and tailing. What are the likely causes and solutions?
Peak tailing is a common issue when analyzing basic compounds like anilines. The primary causes include:
-
Secondary Interactions: Strong interactions between the basic amine group and acidic residual silanol groups on the silica-based column packing are a frequent cause.[10][11]
-
Solution: Use a highly deactivated, end-capped column, or operate at a lower mobile phase pH to protonate the silanols.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[8][10]
-
Solution: Dilute the sample or use a column with a higher loading capacity.[8]
-
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak broadening.[12]
-
Solution: Use shorter, narrower-bore tubing and ensure all connections are properly fitted.[12]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds can lead to poor peak shape.[10]
-
Solution: Flush the column with a strong solvent or replace it if necessary.[13]
-
I'm seeing co-elution of two or more isomers. How can I improve separation?
-
Optimize the Mobile Phase: Systematically vary the organic solvent percentage. Even small changes can significantly impact resolution.
-
Change the Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to phenyl-hexyl) to introduce different separation mechanisms.[6]
-
Adjust the Temperature: In both HPLC and GC, temperature affects selectivity. Experiment with different column temperatures.
-
Gradient Elution (HPLC): A gradient program can help to separate isomers with different retention behaviors.
-
Temperature Programming (GC): A slower temperature ramp rate can improve the resolution of closely eluting peaks.
What detection method is most suitable for these compounds?
-
HPLC: A UV-Vis or Photodiode Array (PDA) detector is ideal, as the nitro and aniline groups are strong chromophores.[1][14] Wavelengths in the range of 254-380 nm are typically effective.[1] For higher sensitivity and specificity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is recommended.[14]
-
GC: A Flame Ionization Detector (FID) is a robust and generally applicable detector. For enhanced sensitivity and selectivity for nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is an excellent choice.[15] A Mass Spectrometer (MS) provides the highest level of confidence in peak identification.[1]
Troubleshooting Guides
Problem 1: Poor Resolution / Co-elution of Isomers
This is the most common challenge. Follow this systematic approach to improve your separation.
Step-by-Step Method Optimization:
-
Initial Assessment: Evaluate your current chromatogram. Are the peaks completely co-eluting, or is there partial separation?
-
Mobile/Carrier Gas Flow Rate: Decrease the flow rate to increase the interaction time with the stationary phase, which can improve resolution.
-
Temperature Adjustment:
-
HPLC: Lowering the temperature often increases retention and can improve selectivity.
-
GC: A lower initial oven temperature and a slower ramp rate can enhance the separation of early-eluting isomers.
-
-
Mobile Phase/Gradient Modification (HPLC):
-
Isocratic: Systematically decrease the percentage of the organic solvent in 2-5% increments.
-
Gradient: Lengthen the gradient time or decrease the slope of the gradient in the region where the isomers elute.
-
-
Stationary Phase Selectivity: If optimization of the above parameters is insufficient, a change in column chemistry is necessary.
Decision-Making Workflow for Improving Resolution
Caption: A workflow for systematically troubleshooting poor isomer resolution.
Typical Starting Conditions and Optimization Steps
| Parameter | HPLC (Reversed-Phase) | GC |
| Column | C18, 4.6 x 150 mm, 5 µm | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (e.g., 60:40) | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 150°C initial, ramp to 280°C |
| Optimization Step 1 | Decrease Acetonitrile to 55% | Lower initial temp to 120°C, slow ramp to 5°C/min |
| Optimization Step 2 | Change to Methanol:Water | Switch to a 50% Phenyl-methylpolysiloxane column |
| Optimization Step 3 | Try a Phenyl-Hexyl column | - |
Problem 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Poor peak shape compromises quantification and can hide impurities.
Causes and Corrective Actions
| Issue | Potential Cause(s) | Corrective Action(s) |
| Peak Tailing | Secondary interactions with silanols[10][11]; Column overload[8][10]; Mismatched sample solvent[12] | Use an end-capped column[8]; Lower mobile phase pH[8]; Reduce sample concentration[8]; Dissolve sample in mobile phase |
| Peak Fronting | Column overload[8]; Column collapse or void | Dilute sample; Use a higher capacity column[8]; Replace the column |
| Broad Peaks | Extra-column volume[12]; Low flow rate; Column degradation | Use shorter/narrower tubing[12]; Increase flow rate; Replace column |
Impact of Parameters on Peak Shape
Caption: Relationship between common chromatographic issues and their effect on peak shape.
Problem 3: Inconsistent Retention Times
Retention time stability is crucial for reliable peak identification.
Common Causes and Solutions
-
Mobile Phase Composition: Inaccurate preparation or evaporation of the more volatile component can cause drift.
-
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped.[16]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[16]
-
-
Column Equilibration: Insufficient equilibration time between runs, especially in gradient methods, will lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[16]
-
-
Pump Issues and Leaks: Fluctuations in flow rate due to worn pump seals or leaks in the system will cause retention time shifts.[16][17]
-
Solution: Perform regular pump maintenance and check for leaks by monitoring system pressure.[17]
-
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation
This protocol provides a robust starting point for the separation of chloro-methyl-nitroaniline isomers.
1. Instrumentation and Consumables:
- HPLC system with a UV/PDA detector.[1]
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid or phosphoric acid.[1][2]
2. Sample Preparation:
- Accurately weigh approximately 10 mg of the isomer mixture.
- Dissolve in acetonitrile or methanol to a final concentration of 1 mg/mL.[1]
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 40% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL[1] |
4. Procedure:
- Equilibrate the column with the initial mobile phase composition (40% B) for at least 15 minutes or until a stable baseline is achieved.
- Inject the prepared sample.
- Acquire the data for the duration of the gradient run.
- If resolution is inadequate, adjust the gradient slope or starting/ending percentages.
Protocol 2: Gas Chromatography (GC) Method for Isomer Separation
This protocol is suitable for the analysis of volatile and thermally stable chloro-methyl-nitroaniline isomers.
1. Instrumentation and Consumables:
- GC system with an FID or NPD detector.
- Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
- High-purity helium, hydrogen, or nitrogen as the carrier gas.
- Volatile solvent such as dichloromethane or ethyl acetate.
2. Sample Preparation:
- Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like ethyl acetate.[1]
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 5 min. |
| Detector Temperature | 300°C (FID or NPD) |
4. Procedure:
- Perform a blank injection with the solvent to ensure the system is clean.
- Inject the prepared sample.
- Start the data acquisition and the oven temperature program.
- If peaks are co-eluting, reduce the ramp rate (e.g., to 5°C/min) to improve separation.
References
- Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI.
- Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub.
- Bailey, J. E. (n.d.). Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36. PubMed.
- Application Notes and Protocols for the Characterization of N-(2-chloroethyl)-4-nitroaniline. (n.d.). BenchChem.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
- What Causes Tailing In Gas Chromatography? (2025, March 14). Chemistry For Everyone - YouTube.
- Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- 2-Chloro-4-nitroaniline. (2018, February 16). SIELC Technologies.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.).
- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.).
- Analysis of The Composition of Mixture of Nitro An... (n.d.). Scribd.
- Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. (n.d.). PMC - NIH.
- HPLC Troubleshooting Guide. (n.d.). Phenomenex.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.).
- Chromatography of the isomers of Nitroanilide. Learn Organic Chemistry with me. (2013, December 2). YouTube.
- Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (2025, August 6). ResearchGate.
- Nitroanilne TLC. (n.d.). Scribd.
- Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (n.d.). PLOS One.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- HPLC Troubleshooting Guide. (n.d.).
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
- Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.).
- Power, L. A., Clayton, A. D., Reynolds, W. R., Hose, D. R. J., Ainsworth, C., Chamberlain, T. W., Nguyen, B. N., Bourne, R. A., Kapur, N., & Blacker, A. J. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry.
- TLC examination of isomeric nitro anilines. (2021, April 7). YouTube.
- Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of Chromatographic Science, 33(6), 316-320.
- Radial Chromatography for the Separation of Nitroaniline Isomers. (2011, June 20). Semantic Scholar.
- Effect of pH on the absorbances of nitroaniline isomers. (n.d.). ResearchGate.
- TLC Separation of Nitroanilines. (n.d.). Scribd.
- Quantitative optimization and identification of Nitroaniline isomers: An application case of MOF-based fluorescent virtual sensor arrays. (2025, December 6). ResearchGate.
- Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. (n.d.). BenchChem.
-
. (n.d.). Available from:
- HPLC chromatograms of chloroaniline isomers. (n.d.). ResearchGate.
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023, April 1). LCGC International.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
- Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-4-nitroaniline | SIELC Technologies [sielc.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 15. epa.gov [epa.gov]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. realab.ua [realab.ua]
Technical Support Center: Scale-Up of 4-Chloro-2-methyl-6-nitroaniline Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-2-methyl-6-nitroaniline (CAS 62790-50-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate.[3] We provide in-depth FAQs and troubleshooting guides based on established chemical principles and practical field experience.
Core Synthesis Pathway
The most common and direct route to this compound involves the regioselective nitration of 4-chloro-2-methylaniline. The core transformation is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.
Caption: General synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound?
The most prevalent method is the direct nitration of 4-chloro-2-methylaniline using a mixed acid system, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the key electrophile in the reaction.[4] This method is favored for its cost-effectiveness and relatively straightforward procedure, though it requires strict control over reaction conditions to ensure high regioselectivity and yield.
Q2: What are the critical safety precautions when handling the nitration reaction at scale?
Nitration reactions are notoriously energetic and require stringent safety protocols. Key precautions include:
-
Hazardous Materials: The starting material and product are toxic if swallowed, inhaled, or in contact with skin.[5][6] Strong acids like nitric and sulfuric acid are highly corrosive.[4] Always use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7] Work in a well-ventilated area or fume hood.
-
Exothermic Reaction: The reaction is highly exothermic. A thermal runaway can lead to a dangerous increase in pressure and temperature. Ensure the reactor has an efficient cooling system and that the nitrating agent is added slowly and controllably, with constant monitoring of the internal temperature.
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and acid chlorides.[5]
-
Spill Management: Have appropriate spill kits ready. For solid spills, dampen the material with alcohol before sweeping it into a suitable container for disposal.[8]
Q3: How can I effectively monitor the reaction's progress?
In-process monitoring is crucial for determining the reaction endpoint, which helps prevent the formation of byproducts from over-reaction. The two most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis. A suitable eluent system (e.g., Ethyl acetate/Hexane mixtures) can separate the starting material, the desired product, and major byproducts, allowing you to visualize the consumption of the starting material.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and impurities. This is the preferred method for process development and scale-up, as it offers much higher resolution and accuracy than TLC.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue during scale-up. The cause can often be traced to one of the following factors:
| Potential Cause | Explanation & Recommended Action |
| Inadequate Temperature Control | If the temperature is too low, the reaction rate will be slow and the conversion incomplete. If it is too high, side reactions and degradation can occur. Action: Maintain a consistent low temperature (typically 0-5 °C) during the addition of the nitrating agent. Allow the reaction to slowly warm to a specific temperature (e.g., 10-15 °C) post-addition to ensure completion.[10] |
| Poor Mixing / Mass Transfer | In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Action: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture without excessive splashing. |
| Incorrect Stoichiometry | Using too little nitric acid will result in incomplete conversion. However, a large excess can lead to over-nitration.[4] Action: Carefully control the molar ratio of nitric acid to the starting aniline. A typical starting point is 1.05 to 1.1 equivalents of nitric acid. Optimize this ratio based on in-process monitoring (HPLC). |
| Sub-optimal Work-up | The product can be lost during the quenching and extraction phases. Pouring the reaction mixture onto ice/water is a standard procedure to precipitate the product. Action: Ensure the quenching step is done carefully to avoid excessive heat generation. Optimize the pH during work-up to ensure the product is in its neutral, less soluble form. Wash the crude product with water to remove residual acids.[11] |
Q2: I am observing significant amounts of isomeric byproducts. How can I improve the regioselectivity?
The formation of isomers is governed by the directing effects of the substituents on the aniline ring. The amino (-NH₂) and methyl (-CH₃) groups are ortho-, para-directing, while the chloro (-Cl) group is also ortho-, para-directing but deactivating. The primary challenge is to direct the nitro group to the C6 position, ortho to the amino group and meta to the chloro group.
-
Underlying Cause: The powerful activating and ortho-directing effect of the amino group can lead to nitration at the C2 position (which is already occupied by the methyl group) or other positions if conditions are not optimal.
-
Solution 1: Amine Protection: The most robust method to control regioselectivity is to temporarily protect the highly activating amino group as an acetamide (-NHCOCH₃). The acetyl group is less activating and more sterically bulky, which favors nitration at the desired C6 position. The protecting group can be removed via hydrolysis after the nitration step.
-
Solution 2: Solvent and Temperature Control: Running the reaction at a consistently low temperature can enhance selectivity. The choice of solvent system can also influence the outcome, though mixed acid is standard.
Q3: My product is contaminated with a di-nitrated species. How can I prevent this over-reaction?
Di-nitration occurs when the product, this compound, undergoes a second nitration.
-
Underlying Cause: The aromatic ring of the product is still activated enough to react with a strong excess of the nitrating agent or if the reaction is left for too long or at too high a temperature.
-
Solutions:
-
Limit Nitrating Agent: Do not use a large excess of nitric acid. Precisely control the addition to a slight excess (e.g., 1.05 eq).
-
Strict Temperature Control: Maintain the reaction at the optimized low temperature. Higher temperatures significantly increase the rate of the second nitration.
-
Monitor Reaction Time: Use TLC or HPLC to monitor the reaction and quench it as soon as the starting material is consumed. Do not let the reaction run unnecessarily long.
-
Q4: I'm struggling to purify the final product at scale. What are the recommended methods?
Purification is critical for achieving the required quality for pharmaceutical applications.
-
Recrystallization: This is the most common and scalable method for purifying solid organic compounds.
-
Protocol: Dissolve the crude product in a suitable hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
Solvent Selection: Ethanol, isopropanol, or mixtures of ethanol and water are often effective.[12] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
-
-
Slurry Wash: For removing minor, more soluble impurities, a slurry wash can be effective. This involves stirring the crude solid in a solvent in which it is only sparingly soluble. The impurities dissolve into the solvent, which is then filtered off.
-
Column Chromatography: While excellent for purification at the lab scale, silica gel chromatography is often expensive and complex to implement at a large industrial scale.[9][13] It should be reserved for cases where high-value products cannot be purified by recrystallization.
Experimental Protocol: Lab-Scale Synthesis (Illustrative)
Objective: To synthesize this compound from 4-chloro-2-methylaniline.
Materials:
-
4-chloro-2-methylaniline (10.0 g)
-
Concentrated Sulfuric Acid (98%, ~40 mL)
-
Concentrated Nitric Acid (70%, ~3.5 mL)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (40 mL).
-
Cooling: Cool the flask in an ice-salt bath to -5 °C.
-
Substrate Addition: Slowly add 4-chloro-2-methylaniline (10.0 g) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 5 °C. The aniline will dissolve to form the anilinium sulfate salt.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.5 mL) to a small amount of chilled concentrated sulfuric acid (~5 mL). Cool this mixture in the ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of the aniline salt via the dropping funnel over a period of 45-60 minutes. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice (~200 g) and water. A yellow-orange solid should precipitate.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
-
Purification: Recrystallize the dry crude solid from hot ethanol to yield pure this compound as orange crystals.[14]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common scale-up issues.
References
- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]
-
Loba Chemie. (2016). o-CHLORO–p-NITROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
CPAchem. (2022). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]
- Google Patents. (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
- Google Patents. (2014). CN103539680A - Clean production process of 6-chloro-2,4-dinitroaniline.
- Google Patents. (2009). CN101343232A - Preparation method of o-chloro-p-nitroaniline.
-
National Institutes of Health. (2015). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
ResearchGate. (2012). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Retrieved from [Link]
- Google Patents. (2013). CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor.
Sources
- 1. scbt.com [scbt.com]
- 2. 62790-50-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | 62790-50-5 [chemicalbook.com]
- 4. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 4-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 13. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Optimization of Solvent Systems for TLC Analysis of Nitroaniline Reactions
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Welcome to the technical support center for Thin Layer Chromatography (TTLC) analysis of nitroaniline reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize TLC separations. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and solve problems as they arise in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for separating nitroaniline isomers?
A good starting point for separating o-, m-, and p-nitroaniline is a mixture of a non-polar and a moderately polar solvent. Common systems include hexane/ethyl acetate or toluene/ethanol mixtures.[1] A typical initial ratio to try is 80:20 or 70:30 (non-polar:polar). The optimal ratio will depend on the specific reaction mixture and desired separation.[1]
Q2: My nitroaniline spots are streaking or "tailing." What's causing this and how do I fix it?
Streaking of amines like nitroanilines on silica gel TLC plates is a common issue. It's often caused by strong interactions between the basic amine group and the acidic silanol (Si-OH) groups on the silica gel surface.[2] This can be exacerbated by sample overloading.[3][4][5]
-
Solution 1: Add a Basic Modifier. To prevent this interaction, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or a few drops of ammonia to your mobile phase.[3][6][7] The modifier competes with the nitroaniline for binding to the acidic sites on the silica, allowing the spots to move more uniformly.[8]
-
Solution 2: Reduce Sample Concentration. Dilute your sample before spotting it on the TLC plate.[4][7] Overloaded samples lead to broad, streaky spots.[3][5]
Q3: My spots are all clustered near the baseline (low Rf) or near the solvent front (high Rf). What does this mean?
This indicates that the polarity of your mobile phase is not optimized for your sample.
-
Low Rf (spots near baseline): Your solvent system is not polar enough to move the compounds up the polar silica plate.[7][9] You need to increase the polarity of the eluent.
-
High Rf (spots near solvent front): Your solvent system is too polar.[7][9] The eluent is moving all components, including your compounds of interest, too quickly for separation to occur. You need to decrease the eluent's polarity. An ideal Rf value for good separation is typically between 0.3 and 0.7.[9]
Q4: How can I be sure I am correctly identifying my spots?
To confidently identify compounds, you must run known standards alongside your unknown sample on the same TLC plate.[10][11] This practice, known as co-spotting, is crucial. If a standard and a spot from your sample travel the same distance (have the same Rf value), it provides strong evidence of their identity.[11]
In-Depth Troubleshooting Guide
This section addresses persistent issues that require more than a quick fix, delving into the causality and providing systematic solutions.
Problem 1: Poor Separation or Merged Spots
Even with Rf values in the acceptable range, you may find that your spots are not well-resolved. This is a classic sign that the selectivity of the solvent system needs adjustment.
Root Cause Analysis: The separation of compounds on TLC is governed by the partitioning of each analyte between the stationary phase (silica gel) and the mobile phase (solvent). Nitroaniline isomers, while all polar, have subtle differences. For instance, p-nitroaniline is generally more polar than o-nitroaniline.[12] A solvent system must be chosen to exploit these small differences. Increasing the eluting power of the solvent by adding a more polar component will increase the Rf of all compounds, but it may do so disproportionately, enhancing separation.[11][13][14]
Systematic Solution Protocol:
-
Start with a Two-Solvent System: Begin with a non-polar solvent (e.g., Hexane, Toluene) and a polar solvent (e.g., Ethyl Acetate, Acetone).
-
Vary the Ratio: Run a series of TLC plates where you systematically vary the ratio of the two solvents. For example, using a Hexane:Ethyl Acetate system, test ratios of 9:1, 8:2, 7:3, and 6:4.
-
Introduce a Third Component: If a two-solvent system fails to provide resolution, introducing a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol, acetic acid) can drastically alter selectivity. A minor addition of a highly polar solvent can significantly increase the eluting power of the mixture.[11]
-
Evaluate and Optimize: Analyze the separation at each ratio. The goal is to maximize the distance between the spots (ΔRf) while keeping the Rf values within the ideal 0.3-0.7 range.[9]
Problem 2: Irregular or Distorted Spot Shapes
Perfectly round spots are the ideal. Crescent-shaped, doubled, or jagged spots indicate a problem with the spotting technique or the plate itself.
Root Cause Analysis:
-
Crescent Shapes: Often caused by scoring or damaging the delicate silica layer during spotting.[3]
-
"Double" Spots: Applying the sample in a highly polar solvent can cause it to spread out in a ring on the baseline before the development begins.[3]
-
Uneven Migration: If the solvent front is not perfectly straight, it indicates issues with the TLC chamber or plate placement. This can happen if the plate is touching the side of the chamber or the filter paper inside.[5]
Solutions:
-
Spotting Technique: Use a fine capillary tube to apply a very small, concentrated spot. Touch the plate lightly and briefly. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.[5]
-
Sample Solvent: Dissolve your sample in a volatile solvent of low to moderate polarity (e.g., ethyl acetate, dichloromethane) to ensure a tight, concentrated spot at the origin.[1]
-
Chamber Saturation: Ensure the TLC developing chamber is properly saturated with solvent vapor. Place a piece of filter paper soaked in the eluent inside the chamber for 5-10 minutes before running the plate.[1] This creates a uniform vapor environment, leading to even solvent migration.
Data & Protocols
Table 1: Recommended Starting Solvent Systems for Nitroaniline TLC
This table provides experimentally-derived starting points for developing your separation method. Ratios should be optimized for your specific reaction mixture.
| Isomer(s) to Separate | Recommended Solvent System | Typical Ratio (v/v) | Notes |
| o-, m-, p-Nitroaniline | Carbon Tetrachloride / Acetic Acid | 90:10 | Provides good separation of all three isomers on HPTLC plates.[15] |
| o- & p-Nitroaniline | Hexane / Ethyl Acetate | 7:3 to 8:2 | A standard system; adjust ratio to achieve optimal Rf.[16] |
| General Nitroanilines | Toluene / Ethanol | Varies | Good for mixtures with varying polarities.[1] |
| Basic Reaction Mixture | Hexane / Ethyl Acetate + TEA | 80:20 + 1% TEA | The added triethylamine (TEA) prevents streaking of basic compounds.[6][7] |
Protocol 1: Step-by-Step Solvent System Optimization
This protocol outlines a systematic approach to finding the ideal mobile phase for your nitroaniline reaction mixture.
-
Prepare Stock Solutions: Dissolve your starting material, reaction mixture, and any expected products/isomers in a volatile solvent like ethyl acetate to a concentration of ~1 mg/mL.
-
Select Initial Solvents: Choose a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).
-
Run Initial Screening: Spot your samples on a TLC plate. Develop the plate in a chamber with 100% hexane. The spots should not move from the baseline.
-
Increase Polarity Incrementally: Prepare a series of eluents with increasing amounts of the polar solvent (e.g., 5%, 10%, 20%, 40% ethyl acetate in hexane).
-
Develop and Analyze: Run a TLC plate in each solvent mixture. Observe the Rf values and the separation between the spots.
-
Fine-Tune the Ratio: Identify the solvent mixture that gives the best separation with Rf values between 0.3 and 0.7. Fine-tune the ratio in small increments (e.g., 2-3%) around this optimal point to maximize resolution.
-
Address Streaking: If streaking is observed, add 0.5-1% triethylamine (TEA) to the optimized solvent system and re-run the TLC.
Visual Workflow & Concept Diagrams
References
- Brainly. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why.
- Brainly. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking?.
- Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- ChemBAM. TLC troubleshooting.
- Scribd. Analysis of The Composition of Mixture of Nitro An....
- Scribd. Nitroanilne TLC.
- Homework.Study.com. how are Rf values affected by solvent polarity??.
- Physics Forums. (2013). Effect of Solvent Polarity on Rf Value in TLC.
- University of Calgary. CHEM 344 Thin Layer Chromatography.
- Reddit. (2013). TLC and streaking: why add triethylamine?.
- University of Rochester. Troubleshooting Thin Layer Chromatography.
- University of California, Los Angeles. Thin Layer Chromatography (TLC).
- Politzer, I. R., et al. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
- Student Doctor Network Forums. (2016). Polarity of solvent for TLC.
- Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
- SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
- Bio-protocol. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- PubMed. (1998). [Optimization of the solvent system in thin-layer chromatography (TLC)].
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Homi Bhabha Centre for Science Education. Thin Layer Chromatography.
- Studylib. TLC & HPLC of Nitroanilines: Separation Techniques.
- Merck Millipore. Separation of nitroaniline.
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- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
dealing with poor solubility of 4-Chloro-2-methyl-6-nitroaniline in aqueous media
Welcome to the technical support guide for 4-Chloro-2-methyl-6-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide troubleshooting guides, in-depth explanations of solubilization mechanisms, and validated protocols to ensure the success of your experiments.
Compound Profile: this compound
Understanding the physicochemical properties of this compound is the first step in addressing its solubility challenges. Its structure, characterized by a substituted aniline ring with chloro, methyl, and nitro groups, results in significant hydrophobicity.
| Property | Value | Source(s) |
| CAS Number | 62790-50-5 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.60 g/mol | [1][2] |
| Appearance | Orange Crystals or Needles | [2][3] |
| Melting Point | 126-132 °C | [2][3] |
| XLogP3 | 2.6 | [2] |
| Aqueous Solubility | Poorly soluble (<1 mg/mL) | [4] |
| Organic Solubility | Very soluble in ethanol, ether, acetic acid | [4] |
Safety Advisory: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes serious skin and eye irritation and may cause respiratory irritation.[1][5] Always handle this compound in a well-ventilated area (preferably a chemical fume hood) using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Refer to the full Safety Data Sheet (SDS) before use.[6][7][8]
Troubleshooting & FAQ Guide
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Q1: My this compound won't dissolve in my aqueous buffer. Why?
Answer: The poor aqueous solubility is a direct result of the compound's molecular structure. The aromatic ring, methyl group, and chlorine atom are all hydrophobic (water-hating). While the nitro and aniline groups can participate in hydrogen bonding, their contribution is insufficient to overcome the overall non-polar nature of the molecule. The high octanol-water partition coefficient (XLogP3 = 2.6) quantitatively confirms its preference for a non-polar environment over an aqueous one.[2]
Q2: What is the simplest method to try and solubilize this compound for a quick screening experiment?
Answer: For initial or screening purposes, using a water-miscible organic co-solvent is the most direct and effective strategy.[9][10] Since this compound is highly soluble in ethanol and acetic acid, these are excellent starting points.[4]
Initial Co-Solvent Protocol:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% Dimethyl Sulfoxide (DMSO) or ethanol.
-
Working Solution: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This technique, known as anti-solvent addition, helps prevent immediate precipitation by rapidly dispersing the compound.[9]
-
Final Concentration: Be mindful of the final co-solvent concentration in your aqueous medium. Many biological assays are sensitive to organic solvents, so aim to keep the final concentration (e.g., of DMSO) below 1%, and ideally below 0.5%.
Q3: I'm seeing precipitation when I add my co-solvent stock to the buffer or when the solution cools. What should I do?
Answer: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous/co-solvent mixture.
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to lower the target concentration of your compound in the final working solution.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent can maintain solubility.[11]
-
Gentle Heating & Sonication: Gently warming the solution (e.g., to 37°C) can increase solubility.[12] Sonication is another excellent physical method that uses sound energy to break apart solid particles and facilitate dissolution without significant heating.[12]
-
Re-evaluate Co-solvent: Consider other co-solvents like polyethylene glycol 400 (PEG 400) or N,N-dimethylformamide (DMF), which can have different solubilizing properties.[]
Q4: Can I use pH adjustment to increase the solubility?
Answer: Yes, but its effectiveness for this specific molecule is limited to highly acidic conditions. The principle of pH adjustment relies on ionizing a molecule to increase its polarity and, therefore, its aqueous solubility.[14][15] For this compound, the primary ionizable group is the aniline (-NH₂) moiety.
Causality: The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the benzene ring significantly decrease the basicity of the aniline nitrogen. This means a very low pH (highly acidic environment) is required to protonate the amine group to form the more soluble ammonium salt (-NH₃⁺).[12][16] The pKa of the conjugate acid of the related 4-chloro-2-nitroaniline is -1.02, indicating it is a very weak base.[4]
When to Use: This method is only suitable if your downstream application is compatible with a pH range of 1-2. For most biological experiments conducted near neutral pH, this strategy is not viable.
Q5: My experiment cannot tolerate organic solvents. What are my alternatives?
Answer: When organic co-solvents are not an option, more advanced formulation strategies using excipients are necessary. The two most common approaches are employing surfactants or cyclodextrins.
-
Surfactant-Based Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water.[17][18] These micelles have a hydrophobic core that can encapsulate poorly soluble molecules like this compound, and a hydrophilic shell that allows the entire complex to remain dispersed in the aqueous medium.[18]
-
Cyclodextrin-Based Solubilization: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can form an "inclusion complex" with a poorly soluble "guest" molecule that fits within their cavity, effectively shielding the hydrophobic parts of the guest from water and increasing its apparent solubility.[22][23]
Decision Workflow & Experimental Protocols
The following diagram provides a logical workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for solubilizing this compound.
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Accurately weigh 1.87 mg of this compound (FW = 186.6 g/mol ).
-
Add 1.0 mL of high-purity DMSO to obtain a 10 mM stock solution.
-
Ensure complete dissolution by vortexing. Gentle warming (37°C) or brief sonication can be applied if needed.
-
-
Preparation of Working Solution:
-
Warm your target aqueous buffer (e.g., PBS, pH 7.4) to room temperature.
-
While vigorously stirring the buffer, slowly add the required volume of the 10 mM stock solution. For example, add 10 µL of the stock to 990 µL of buffer to get a 100 µM working solution with 1% DMSO.
-
Visually inspect for any signs of precipitation (cloudiness). If the solution remains clear, it is ready for use.
-
Protocol 2: Solubilization using Cyclodextrins (HP-β-CD)
This protocol involves creating a solid dispersion or an aqueous complexation medium. The diagram below illustrates the formation of an inclusion complex.
Caption: Mechanism of cyclodextrin inclusion complexation.
-
Prepare Cyclodextrin Solution:
-
Prepare a 10% w/v solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Stir until fully dissolved.
-
-
Add Compound:
-
Add an excess amount of solid this compound to the cyclodextrin solution.
-
-
Equilibrate:
-
Seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This allows the system to reach equilibrium.
-
-
Remove Excess Solid:
-
After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Determine Concentration:
-
The clear filtrate now contains the maximum soluble concentration of the compound complexed with HP-β-CD. The exact concentration must be determined analytically, for example, using UV-Vis spectrophotometry or HPLC with a standard curve.
-
This guide provides a framework for systematically addressing the solubility of this compound. By understanding the underlying chemical principles and following these validated protocols, researchers can successfully prepare homogenous aqueous solutions for their experimental needs.
References
- [Vertex AI Search Result] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
- [Vertex AI Search Result] (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3).
- [Vertex AI Search Result] What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog.
- [Vertex AI Search Result] Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
- [Vertex AI Search Result] Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- [Vertex AI Search Result] Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. NIH.
- [Vertex AI Search Result] this compound. Echemi.
- [Vertex AI Search Result] (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- [Vertex AI Search Result] Solubilization of Hydrophobic Dyes in Surfactant Solutions. Semantic Scholar.
- [Vertex AI Search Result] (2018). Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. PubMed.
- [Vertex AI Search Result] Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC. PubMed Central - NIH.
- [Vertex AI Search Result] pH adjustment: Significance and symbolism.
- [Vertex AI Search Result] improving the solubility of 2,6-Dibromo-4-nitroaniline for reactions. Benchchem.
- [Vertex AI Search Result] 2 - SAFETY DATA SHEET.
- [Vertex AI Search Result] (2024). SAFETY DATA SHEET. Sigma-Aldrich.
- [Vertex AI Search Result] (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- [Vertex AI Search Result] Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%. Cole-Parmer.
- [Vertex AI Search Result] pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- [Vertex AI Search Result] (2025). SAFETY DATA SHEET. Sigma-Aldrich.
- [Vertex AI Search Result] 4 - SAFETY DATA SHEET.
- [Vertex AI Search Result] Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- [Vertex AI Search Result] (2025). How Does pH Impact Ionic Compound Solubility? YouTube.
- [Vertex AI Search Result] (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- [Vertex AI Search Result] FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
- [Vertex AI Search Result] 4-Chloro-2-nitroaniline. PubChem.
- [Vertex AI Search Result] this compound, 98%. Fisher Scientific.
- [Vertex AI Search Result] (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
- [Vertex AI Search Result] 2-Chloro-6-methyl-4-nitroaniline. PubChem.
- [Vertex AI Search Result] this compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
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- 4. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Method Refinement for Trace Analysis of Nitroanilines in Environmental Samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of nitroanilines. This guide is designed for researchers, scientists, and professionals encountering challenges in the sensitive detection of nitroaniline compounds in complex environmental matrices such as water and soil. As these compounds are common environmental pollutants stemming from industrial processes, their accurate quantification at trace levels is of paramount importance.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in established analytical principles and field-proven experience.
General Workflow for Nitroaniline Analysis
The following diagram outlines the typical workflow for the analysis of nitroanilines in environmental samples, from collection to final data analysis.
Caption: A typical workflow for nitroaniline analysis.
Troubleshooting Guide
This section addresses specific problems encountered during the analytical process, categorized by the experimental stage.
I. Sample Preparation & Extraction
Question 1: I am observing very low or inconsistent recovery of nitroanilines from my water/soil samples after Solid-Phase Extraction (SPE). What are the likely causes and how can I fix this?
Answer: Poor recovery during SPE is a common issue that typically points to a suboptimal choice of sorbent, improper technique, or matrix interferences.
Probable Causes & Solutions:
-
Inappropriate Sorbent Chemistry: Nitroanilines are polar compounds. Using a standard C18 (non-polar) sorbent may result in poor retention, especially for aniline itself.
-
Solution: Employ a sorbent with mixed-mode or polar characteristics. A divinylbenzene polymer with a hydrophilic layer has shown excellent retention for analytes with varying polarities, including aniline and nitroanilines.[2]
-
-
Incorrect Sample pH: The charge state of nitroanilines can affect their retention on the SPE sorbent.
-
Solution: For general-purpose reverse-phase or polymeric sorbents, ensure the sample pH is neutral to slightly basic (pH 7-8) to keep the aniline group in its neutral form, maximizing retention.[3]
-
-
Inadequate Conditioning/Equilibration: Failing to properly prepare the SPE cartridge will lead to channeling and inconsistent interaction between the sample and the sorbent.
-
Solution: Always follow the manufacturer's guidelines. A typical sequence is: 1) Activate with a water-miscible organic solvent (e.g., methanol), followed by 2) Equilibration with reagent water or a buffer matching your sample's pH.
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause analyte breakthrough and loss.
-
Solution: If high concentrations are expected, reduce the sample volume or use a cartridge with a larger sorbent mass. Perform a breakthrough study by analyzing the effluent after loading the sample to confirm no analyte is being lost.
-
-
Improper Elution Solvent: The solvent used to elute the analytes may not be strong enough to desorb them completely from the sorbent.
-
Solution: A common and effective elution solvent for nitroanilines from polymeric sorbents is methanol or acetonitrile. If recovery is still low, try a more aggressive solvent mixture, such as dichloromethane/methanol. Ensure the elution volume is sufficient to pass through the entire sorbent bed at a slow, controlled flow rate.
-
Caption: A decision-making flowchart for troubleshooting poor analyte recovery.
Question 2: My soil extracts are highly colored and causing interferences in my analysis. What cleanup steps are recommended?
Answer: Complex matrices like soil often contain high molecular weight organic matter (e.g., humic and fulvic acids) that can co-extract with your analytes and interfere with analysis.
Probable Causes & Solutions:
-
Co-extraction of Humic Substances: These are the primary source of color and matrix effects in soil extracts.
-
Solution: A Florisil® column cleanup is a standard and effective method for removing polar interferences from non-aqueous extracts.[3] The extract is passed through a cartridge containing the Florisil adsorbent, which retains the polar interferences while allowing the less polar nitroanilines to pass through with an appropriate solvent system.
-
-
Presence of Lipids: In soils with high organic content, lipids may be co-extracted.
-
Solution: Gel Permeation Chromatography (GPC) is effective for separating large molecules like lipids from smaller analytes like nitroanilines.[3] This is typically reserved for highly complex or fatty matrices.
-
II. Chromatographic Analysis (HPLC & GC)
Question 3: My nitroaniline peaks are showing significant tailing in my HPLC analysis. What should I do?
Answer: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself. For nitroanilines, their basic amino group is a common culprit.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Silanol Interactions | The basic amino group of nitroanilines can interact with acidic, un-capped silanol groups on the surface of the silica-based C18 column, causing peak tailing.[4] | 1. Adjust Mobile Phase pH: Add a small amount of a basic modifier like triethylamine (TEA) or a buffer to the mobile phase to saturate the silanol sites. 2. Use a Modern Column: Employ an end-capped column or one with a base-deactivated stationary phase designed to minimize these interactions. |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to a non-Gaussian peak shape. | Reduce the injection volume or dilute the sample. |
| Column Contamination/Void | Accumulation of matrix components at the head of the column can create active sites or a void, disrupting the sample band. | 1. Use a Guard Column: This is essential for protecting the analytical column when analyzing complex environmental samples.[4] 2. Back-flush the Column: Reverse the column direction and flush with a strong solvent to remove contaminants. If this fails, the column may need replacement. |
| Extra-Column Dead Volume | Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing. | Check all fittings and ensure connections are snug. Use tubing with the smallest appropriate inner diameter and keep lengths to a minimum. |
Question 4: I am analyzing nitroanilines by GC, but the sensitivity is poor and the peaks are broad. Is derivatization necessary?
Answer: Yes, derivatization is highly recommended for the GC analysis of nitroanilines.[1]
Causality & Rationale:
Nitroanilines are polar and thermolabile compounds.[2][5] The primary amino (-NH2) group is prone to adsorption on active sites within the GC inlet and column, leading to poor peak shape and low response. Furthermore, their relatively low volatility can require higher temperatures, risking thermal degradation.
Derivatization Strategy:
-
Process: The amino group is chemically modified to create a less polar, more volatile, and more thermally stable derivative.[1] Common methods include acylation or silylation.[6]
-
Benefits:
-
Improved Volatility & Thermal Stability: Allows for elution at lower temperatures, preventing degradation.
-
Enhanced Peak Shape: Reduces tailing by masking the active amino group, leading to sharper, more symmetrical peaks.[1]
-
Increased Sensitivity: Better peak shape and transfer through the GC system result in a stronger detector response.
-
III. LC-MS/MS Analysis & Data Interpretation
Question 5: My results show high variability between replicate injections when using LC-MS/MS. I suspect matrix effects. How can I confirm and mitigate this?
Answer: Matrix effects are a major challenge in LC-MS/MS, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7][8][9]
Confirmation of Matrix Effects:
-
Post-Extraction Spike Experiment:
-
Analyze a blank matrix extract that has been spiked with the analyte post-extraction.
-
Compare the analyte's peak area to that of a pure standard solution at the same concentration.
-
Calculation: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Standard) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective method.[7] A SIL-IS (e.g., 2-Methyl-4-nitroaniline-d3 for 2-Methyl-4-nitroaniline) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[10] Quantification is based on the ratio of the analyte to the SIL-IS, which remains constant, thereby correcting for the matrix effect.[10]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is known to be free of the target analytes.[7] This ensures that the standards and the samples experience similar matrix effects, improving accuracy.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the sample extract reduces the concentration of interfering matrix components. The trade-off is a potential loss of sensitivity, which may not be acceptable for trace analysis.
-
Improved Chromatographic Separation: Optimize the HPLC method to better separate the nitroanilines from the co-eluting matrix components that are causing the interference.
Caption: How matrix components interfere with analyte ionization.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for nitroaniline analysis: HPLC or GC? A: HPLC is generally the preferred technique because it does not require a derivatization step.[2] Nitroanilines are polar and can be analyzed directly, often with UV or MS detection.[5][11] GC is a viable alternative but necessitates a derivatization step to improve volatility and prevent thermal degradation, which adds time and complexity to the sample preparation process.[1][2]
Q2: What type of HPLC column is best for separating nitroaniline isomers? A: A C18 column is the most common and effective choice for separating nitroaniline isomers (o-, m-, and p-nitroaniline).[5] An Acclaim™ 120 C18 column, for example, has been shown to provide excellent baseline separation.[5] The key is to optimize the mobile phase composition (typically a mixture of acetonitrile or methanol and water/buffer) to achieve the desired resolution.
Q3: How should I prepare calibration standards for nitroaniline analysis? A: Start by preparing a high-concentration stock solution (e.g., 1000 mg/L) of each nitroaniline standard in a solvent like methanol.[2] From this stock, create a series of working standards through serial dilution to cover the expected concentration range of your samples.[2][12] It is critical to use high-purity solvents and Class A volumetric glassware for accuracy. For LC-MS/MS analysis, preparing matrix-matched standards is highly recommended to compensate for matrix effects.[7]
Q4: What are the typical method detection limits (MDLs) I can expect? A: MDLs are highly dependent on the instrumentation, sample volume, and matrix. However, with modern techniques, very low levels are achievable. For example, an on-line SPE-HPLC-UV system can achieve MDLs of 0.1–0.2 µg/L in water.[5] LC-MS/MS methods can often reach even lower detection limits in the ng/L (ppt) range.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Nitroanilines from Water
This protocol is a general guideline and should be optimized for your specific application.
-
Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Dionex SolEx™ HRP or equivalent).[5]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample (e.g., 500 mL) to ~7.5.
-
If using an internal standard, spike it into the sample at this stage.
-
Pass the entire sample through the SPE cartridge at a steady flow rate of 5-10 mL/min.
-
-
Washing:
-
After loading, pass 5 mL of reagent water through the cartridge to remove salts and other unretained interferences.
-
Dry the sorbent by drawing a vacuum or passing nitrogen through it for 10-15 minutes. This is crucial to remove residual water before elution with an organic solvent.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the trapped nitroanilines with 5-10 mL of methanol or acetonitrile, using a slow flow rate (~1 mL/min) to ensure complete desorption.
-
-
Concentration & Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC derivatization.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Nitroanilines from Water (Based on EPA Method 3510)
This protocol is based on established EPA methodology.[3]
-
Sample Preparation:
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike with internal standards, if applicable.
-
Check the pH and adjust to >11 using 5N NaOH.
-
-
First Extraction:
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Stopper and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the organic and aqueous layers to separate for at least 10 minutes.
-
Drain the lower organic layer into a collection flask.
-
-
Second & Third Extractions:
-
Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride.
-
Combine all three organic extracts in the collection flask.
-
-
Drying & Concentration:
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator or Kuderna-Danish apparatus.
-
-
Solvent Exchange:
-
Perform a solvent exchange into a solvent compatible with your analytical instrument (e.g., toluene for GC-NPD analysis, or mobile phase for HPLC).[3] Adjust to a final volume of 1.0 mL.
-
References
- Thermo Fisher Scientific Inc. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- BenchChem. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). p-NITROANILINE 5033. CDC.
- U.S. Environmental Protection Agency. (1996).
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025). Troubleshooting Matrix Effects in Environmental Sample Analysis of Nitrophenols. BenchChem.
- Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99.
- Embrapa. (n.d.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Repositório Alice.
- Trufelli, H., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- Moldoveanu, S. C. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples. BenchChem.
- ResearchGate. (2018).
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Scribd. (n.d.).
- YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Journal of Materials Chemistry C. (n.d.). Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer. RSC Publishing.
- ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
- Wang, L. (n.d.).
- ResearchGate. (2018). Removal of 4-nitroaniline from aqueous solution by eco-friendly subcritical water oxidation method using response surface methodology.
- BYU Plant & Wildlife Sciences. (n.d.). Procedure References.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
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- 4. medikamenterqs.com [medikamenterqs.com]
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- 8. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hjkxyj.org.cn [hjkxyj.org.cn]
- 12. cdc.gov [cdc.gov]
Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of 4-Chloro-2-methyl-6-nitroaniline
Welcome to the technical support center for the robust LC-MS analysis of 4-Chloro-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to develop self-validating and reliable analytical methods.
Understanding the Challenge: Matrix Effects
Matrix effects are a significant hurdle in quantitative LC-MS analysis, arising when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of your results.[3][4][5][6]
For a molecule like this compound, which possesses polar functional groups (-NH2, -NO2) and a nonpolar aromatic ring, interactions with matrix components can be complex.[7] The nature and severity of these effects are highly dependent on the sample matrix, be it plasma, tissue homogenates, or environmental samples.[2][5]
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in LC-MS and why are they a concern for my this compound analysis?
A1: In LC-MS, the "matrix" refers to all components in your sample other than this compound.[1] These can include salts, lipids, proteins, and other endogenous substances.[2][6] Matrix effects occur when these co-eluting components alter the ionization efficiency of your target analyte in the mass spectrometer's ion source, a phenomenon to which electrospray ionization (ESI) is particularly susceptible.[2][8]
This is a critical concern because it can lead to:
-
Inaccurate Quantification: Underestimation or overestimation of the analyte concentration.[3]
-
Poor Reproducibility: High variability between replicate injections or different sample preparations.[4]
-
Reduced Sensitivity: The limit of detection and quantification for your analyte may be compromised.
Q2: I'm observing poor reproducibility and inconsistent peak areas for my QC samples. Could this be due to matrix effects?
A2: Yes, these are classic signs of matrix effects.[5] When matrix components vary between samples (which is common in biological matrices), the degree of ion suppression or enhancement can also vary, leading to inconsistent results. Other indicators include non-linear calibration curves and a poor signal-to-noise ratio.[5][9]
To confirm the presence of matrix effects, a post-extraction spike experiment is a reliable method.[4] This involves comparing the analyte's signal in a neat solution to its signal when spiked into a blank matrix extract.[4][10] A significant difference between these signals provides a quantitative measure of the matrix effect.[4][10]
Initial Assessment and Troubleshooting
A systematic approach is key to identifying and mitigating matrix effects. The following workflow provides a structured path for troubleshooting.
Caption: A structured workflow for troubleshooting matrix effects.
Q3: How do I perform a post-extraction spike experiment to quantify matrix effects?
A3: This is a fundamental experiment for assessing matrix effects. Here is a step-by-step protocol:
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte of interest (this compound) into the initial mobile phase or a suitable solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. In the final, clean extract, spike the analyte to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix before the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Advanced Mitigation Strategies
If initial troubleshooting steps are insufficient, more advanced strategies are required. The choice of strategy depends on the nature of the matrix and the properties of this compound.
Q4: My sample matrix is complex (e.g., plasma). What sample preparation techniques are most effective at reducing matrix effects for a moderately polar compound like this compound?
A4: For complex biological matrices, the goal is to selectively remove interfering components like phospholipids and proteins while efficiently recovering your analyte. Given the properties of this compound (XLogP3 of 2.6, indicating moderate hydrophobicity), several techniques are suitable.[7]
| Technique | Principle | Pros | Cons | Best For |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to retain the analyte or interferences based on physicochemical properties.[11] | Highly selective, can provide very clean extracts.[12] | Method development can be time-consuming. | Complex matrices where high cleanliness is required. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases based on its solubility. | Effective at removing highly polar (salts) and non-polar (lipids) interferences. | Can be labor-intensive and use large volumes of organic solvents. | Isolating analytes of intermediate polarity. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction and partitioning step followed by dispersive SPE cleanup.[13] | Fast, high-throughput, and uses minimal solvent.[13] | May not be as selective as traditional SPE for some matrices. | High-throughput analysis, especially for food and environmental samples.[14][15] |
Recommended SPE Protocol for this compound:
Given its structure, a reversed-phase SPE (e.g., C18) or a mixed-mode cation exchange sorbent could be effective.
-
Conditioning: Activate the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma).
-
Washing: Use a polar solvent (e.g., water with a low percentage of organic modifier) to wash away polar interferences like salts.
-
Elution: Elute this compound with a less polar solvent (e.g., methanol or acetonitrile).
Q5: Can I just use an internal standard to correct for matrix effects? What kind should I use?
A5: Yes, using an internal standard (IS) is a powerful way to compensate for, but not eliminate, matrix effects.[1][4] The IS is added to all samples and standards and should ideally experience the same matrix effects as the analyte.[16] The quantification is then based on the peak area ratio of the analyte to the IS, which should remain constant even if absolute signal intensities fluctuate.[16]
The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., ¹³C- or ²H-labeled this compound).[17][18] A SIL-IS is chemically identical to the analyte and will co-elute perfectly, ensuring it experiences the exact same ionization suppression or enhancement.[19][20] This makes it the most reliable choice for correcting matrix effects.[17][18]
If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to have similar chromatographic behavior and ionization properties.[21]
Caption: How a SIL-IS corrects for matrix effects.
Q6: Beyond sample prep and internal standards, what other strategies can I employ?
A6: Several other approaches can be highly effective:
-
Chromatographic Optimization: Modifying your LC method to separate this compound from the interfering matrix components is a powerful strategy.[1] This can be achieved by:
-
Sample Dilution: A simple and often effective method is to dilute the sample extract.[4][10] This reduces the concentration of all matrix components, thereby lessening their impact on the ion source.[10] However, this is only feasible if your method has sufficient sensitivity to detect the diluted analyte.[10][17]
-
Matrix-Matched Calibration: If you can obtain a blank matrix that is free of your analyte, preparing your calibration standards in this matrix can effectively compensate for consistent matrix effects.[1] This ensures that your standards and samples experience the same degree of signal suppression or enhancement.
-
Standard Addition: For situations with highly variable matrix effects and no available blank matrix, the standard addition method is a robust option.[4][19] This involves creating a calibration curve within each sample by spiking known amounts of the analyte into separate aliquots of the sample.[10][22] While highly accurate, it is a labor-intensive approach.[4]
By understanding the principles behind matrix effects and systematically applying these troubleshooting and mitigation strategies, you can develop a robust and reliable LC-MS method for the accurate quantification of this compound.
References
-
Trujillo-Rodríguez, M. J., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]
-
Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]
-
Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]
-
González-Antuña, A., et al. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Journal of Proteomics. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Available at: [Link]
-
van der Burg, M., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Calafat, A. M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of AOAC International. Available at: [Link]
-
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Available at: [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Available at: [Link]
-
PTB.de. (n.d.). Isotope dilution mass spectrometry. Available at: [Link]
-
Belmonte-Valles, N., et al. (2016). Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. Molecules. Available at: [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
Li, X., et al. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry. Available at: [Link]
-
YouTube. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Available at: [Link]
-
Rutz, J., et al. (1997). Solid Phase Extraction of Polar Compounds in Water. SAE Technical Paper. Available at: [Link]
-
Cole-Parmer. (n.d.). The QuEChERS Workflow for Pesticide Residue Analysis: Cole-Parmer Application Lab. Available at: [Link]
-
National Institute of Standards and Technology. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. International Journal of Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2024). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Available at: [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Matrix Effects and Application of Matrix Effect Factor. Available at: [Link]
-
Wang, S., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Repositório Alice - Embrapa. (n.d.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Available at: [Link]
-
ResearchGate. (n.d.). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Available at: [Link]
-
EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Available at: [Link]
-
Petrás, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. Available at: [Link]
-
LCGC International. (2017). A Look at Matrix Effects. Available at: [Link]
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This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the gas chromatographic (GC) separation of 4-Chloro-2-methyl-6-nitroaniline from its related compounds. The following sections provide in-depth, experience-based solutions to common resolution challenges.
I. Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the GC analysis of this compound and its related substances.
Q1: My peaks for this compound and a related impurity are co-eluting or showing poor separation. What is the first thing I should check?
A1: The first step is to verify your GC method parameters against a standard or previously validated method. Pay close attention to the column type (stationary phase), temperature program, and carrier gas flow rate.[1][2][3] Even minor deviations can significantly impact resolution. If all parameters are correct, the next step is to assess the health of your GC column. Column aging and contamination are frequent culprits for resolution loss.[2][3][4]
Q2: What type of GC column is best suited for separating this compound from its isomers and other related compounds?
A2: The choice of stationary phase is critical for separating structurally similar compounds like isomers.[5][6][7] For this compound, which is a polar compound, a mid- to high-polarity column is generally recommended.[8] Phases such as those containing cyanopropyl or polyethylene glycol (PEG) functional groups often provide the necessary selectivity through dipole-dipole interactions and hydrogen bonding.[8][9] A common starting point would be a column with a 50% phenyl-methylpolysiloxane stationary phase.
Q3: I'm observing peak tailing for my this compound peak. What could be the cause?
A3: Peak tailing for a polar, active compound like this is often due to interactions with active sites in the GC system.[1] This can occur in the injection port liner, at the head of the column, or due to column degradation. Ensure you are using a deactivated inlet liner. If the problem persists, trimming a small portion (e.g., 10-15 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[4]
Q4: Can I improve resolution by simply changing the temperature program?
A4: Yes, optimizing the temperature program is a powerful tool for improving resolution.[10][11] A slower temperature ramp rate will increase the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting peaks.[12][13] Conversely, a faster ramp can decrease analysis time but may sacrifice resolution.[14][15] Experimenting with different ramp rates and initial hold times is a key part of method development.[16]
Q5: Should I use a split or splitless injection for this analysis?
A5: The choice between split and splitless injection depends on the concentration of your analyte.[17][18][19] For trace analysis of impurities, a splitless injection is preferred as it transfers the entire sample onto the column, maximizing sensitivity.[17][20] For higher concentration samples, a split injection is used to prevent column overload, which can cause peak distortion and loss of resolution.[18][19]
II. Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving specific resolution problems.
Issue 1: Complete Co-elution of this compound and an Isomeric Impurity
When two peaks completely overlap, the primary issue is a lack of selectivity in the chromatographic system.
Troubleshooting Steps:
-
Confirm Column Selectivity: The stationary phase is the most critical factor for selectivity.[5][6][12] If you are using a non-polar column (e.g., 100% dimethylpolysiloxane), it is likely not providing sufficient interaction differences to separate the polar isomers.
-
Action: Switch to a more polar column. A good starting point is a mid-polarity phase like a 50% phenyl-methylpolysiloxane. For very challenging separations, a highly polar "WAX" (polyethylene glycol) or a cyanopropyl-based column may be necessary.[8]
-
-
Optimize Oven Temperature: Temperature affects the relative volatility and interaction of analytes with the stationary phase.[10][16]
-
Action: Begin with a lower initial oven temperature to increase retention of all compounds. Then, implement a slow temperature ramp (e.g., 2-5 °C/min). This maximizes the time for differential partitioning between the analytes and the stationary phase.[13]
-
-
Evaluate Carrier Gas Flow Rate: The linear velocity of the carrier gas impacts chromatographic efficiency.
-
Action: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen). Operating too far above or below the optimum will broaden peaks and reduce resolution.
-
Logical Troubleshooting Flow for Co-elution:
Caption: Troubleshooting workflow for co-eluting peaks.
Issue 2: Peak Broadening and Loss of Resolution Over Time
A gradual decrease in resolution often points to system degradation rather than a fundamental method issue.[2][4]
Troubleshooting Steps:
-
Inlet Maintenance: The injection port is a common site for contamination.
-
Column Maintenance: The front end of the column is exposed to the entire sample matrix and can become contaminated or damaged over time.
-
Check for Leaks: A leak in the system can lead to broader peaks and fluctuating retention times.
-
Action: Use an electronic leak detector to check all fittings, particularly at the inlet, detector, and gas lines.
-
-
Carrier Gas Purity: Impurities in the carrier gas (e.g., oxygen, moisture) can degrade the stationary phase, especially at high temperatures.
-
Action: Ensure high-purity carrier gas is being used and that gas purifiers/traps are installed and have not expired.
-
Key GC Parameters for Optimizing Resolution:
Sources
- 1. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 2. scribd.com [scribd.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
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- 8. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 18. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 19. Split vs Splitless Injection [discover.restek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
stability issues of 4-Chloro-2-methyl-6-nitroaniline under acidic or basic conditions
Last Updated: 2026-01-12
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyl-6-nitroaniline. While specific, in-depth stability studies on this compound are not extensively published, this guide synthesizes field-proven insights from forced degradation studies of related nitroaniline compounds and fundamental principles of organic chemistry to provide a robust framework for anticipating and troubleshooting stability issues.[1][2][3][4][5] The information herein is intended to empower you to design and execute well-controlled experiments and to interpret your results with a higher degree of confidence.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its potential for degradation under strongly acidic or basic conditions. The molecule's functional groups—an aniline amine, a nitro group, and a chloro group on an aromatic ring—are susceptible to hydrolysis and other chemical transformations in the presence of strong acids or bases, particularly at elevated temperatures.[6][7]
Q2: What are the known incompatible materials with this compound?
A2: Based on safety data sheets for this and structurally similar compounds, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6][7] Contact with these substances can lead to vigorous reactions and decomposition.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from the incompatible materials mentioned above.[8]
Q4: What are the likely degradation pathways for this molecule?
A4: Under acidic conditions, the primary amine can be protonated, which may influence the electron density of the aromatic ring. While the amide group in related compounds is known to hydrolyze under acidic conditions, the free amine in this molecule is less likely to undergo this specific reaction.[9] However, harsh acidic conditions can potentially lead to reactions involving the nitro group or even displacement of the chloro group. Under basic conditions, hydrolysis of the chloro group to a hydroxyl group is a plausible degradation pathway. The presence of the electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution.
Q5: Are there any known analytical methods to detect this compound and its potential degradants?
A5: While specific methods for this exact molecule are not detailed in the provided search results, gas chromatography (GC) and high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection are common and effective techniques for analyzing aniline derivatives and their degradation products.[10][11] Developing a stability-indicating analytical method is a crucial first step in any stability study.[1][3]
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Scenario 1: You observe a significant decrease in the concentration of this compound in your acidic formulation over a short period.
-
Question: What could be causing the rapid degradation of my compound in an acidic solution?
-
Answer: Rapid degradation in acidic media is likely due to acid-catalyzed hydrolysis or other decomposition reactions. The aniline functional group, while a weak base, can be protonated in strong acid. This can alter the electronic properties of the aromatic ring and potentially make other functional groups more reactive. The specific acid used and the temperature are critical factors. For instance, heating in the presence of strong mineral acids like HCl or H₂SO₄ can accelerate decomposition.[9]
Scenario 2: You notice a color change in your basic solution of this compound, and a new peak appears in your chromatogram.
-
Question: What is the likely identity of the new compound forming in my basic solution?
-
Answer: A color change and the appearance of a new, more polar peak in your chromatogram suggest a chemical transformation. A highly probable reaction under basic conditions is the nucleophilic aromatic substitution of the chlorine atom by a hydroxide ion, leading to the formation of 4-hydroxy-2-methyl-6-nitroaniline. The electron-withdrawing nitro group ortho and para to the chlorine atom activates the ring for such a substitution.
Scenario 3: You are conducting a forced degradation study and see multiple degradation products under both acidic and basic conditions.
-
Question: How can I identify the various degradation products and understand the degradation pathways?
-
Answer: The presence of multiple degradation products indicates complex decomposition pathways. To identify these products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks, you can propose structures for the degradants. Comparing the degradation profiles at different time points can help distinguish between primary and secondary degradation products.[3][4]
Part 3: Postulated Degradation Pathways & Visualizations
Given the chemical structure of this compound, we can postulate the following degradation pathways under acidic and basic stress conditions.
Acidic Conditions
Under strong acidic conditions (e.g., HCl, H₂SO₄) and elevated temperatures, the primary amino group will be protonated. While generally stable, harsh conditions could potentially lead to more complex reactions, though direct hydrolysis of the amine is unlikely. The primary concern would be ensuring the stability of the entire molecule under the specific acidic conditions of your experiment.
Basic Conditions
Under basic conditions (e.g., NaOH, KOH), the most probable degradation pathway is nucleophilic aromatic substitution, where the chloride is displaced by a hydroxide ion.
Caption: Postulated basic hydrolysis of this compound.
Part 4: Experimental Protocol for Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound. It is essential to adapt this protocol to your specific experimental needs and analytical capabilities.
Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
pH meter
-
HPLC system with UV or MS detector
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
In separate vials, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
Prepare a control sample by adding the same volume of stock solution to an equal volume of water.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
In separate vials, add a known volume of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Prepare a control sample as in the acid hydrolysis step.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
At the same specified time points, withdraw an aliquot, neutralize it with an appropriate amount of HCl, and dilute with mobile phase for analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
If using an MS detector, analyze the mass spectra of any new peaks to aid in their identification.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of this compound at each time point under each condition.
-
Characterize the degradation products based on their chromatographic and spectroscopic data.
-
Propose degradation pathways based on the identified products.
-
Sources
- 1. ijrpp.com [ijrpp.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. ajpsonline.com [ajpsonline.com]
- 5. acdlabs.com [acdlabs.com]
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- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Isomers of 4-Chloro-2-methyl-6-nitroaniline: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, a profound understanding of isomeric purity and the distinct characteristics of constitutional isomers is paramount. The subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of the ten structural isomers of 4-Chloro-2-methyl-6-nitroaniline, offering a comprehensive resource grounded in experimental data and established chemical principles.
Introduction to the Isomers
This compound and its nine structural isomers share the same molecular formula, C₇H₇ClN₂O₂, and a molecular weight of 186.6 g/mol . However, the differential placement of the chloro, methyl, and nitro groups on the aniline ring gives rise to unique electronic and steric environments for each molecule. These differences manifest in their physical properties, spectroscopic signatures, and chemical behavior. Understanding these variations is critical for applications ranging from the synthesis of pharmaceutical intermediates to the development of new materials.
Physicochemical Properties: A Comparative Overview
The arrangement of substituents significantly influences intermolecular forces, crystal lattice packing, and polarity, which in turn dictates the physicochemical properties of each isomer. The following table summarizes the key physical data for the ten isomers of chloromethylnitroaniline.
| Isomer | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | 62790-50-5 | 126-132[1] | 328.7 at 760 mmHg[1] | |
| 2-Chloro-4-methyl-6-nitroaniline | 13299-41-9 | 121-123[2] | - | |
| 4-Chloro-5-methyl-2-nitroaniline | 7149-73-7 | - | - | |
| 2-Chloro-5-methyl-4-nitroaniline | 13852-51-2 | - | - | |
| 3-Chloro-2-methyl-5-nitroaniline | - | - | - | |
| 4-Chloro-3-methyl-5-nitroaniline | - | - | - | |
| 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2 | - | - | |
| 2-Chloro-4-methyl-5-nitroaniline | 13299-41-9 | - | - | |
| 2-Chloro-6-methyl-4-nitroaniline | 69951-02-6 | - | - | |
| 3-Chloro-4-methyl-5-nitroaniline | - | - | - |
The melting point, a sensitive indicator of molecular symmetry and intermolecular forces, varies significantly among the isomers. For instance, this compound has a melting point range of 126-132 °C[1], while its isomer, 2-Chloro-4-methyl-6-nitroaniline, melts at a slightly lower range of 121–123°C[2]. This difference can be attributed to variations in crystal packing efficiency arising from the different substitution patterns.
Synthesis of Chloromethylnitroaniline Isomers: A Strategic Approach
The synthesis of specific chloromethylnitroaniline isomers requires careful consideration of the directing effects of the substituents on the aniline ring. The amino group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The chloro group is a deactivating ortho-, para-director, and the nitro group is a strong deactivating meta-director. The interplay of these directing effects, along with steric hindrance, dictates the regioselectivity of electrophilic aromatic substitution reactions, which are the cornerstone of synthesizing these isomers.
General Synthetic Strategies:
-
Nitration of a Substituted Chloro-methylaniline: This is a common route where the starting material already contains the chloro and methyl groups. The position of nitration is determined by the combined directing effects of the existing substituents.
-
Chlorination of a Substituted Methyl-nitroaniline: In this approach, the methyl and nitro groups are already in place, and a chlorinating agent is introduced.
-
Amination of a Substituted Chloro-methyl-nitrobenzene: This involves the reduction of a nitro group to an amine on a precursor that already contains the other substituents.
Illustrative Synthetic Workflow: Synthesis of this compound
The synthesis of the title compound can be achieved through the nitration of 4-chloro-2-methylaniline. The amino group is the strongest activating group, directing the incoming nitro group to the ortho and para positions. Since the para position is blocked by the chloro group, and one ortho position is occupied by the methyl group, the nitration will predominantly occur at the other ortho position (C6).
Sources
A Spectroscopic Journey: Comparative Analysis of 4-Chloro-2-methyl-6-nitroaniline and Its Synthetic Precursors
In the landscape of pharmaceutical and materials science, a thorough understanding of a molecule's structural evolution is paramount. This guide provides an in-depth spectroscopic comparison of the dye and pharmaceutical intermediate, 4-Chloro-2-methyl-6-nitroaniline, with its precursors, 2-methylaniline (o-toluidine) and 4-chloro-2-methylaniline. By examining the changes in their respective FT-IR, ¹H NMR, Mass Spectrometry, and UV-Vis spectra, we can trace the impact of sequential chlorination and nitration on the electronic and structural characteristics of the parent aniline molecule. This comparative approach not only aids in the positive identification of these compounds but also offers a deeper understanding of structure-property relationships for researchers in drug development and organic synthesis.
The Synthetic Pathway: A Stepwise Transformation
The synthesis of this compound from 2-methylaniline is a classic example of electrophilic aromatic substitution, proceeding in two main stages: chlorination and nitration. Understanding this pathway is fundamental to interpreting the subsequent spectroscopic data.
Caption: Synthetic route from 2-methylaniline to this compound.
Comparative Spectroscopic Analysis
The introduction of a chloro group and a nitro group to the 2-methylaniline scaffold induces significant changes in the molecule's interaction with electromagnetic radiation. These changes provide a clear spectroscopic fingerprint for each stage of the synthesis.
FT-IR Spectroscopy: Vibrational Fingerprints of Functional Group Addition
Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups. The transformation from a simple aromatic amine to a halogenated nitroaniline is clearly delineated by the appearance and shifting of characteristic vibrational bands.
| Compound | Key FT-IR Peaks (cm⁻¹) | Interpretation |
| 2-Methylaniline | 3450-3300 (two bands), 3050-3000, 2950-2850, 1620-1580, 1350-1250 | N-H stretching (primary amine), Aromatic C-H stretching, Aliphatic C-H stretching, N-H bending, C-N stretching.[1] |
| 4-Chloro-2-methylaniline | 3450-3300 (two bands), 3050-3000, 2950-2850, 1620-1580, 1350-1250, 850-550 | N-H stretching, Aromatic C-H stretching, Aliphatic C-H stretching, N-H bending, C-N stretching, C-Cl stretching.[2][3] |
| This compound | 3450-3300 (two bands), 3050-3000, 2950-2850, 1550-1490 & 1350-1300, 1620-1580, 850-550 | N-H stretching, Aromatic C-H stretching, Aliphatic C-H stretching, Asymmetric & Symmetric NO₂ stretching, N-H bending, C-Cl stretching.[2] |
The most notable changes in the FT-IR spectra are the appearance of a strong absorption band in the 850-550 cm⁻¹ region for 4-chloro-2-methylaniline, indicative of the C-Cl bond. Upon nitration to form this compound, two strong, characteristic peaks emerge for the nitro group: the asymmetric stretch typically between 1550-1490 cm⁻¹ and the symmetric stretch between 1350-1300 cm⁻¹.[2]
¹H NMR Spectroscopy: Mapping the Electronic Environment of Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The introduction of electron-withdrawing chloro and nitro groups significantly deshields the aromatic protons, causing their signals to shift downfield.
| Compound | Aromatic Protons (δ ppm) | Methyl Protons (δ ppm) | Amine Protons (δ ppm) |
| 2-Methylaniline | ~6.6-7.2 | ~2.1 | ~3.6 (broad) |
| 4-Chloro-2-methylaniline | ~6.7-7.1 | ~2.2 | ~3.7 (broad) |
| This compound | ~7.3-7.8 | ~2.3 | ~5.5 (broad) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
In 2-methylaniline, the aromatic protons exhibit a complex splitting pattern in the upfield region of the aromatic spectrum. The introduction of the chlorine atom in 4-chloro-2-methylaniline leads to a slight downfield shift of the remaining aromatic protons due to its inductive electron-withdrawing effect. The most dramatic change is observed in this compound. The strongly electron-withdrawing nitro group causes a significant downfield shift of the adjacent aromatic protons, pushing their signals to a much lower field. The amine protons also experience a noticeable downfield shift due to the increased acidity imparted by the electron-withdrawing groups.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2-Methylaniline | 107 | 106 ([M-H]⁺), 92 ([M-CH₃]⁺), 77 ([C₆H₅]⁺) |
| 4-Chloro-2-methylaniline | 141/143 (approx. 3:1 ratio) | 126/128 ([M-CH₃]⁺), 106 ([M-Cl]⁺), 91 ([M-Cl-CH₃]⁺) |
| This compound | 186/188 (approx. 3:1 ratio) | 171/173 ([M-CH₃]⁺), 156/158 ([M-NO]⁺), 140/142 ([M-NO₂]⁺), 111 ([M-NO₂-HCN]⁺) |
The mass spectrum of 2-methylaniline shows a molecular ion peak at m/z 107. Common fragments arise from the loss of a hydrogen atom or a methyl group. For 4-chloro-2-methylaniline, the presence of chlorine is readily identified by the characteristic M⁺ and M+2 isotopic pattern with a relative intensity of approximately 3:1.[4] Fragmentation can involve the loss of a methyl group or a chlorine atom. In this compound, the isotopic signature of chlorine is retained. The fragmentation is further influenced by the nitro group, with characteristic losses of NO (30 amu) and NO₂ (46 amu).
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The introduction of chromophoric and auxochromic groups alters the absorption maxima (λ_max).
| Compound | λ_max (nm) | Interpretation |
| 2-Methylaniline | ~235, ~285 | π→π* transitions of the benzene ring. |
| 4-Chloro-2-methylaniline | ~240, ~295 | Bathochromic (red) shift due to the auxochromic effect of the chloro group. |
| This compound | ~250, ~410 | Significant bathochromic shift due to the extended conjugation and the strong chromophoric nitro group. |
Note: λ_max values are approximate and can be solvent-dependent.
2-Methylaniline exhibits typical absorption bands for a substituted benzene ring. The addition of a chlorine atom in 4-chloro-2-methylaniline causes a slight red shift (bathochromic shift) of these bands. The most significant change occurs with the introduction of the nitro group. The presence of the nitro group in conjugation with the amino group and the aromatic ring in this compound leads to a strong absorption band at a much longer wavelength (around 410 nm), which is responsible for its characteristic color.
Experimental Protocols
To ensure the reproducibility of these spectroscopic comparisons, detailed and validated experimental protocols are essential.
Synthesis Protocols
Caption: Workflow for the synthesis of this compound.
Protocol for the Chlorination of 2-Methylaniline to 4-Chloro-2-methylaniline: [5]
-
Dissolve 2-methylaniline in a suitable solvent such as concentrated hydrochloric acid.
-
Add a catalytic amount of copper(II) chloride (CuCl₂).
-
Heat the reaction mixture to approximately 60°C.
-
Introduce a stream of oxygen and hydrogen chloride gas into the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Neutralize the organic layer with a base such as sodium carbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for the Nitration of 4-Chloro-2-methylaniline to this compound: Note: Direct nitration of anilines can be hazardous and lead to oxidation. Protection of the amino group is highly recommended.
-
Acylation (Protection): To a solution of 4-chloro-2-methylaniline in glacial acetic acid, slowly add acetic anhydride with cooling. Stir the mixture until the acylation is complete (monitor by TLC).
-
Nitration: Cool the solution of the acetylated intermediate in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Stir the reaction mixture at low temperature until the nitration is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Hydrolysis (Deprotection): Reflux the crude nitro-acylated product with aqueous acid (e.g., HCl) or base (e.g., NaOH) to remove the acetyl protecting group.
-
Neutralize the solution and collect the precipitated this compound by filtration.
-
Wash the product with water and purify by recrystallization from a suitable solvent (e.g., ethanol).
Spectroscopic Analysis Protocols
FT-IR Spectroscopy (KBr Pellet Method):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.
Mass Spectrometry (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.
-
Analyze the resulting ions based on their mass-to-charge ratio.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Fill the cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm).
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and instructive illustration of how the stepwise addition of functional groups systematically alters the chemical and physical properties of an aromatic compound. Each spectroscopic technique offers a unique window into the molecular structure, with FT-IR confirming the presence of key functional groups, ¹H NMR revealing the changing electronic environments of the protons, mass spectrometry providing molecular weight and fragmentation pathways, and UV-Vis spectroscopy tracking the evolution of electronic transitions. For researchers in organic synthesis and drug development, a comprehensive understanding of these spectroscopic transformations is an invaluable tool for reaction monitoring, quality control, and the rational design of new molecules with desired properties.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloro-2-methylaniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
mzCloud. (2018, March 28). 4 Chloro 2 methylaniline. Retrieved from [Link]
-
LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated UV–Visible spectra for N-(2-cyanoethyl)-N-methylaniline. Retrieved from [Link]
-
mzCloud. (2015, November 19). 4 Chloro N methylaniline. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
J-Stage. (n.d.). mass spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Retrieved from [Link]
-
LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activities of 4-Chloro-2-methyl-6-nitroaniline and 2-chloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of 4-Chloro-2-methyl-6-nitroaniline and 2-chloro-4-nitroaniline. By examining their structural nuances, synthesizing available toxicological data, and proposing detailed experimental protocols, this document serves as a critical resource for understanding the potential pharmacological and toxicological profiles of these related nitroaromatic compounds.
Introduction: The Significance of Substituent Positioning in Nitroanilines
Nitroaromatic compounds, including substituted nitroanilines, are a cornerstone in various chemical industries, serving as precursors for dyes, pharmaceuticals, and agrochemicals.[1] Their biological activities are of significant interest, often stemming from the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.[2] The specific nature and positioning of substituents on the aniline ring can dramatically alter a molecule's physicochemical properties, thereby influencing its biological effects. This guide focuses on two such isomers: this compound and 2-chloro-4-nitroaniline, to elucidate how subtle structural differences can translate into potentially significant variations in their biological activity.
Biological Profile: this compound
Currently, there is a notable scarcity of published data specifically detailing the biological activities of this compound (CAS 62790-50-5).[3][4] Its primary documented use is as a pharmaceutical intermediate.[4] Safety data indicates that the compound is toxic if swallowed and can cause skin and eye irritation.[5]
Based on its chemical structure, we can infer potential biological activities. The presence of a nitroaromatic system suggests a likelihood of cytotoxic and antimicrobial properties, a common feature of this class of compounds.[6] The mechanism of such activity often involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates that can induce cellular damage and oxidative stress.[2]
Biological Profile: 2-chloro-4-nitroaniline
In contrast, 2-chloro-4-nitroaniline (CAS 121-87-9) is a more extensively studied compound, largely due to its role as an intermediate in the synthesis of dyes and the molluscicide niclosamide, leading to its presence as an environmental contaminant.[7][8]
Key Biological Activities and Toxicological Data:
-
Toxicity: Studies on isolated rat hepatocytes have demonstrated the cytotoxicity of 2-chloro-4-nitroaniline. It was shown to cause a significant loss of cellular viability, damage to hepatocellular and microsomal components, and a marked depletion of the intracellular antioxidant glutathione (GSH).[9] Notably, this study suggested that 2-chloro-4-nitroaniline may induce more severe cellular damage than the related compound, 4-chloro-2-nitroaniline.[9] The toxicity of nitroaromatic compounds is often linked to the electron-withdrawing nature of the nitro group, which can enhance their ability to undergo bioreduction and generate reactive oxygen species.[5]
-
Metabolism: The metabolism of 2-chloro-4-nitroaniline has been investigated, particularly in the context of bioremediation. For instance, some bacterial strains can utilize it as a sole carbon, nitrogen, and energy source, degrading it through pathways involving monooxygenase enzymes.[8] It is also a known metabolite of the anti-helminthic drug niclosamide.[7]
-
Mutagenicity: As a nitroaromatic amine, 2-chloro-4-nitroaniline has the potential to be mutagenic, a characteristic that is often associated with this chemical class due to the ability of their metabolic intermediates to form DNA adducts.[2]
Comparative Analysis: A Structure-Activity Relationship Perspective
The primary structural difference between the two molecules is the presence of a methyl group on the aniline ring of this compound. This seemingly minor addition can have profound effects on the molecule's biological activity.
| Feature | This compound | 2-chloro-4-nitroaniline |
| Molecular Formula | C7H7ClN2O2[3] | C6H5ClN2O2[7] |
| Molecular Weight | 186.60 g/mol [3] | 172.57 g/mol [7] |
| Key Substituents | -Cl, -CH3, -NO2 | -Cl, -NO2 |
| Substitution Pattern | 4-chloro, 2-methyl, 6-nitro | 2-chloro, 4-nitro |
Inferred Effects of the Methyl Group:
-
Electronic Effects: The methyl group is an electron-donating group. In some contexts, electron-donating groups can decrease the toxicity of nitroaromatic compounds.[10] However, the overall electronic properties of the molecule are a complex interplay of all its substituents.
-
Steric Hindrance: The ortho-positioned methyl group in this compound introduces steric bulk around the amino group. This could potentially hinder its interaction with the active sites of enzymes or cellular receptors compared to the less hindered amino group in 2-chloro-4-nitroaniline.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and, consequently, greater biological activity, either therapeutic or toxic.
Logical Relationship of Structural Differences to Biological Activity
Caption: Influence of the methyl group on the potential biological activity.
Proposed Experimental Protocols for a Head-to-Head Comparison
To empirically assess and compare the biological activities of these two compounds, the following standardized in vitro assays are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method will determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant microorganisms.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of this compound and 2-chloro-4-nitroaniline in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.
-
Bacterial and Fungal Strains: Utilize a panel of microorganisms including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for yeast) to achieve a range of concentrations.
-
Inoculation: Adjust the turbidity of the microbial cultures to a 0.5 McFarland standard and further dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
Determination of MIC: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Broth microdilution assay workflow for MIC determination.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay will evaluate the cytotoxic effects of the compounds on a mammalian cell line by measuring metabolic activity.[11]
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa or HepG2) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and 2-chloro-4-nitroaniline for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited) for each compound.
Experimental Workflow for Cytotoxicity Assessment
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Nitroanilines
Nitroanilines and their derivatives are a class of aromatic compounds with significant industrial importance, serving as precursors in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] However, their prevalence also raises environmental and toxicological concerns due to their potential for adverse biological effects.[3][4] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool to predict the biological activities and toxicities of these compounds, thereby reducing the need for extensive and costly animal testing.[4][5] This guide provides a comparative analysis of various QSAR methodologies applied to nitroanilines, offering insights into experimental choices and presenting data-driven comparisons to aid researchers in this field.
The Foundation of QSAR: Bridging Molecular Structure and Biological Activity
The core principle of QSAR is to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[6] This relationship is generally expressed as:
Activity = f(Molecular Descriptors)
Where 'Activity' is a measurable biological endpoint (e.g., toxicity, mutagenicity) and 'Molecular Descriptors' are numerical representations of the chemical's structural, physicochemical, and electronic properties.[7][8] The development of a robust QSAR model is a multi-step process that requires careful consideration of data quality, descriptor selection, statistical modeling, and rigorous validation.[7][9]
Comparative Analysis of QSAR Methodologies for Nitroanilines
The effectiveness of a QSAR model is highly dependent on the chosen descriptors and statistical methods. For nitroanilines, the presence of both an electron-donating amino group and an electron-withdrawing nitro group makes electronic and quantum-chemical descriptors particularly relevant.
Key Molecular Descriptors in Nitroaniline QSAR:
-
Quantum-Chemical Descriptors: These descriptors, derived from quantum mechanical calculations, are crucial for capturing the electronic nature of nitroanilines.[10]
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Molecules with higher EHOMO values are generally better electron donors.[10]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Pertains to the molecule's ability to accept electrons. Lower ELUMO values are indicative of better electron acceptors and are often correlated with the toxicity of nitroaromatic compounds.[1][3]
-
Electrophilicity Index (ω): This descriptor combines chemical potential and hardness to quantify a molecule's ability to act as an electrophile, which has been shown to be a significant predictor of nitroaromatic toxicity.[1][11]
-
-
Physicochemical Descriptors:
-
LogP (Octanol-Water Partition Coefficient): Represents the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
-
Topological and Constitutional Descriptors: These descriptors provide information about the size, shape, and connectivity of the molecule.[12]
Comparison of Statistical Modeling Techniques:
Different statistical methods have been employed to build QSAR models for nitroanilines, each with its own advantages and limitations.
| Modeling Technique | Description | Strengths for Nitroaniline Studies | Weaknesses |
| Multiple Linear Regression (MLR) | A statistical method that uses several explanatory variables to predict the outcome of a response variable. | Simple to interpret and implement. | Assumes a linear relationship between descriptors and activity, which may not always hold true. |
| Partial Least Squares (PLS) | A regression method that can handle datasets with more variables than observations and can account for multicollinearity among descriptors.[13] | Robust when dealing with a large number of correlated descriptors.[13] | Can be more complex to interpret than MLR. |
| Support Vector Machines (SVM) | A machine learning approach that can model complex, non-linear relationships between descriptors and activity.[14][15] | Effective for handling complex, non-linear structure-activity relationships.[14][16] | Can be a "black box" model, making it difficult to understand the underlying relationships. |
| Ensemble Learning | Combines the predictions of multiple individual models to produce a more accurate and robust prediction.[14][16] | Often results in improved predictive performance compared to single models.[14][16] | Increased computational complexity. |
Data Presentation: A Comparative Overview of Published Nitroaniline QSAR Models
The following table summarizes key findings from various QSAR studies on nitroaromatic compounds, including nitroanilines, to provide a comparative perspective on their performance.
| Study Reference | Biological Endpoint | Key Descriptors | Modeling Method | Validation (R²) |
| Kuz'min et al. (2008)[17] | Rat Oral Acute Toxicity (LD₅₀) | 1D-2D SiRMS descriptors | PLS | R² (training) = 0.96-0.98, R² (test) = 0.89-0.92[17] |
| Gooch et al. (2017)[15] | Rat Oral Acute Toxicity (LD₅₀) | Quantum chemical, topological | Combination of methods | R² (training) = 0.81, R² (test) = 0.72[15] |
| Mondal et al. (2016)[3] | Rat Acute Oral Toxicity | Substructural fragments | Regression-based | R² (training) = 0.719, R² (test) = 0.739[3] |
| Toropova et al. (2022)[14] | Rat Oral Acute Toxicity (LD₅₀) | Various 2D descriptors | Ensemble of SVR models | R² (training) = 0.88, R² (test) = 0.95, R² (external) = 0.92[14][16] |
Experimental and Computational Protocols
Protocol 1: Experimental Determination of Acute Dermal Irritation (Based on OECD Guideline 404)
This protocol outlines a standardized procedure for assessing the potential of a substance like a nitroaniline derivative to cause skin irritation.[18]
Methodology:
-
Animal Model: A single healthy young adult albino rabbit is typically used.[18]
-
Preparation: Approximately 24 hours before the test, a small area on the rabbit's back is clipped free of fur.[18]
-
Application: A 0.5 g dose of the test substance (e.g., 4-methoxy-2-nitroaniline), moistened to form a paste, is applied to the prepared skin area. The area is then covered with a gauze patch and a semi-occlusive dressing.[18]
-
Exposure: The exposure duration is 4 hours.[18]
-
Observation: After exposure, the patch is removed, and the skin is cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[18]
-
Scoring: The observed reactions are scored on a scale from 0 (no reaction) to 4 (severe reaction).[18]
Protocol 2: A Generalized Computational QSAR Workflow
This protocol provides a step-by-step guide for developing a predictive QSAR model.[7][19]
-
Data Curation:
-
Compile a dataset of nitroaniline derivatives with their corresponding experimental biological activity data (e.g., toxicity values).[7]
-
Ensure data quality and consistency.
-
-
Molecular Structure Preparation:
-
Generate 2D or 3D structures for all molecules in the dataset.
-
Optimize the geometry of the 3D structures using computational chemistry software.
-
-
Descriptor Calculation:
-
Data Splitting:
-
Divide the dataset into a training set (for model building) and a test set (for external validation).[20]
-
-
Feature Selection:
-
Model Building:
-
Use the selected descriptors and the training set data to construct the QSAR model using a chosen statistical method (e.g., MLR, PLS, SVM).[7]
-
-
Model Validation:
-
Internal Validation: Assess the robustness of the model using techniques like leave-one-out cross-validation (q²).[5][21]
-
External Validation: Evaluate the predictive power of the model on the independent test set (R²pred).[5][21] A predictive R² greater than 0.6 is generally considered acceptable.[22]
-
Y-Randomization: Perform Y-randomization tests to ensure the model is not a result of chance correlation.[22]
-
Visualization of Key Concepts
Diagram 1: General QSAR Workflow
Caption: A flowchart illustrating the key steps in a typical QSAR modeling workflow.
Diagram 2: Structure-Activity Relationship in Nitroanilines
Caption: Conceptual diagram of nitroaniline structure influencing biological activity via molecular descriptors.
Conclusion and Future Perspectives
QSAR modeling is a powerful and continuously evolving field for predicting the biological activities of nitroanilines and other chemical compounds.[15] The choice of molecular descriptors and statistical methods significantly impacts the predictive power and interpretability of the resulting models. For nitroanilines, quantum-chemical descriptors that capture their unique electronic properties are often key to developing robust models.[1] The increasing use of machine learning and ensemble methods is leading to more accurate and reliable predictions.[14][16] As more high-quality experimental data becomes available and computational methods advance, QSAR will continue to play a crucial role in the rational design of safer chemicals and the risk assessment of environmental pollutants.
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cross-validation of analytical methods for nitroaniline detection
An Expert's Comparative Guide to the Cross-Validation of Analytical Methods for Nitroaniline Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of nitroanilines is of paramount importance. These compounds are not only key intermediates in the synthesis of dyes, pharmaceuticals, and pesticides but are also recognized as environmental pollutants of concern.[1][2][3] The selection of a robust and appropriate analytical method is a critical decision that directly impacts the validity, reproducibility, and integrity of experimental results and regulatory submissions.
This guide provides an in-depth, objective comparison of the most prevalent analytical techniques for the detection and quantification of nitroaniline isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and provide the foundational knowledge required to perform a rigorous cross-validation of these methods, ensuring they are fit for their intended purpose, in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]
The Imperative of Method Validation
Before comparing techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate through empirical evidence that an analytical procedure is suitable for its intended use.[6][7] This process is not merely a checklist but a systematic scientific evaluation of a method's performance. Cross-validation, in this context, refers to the comparative process of ensuring that a method yields consistent and reliable results across different instruments, laboratories, or even against an alternative, established procedure.[8]
A typical validation workflow follows a logical progression from planning to execution and documentation, assessing a series of key performance characteristics.
Caption: A logical workflow for the validation of an analytical method.[1]
Quantitative Performance Comparison: A Snapshot
The choice of an analytical technique is often a balance between sensitivity, selectivity, throughput, and cost. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are the most frequently employed methods for nitroaniline analysis.[1] The following table summarizes their typical quantitative performance characteristics, providing a high-level overview to guide initial method selection.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Typical Sample Matrix |
| HPLC-UV | o-, m-, p-Nitroaniline | ≤ 0.2 µg/L[3] | ~0.3 µg/mL[9] | 1 - 100 µg/L[3] | 98 - 108%[3][10] | ≤ 2.0%[9] | Environmental Water, Drug Products[1][9] |
| UPLC-Q-Orbitrap HRMS | p-Nitroaniline & metabolites | 0.6 - 2.2 µg/L[11] | 2.0 - 7.4 µg/L[11] | 1 - 100 µg/L (r > 0.999)[11][12] | 83.1 - 101.3%[11][12] | < 9.9% (intra-day) < 8.7% (inter-day)[11][12] | Blood[11][12] |
| GC-MS | Aniline Derivatives | Method-dependent; MS/MS offers higher sensitivity than single quadrupole GC/MS[10] | To be determined based on application[9] | Wide concentration range applicable[10] | Deviations < 15% from reference values[10] | Similar to HPLC-UV in the 1-45 µg/L range[10] | Environmental Water[1] |
| Spectrophotometry | m-, o-, p-Nitroaniline | 0.05 - 0.08 µg/mL[1] | Not specified | 0.1 - 20 µg/mL[1] | 96 - 102%[13] | Not specified | Synthetic & Real Samples[1] |
Note: Performance characteristics are highly dependent on the specific compound, matrix, and instrument conditions. The data presented is a synthesis from multiple sources for illustrative comparison.
In-Depth Analysis & Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is arguably the most versatile and widely adopted technique for the separation and quantification of nitroaniline isomers, primarily because it can analyze these polar, thermolabile compounds without requiring derivatization.[3]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography. Its nonpolar nature is ideal for retaining the moderately polar nitroaniline molecules from a more polar mobile phase, allowing for effective separation based on subtle differences in their polarity (p-nitroaniline is the most polar, followed by m- and then o-nitroaniline).
-
Mobile Phase: A mixture of acetonitrile or methanol with water is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio is optimized to achieve adequate retention and resolution within a reasonable analysis time. A higher percentage of the organic solvent will decrease retention time. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape by ensuring the aniline group is protonated, preventing tailing.[14]
-
Detection: Nitroanilines possess a strong chromophore (the nitro group on the benzene ring), making them ideal for UV-Vis detection.[15] The detection wavelength is set at or near the absorbance maximum (λmax) of the isomers to ensure the highest sensitivity. For p-nitroaniline, this is around 375-380 nm.[16][17]
1. Materials and Reagents:
-
Nitroaniline reference standards (ortho-, meta-, and para-isomers) of known purity.
-
Acetonitrile and Methanol (HPLC grade).
-
Water (purified to 18.2 MΩ·cm).
-
Phosphoric Acid (reagent grade).
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v), adjusted with 0.1% phosphoric acid.[9][14]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 10 µL.[9]
-
Detection Wavelength: 375 nm.[16]
4. Validation Procedures:
-
Specificity/Selectivity: Analyze a blank matrix (e.g., formulation placebo, environmental water sample) to ensure no endogenous components interfere with the nitroaniline peaks. Spike the blank with known impurities or related compounds to demonstrate resolution. The method should unequivocally assess the analyte in the presence of components expected to be present.[9]
-
Linearity & Range:
-
Prepare a stock solution of a nitroaniline standard (e.g., 1000 µg/mL) in methanol.[14]
-
Perform serial dilutions with the mobile phase to create at least five calibration standards across the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).[14]
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
-
Accuracy:
-
Prepare samples of a blank matrix spiked with the nitroaniline standard at three concentration levels (low, medium, high) across the linear range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each level.
-
Analyze the samples and calculate the percent recovery. Acceptance criteria are typically 98.0 - 102.0%.[9]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.[9]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD is again calculated and compared. This demonstrates the method's ruggedness under typical lab variations.[9]
-
-
LOD & LOQ:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH.[18]
-
LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) , where σ is the standard deviation of the y-intercept of the regression line (or the standard deviation of blank sample responses) and S is the slope of the calibration curve.[18]
-
-
Robustness:
-
Deliberately introduce small variations to the method parameters and assess the impact on the results.[19][20]
-
Examples include varying the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).[9] The results should remain within the acceptance criteria for accuracy and precision.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique offering high selectivity and sensitivity, making it suitable for trace-level analysis and impurity identification. However, the analysis of polar and semi-volatile compounds like nitroanilines can present challenges.
Causality Behind Experimental Choices:
-
Derivatization: Nitroanilines contain a polar amine group (-NH2) that can cause peak tailing on common GC columns. While direct injection is possible, derivatization (e.g., acylation) is sometimes employed to block this polar site, increasing volatility and improving chromatographic performance. This is a trade-off, as it adds a step to sample preparation.
-
Injector Temperature: The injector must be hot enough to ensure rapid volatilization of the sample (e.g., 250 °C) but not so hot as to cause thermal degradation of the thermolabile nitroanilines.[1]
-
Oven Temperature Program: Isothermal analysis is unlikely to separate all three isomers effectively. A temperature program, starting at a lower temperature and ramping up, is used to first separate the more volatile isomers (like o-nitroaniline) and then elute the less volatile isomers (like p-nitroaniline) with good peak shape.
-
Detector: A mass spectrometer provides unparalleled selectivity. By monitoring specific ions characteristic of nitroaniline (Selected Ion Monitoring, SIM mode), interference from co-eluting matrix components can be virtually eliminated, significantly enhancing the signal-to-noise ratio.
1. Materials and Reagents:
-
Nitroaniline reference standards.
-
High-purity solvents for extraction (e.g., methylene chloride, ethyl acetate).
-
Anhydrous sodium sulfate (for drying extracts).
-
Derivatizing agent (if required).
2. Instrumentation:
-
Gas chromatograph with an autosampler and a suitable capillary column.
-
Mass Spectrometric detector (e.g., single quadrupole or tandem MS).
3. Chromatographic Conditions:
-
Column: Capillary column suitable for semi-volatile organic compounds (e.g., 5% diphenyl - 95% dimethylpolysiloxane).[1]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Splitless (for trace analysis).[1]
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. (This is an illustrative program and must be optimized).
-
MS Conditions: Operate in Electron Ionization (EI) mode. Perform a full scan to identify characteristic ions, then develop a SIM method for quantification to enhance sensitivity.
4. Validation Procedures:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) are assessed using the same principles as the HPLC method. The key difference is the sample preparation, which typically involves liquid-liquid extraction to transfer the nitroanilines from an aqueous matrix into an organic solvent compatible with the GC system.[1] The extraction recovery must be evaluated as part of the accuracy assessment.
UV-Vis Spectrophotometry
Spectrophotometry is a simpler, more accessible, and cost-effective method.[1] However, its major limitation is a lack of specificity. It cannot distinguish between the different nitroaniline isomers in a mixture without employing advanced chemometric techniques, as their absorption spectra severely overlap.[13][21] Therefore, it is best suited for quantifying a known, single nitroaniline isomer in a simple, clean matrix.
Causality Behind Experimental Choices:
-
Preconcentration: To overcome the inherently lower sensitivity compared to chromatographic methods, a preconcentration step like cloud-point extraction is often used.[1][22] In this technique, a surfactant (e.g., Triton X-100) is added to the aqueous sample. When heated, the surfactant forms micelles that entrap the nitroaniline molecules and separate into a small, surfactant-rich phase, effectively concentrating the analyte.[1]
-
pH Control: The absorbance spectrum of nitroanilines can be pH-dependent due to the protonation/deprotonation of the amine group.[22] Therefore, the pH of the sample and standards must be controlled with a buffer to ensure reproducible measurements.
1. Materials and Reagents:
-
Nitroaniline reference standard.
-
Surfactant (e.g., Triton X-100).
-
Reagents for pH adjustment (buffer solutions).
-
Solvent to dissolve the surfactant-rich phase (e.g., methanol).
2. Instrumentation:
-
UV-Vis Spectrophotometer.
-
Cuvettes.
3. Procedure (with Cloud Point Extraction):
-
Sample Preparation: To a known volume of sample, add a surfactant solution (e.g., to a final concentration of 0.6% w/v Triton X-100) and adjust the pH (e.g., to 7.0).[1]
-
Extraction: Heat the mixture in a water bath (e.g., 75°C for 20 minutes) to induce phase separation.[1]
-
Phase Separation: Centrifuge the mixture to pellet the small, dense, surfactant-rich phase.
-
Measurement: Decant the aqueous supernatant. Dissolve the surfactant-rich phase in a known volume of a suitable solvent (e.g., methanol) and measure the absorbance at the λmax.[1]
4. Validation Procedures:
-
Linearity, Accuracy, Precision, LOD, and LOQ are determined similarly to other methods. A standard curve is generated by plotting the absorbance of extracted standards against their initial concentrations.[1]
-
Specificity is the critical weakness. This method is only suitable if it can be proven that no other compounds in the sample absorb light at the analytical wavelength.
Method Selection: A Guided Decision
Choosing the right analytical method requires a careful consideration of the specific research or quality control question at hand.
Caption: A decision tree to guide the selection of an analytical method.
Conclusion
The is a scientifically rigorous process essential for ensuring data quality and reliability. While HPLC-UV stands out as a robust, versatile, and widely applicable technique, GC-MS offers superior selectivity and sensitivity for complex matrices or impurity identification. Spectrophotometry, though less specific, provides a simple and cost-effective solution for screening or quantifying single isomers in clean samples.
Ultimately, the choice of method must be justified and supported by a comprehensive validation package that demonstrates the method is fit for its intended purpose. By understanding the scientific principles behind each technique and adhering to established validation guidelines from bodies like the ICH, researchers can generate data that is accurate, reproducible, and trustworthy.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ECA Academy. (n.d.).
- International Council for Harmonis
- National Institutes of Health (NIH). (n.d.). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
- BenchChem. (n.d.).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. [Link]
- Frontiers. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
- Slideshare. (n.d.).
- ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- ResearchGate. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Centers for Disease Control and Prevention (CDC). (1994). p-NITROANILINE 5033.
- ResearchGate. (n.d.).
- CNKI. (n.d.).
- PubMed. (2021). A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra.
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Frontiers. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
- National Institutes of Health (NIH). (n.d.).
- Lab Manager Magazine. (2023). Robustness and Ruggedness Testing in Analytical Chemistry.
- PharmaGuru. (n.d.).
- ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers.
- LCGC Intern
- ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs.
- MDPI. (2023). Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni)
- Hubei Aoks Bio-Tech Co., Ltd. (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline.
- ResearchGate. (n.d.). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares.
- Separation Science. (n.d.).
- Chromatography Forum. (2013). Limit of Detection (LoD)
- CORE. (n.d.). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS.
- ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,....
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inter-laboratory comparison of 4-Chloro-2-methyl-6-nitroaniline analysis
An Inter-Laboratory Guide to the Method Validation and Comparison for the Analysis of 4-Chloro-2-methyl-6-nitroaniline
Authored by a Senior Application Scientist
Abstract
The consistent and accurate analysis of pharmaceutical intermediates like this compound is fundamental to ensuring the quality and safety of final drug products. This guide establishes a comprehensive framework for conducting an inter-laboratory comparison to validate and compare analytical methodologies for this specific compound. While direct inter-laboratory studies on this compound are not extensively published, this document synthesizes established principles from the analysis of structurally related nitroanilines and aromatic amines to propose a robust study design.[1][2] We will detail the protocols for two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and outline the statistical approach for evaluating laboratory performance. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to establish a standardized, validated, and globally transferable method for the analysis of this compound.
Introduction: The Rationale for Inter-Laboratory Comparison
This compound is a key intermediate in various synthetic pathways, including the manufacturing of pigments and potentially pharmaceuticals.[3][4] Its purity and concentration must be meticulously controlled to ensure the desired reaction outcomes and minimize impurities in the final product. An analytical method, no matter how well-developed in a single laboratory, can be subject to systemic biases related to instrumentation, reagents, or operator interpretation.
An inter-laboratory comparison (ILC) is the ultimate test of a method's robustness and transferability.[5] By having multiple independent laboratories analyze identical samples, we can rigorously assess the method's precision, reproducibility, and accuracy under varied conditions.[6] This process is critical for establishing a method as a reliable standard, providing confidence in data shared between research, development, and manufacturing sites.
This guide proposes a comprehensive study design to compare the two most prevalent and suitable analytical techniques for this class of compounds: HPLC-UV and GC-MS.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., sensitivity, speed, and sample matrix). This compound, being a substituted nitroaniline, is amenable to both liquid and gas chromatography.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is an excellent choice for polar and thermolabile compounds, which can be a concern for some nitroanilines.[7] Given the presence of chromophores (nitro and aniline groups), UV detection provides good sensitivity and is widely available in analytical laboratories.[8] A reversed-phase C18 column is typically effective for separating such aromatic compounds from potential impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and unparalleled specificity.[9] The mass spectrometer provides a molecular fingerprint, confirming the identity of the analyte and aiding in the identification of unknown impurities.[8] While derivatization is sometimes required for polar amines to improve peak shape and thermal stability, many nitroanilines can be analyzed directly.[7] EPA Method 8131, for instance, outlines GC conditions for various nitroanilines.[10]
The following workflow provides a high-level overview of the analytical process.
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- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Chloro-2-methyl-6-nitroaniline
Abstract
This guide provides a comprehensive framework for assessing the purity of newly synthesized 4-Chloro-2-methyl-6-nitroaniline, a key intermediate in pharmaceutical development.[1] We move beyond mere procedural descriptions to offer an in-depth comparison against a certified reference standard, grounding our approach in the principles of analytical chemistry. This document outlines orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Each section details the causality behind methodological choices, presents self-validating protocols, and interprets comparative data to provide researchers and drug development professionals with a robust, reliable, and scientifically sound strategy for quality assessment.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound (CAS No. 62790-50-5) serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is not a trivial matter; it directly influences the quality, safety, and efficacy of the final drug product. Impurities, even in trace amounts, can lead to the formation of undesirable side products, introduce potential genotoxic entities, or reduce the overall yield and efficiency of subsequent synthetic steps.
Therefore, a rigorous analytical assessment is paramount. This guide establishes a multi-pronged approach, leveraging the strengths of different analytical techniques to build a comprehensive purity profile. The core principle is the comparison of the "in-house" synthesized batch against a highly characterized, certified reference standard. This standard acts as the benchmark for identity, purity, and strength.
The Overall Analytical Workflow
A robust purity assessment relies on an orthogonal approach, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that may not be detectable by a single method. Our workflow integrates chromatographic techniques for separation and quantification with spectroscopic techniques for definitive structural elucidation.
Caption: Overall workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Quantification
HPLC is the primary technique for determining the purity of non-volatile and thermally stable compounds like this compound. We employ a reversed-phase (RP-HPLC) method, which is ideal for separating our moderately non-polar target analyte from potentially more polar or less polar impurities.[2]
Rationale for Method Selection
The choice of a C18 column is based on its wide applicability and excellent resolving power for aromatic compounds. An isocratic mobile phase of acetonitrile and water provides a stable baseline and consistent retention times, which is crucial for accurate quantification. UV detection is selected because the nitroaniline chromophores exhibit strong absorbance, providing high sensitivity.[2]
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the purity of the synthesized this compound and identify any non-volatile impurities by comparing its chromatogram to that of the reference standard.
Caption: Step-by-step HPLC analysis workflow.
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask and dissolve in the mobile phase.
-
Reference Standard Working (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Synthesized Sample (0.1 mg/mL): Prepare in the same manner as the reference standard working solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST) - A Self-Validating System:
-
Inject the Reference Standard Working solution five times consecutively.
-
Acceptance Criteria:
-
Repeatability: The relative standard deviation (%RSD) of the peak area for the five injections must be ≤ 2.0%.
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
-
Trustworthiness Rationale: The SST ensures that the chromatographic system is performing adequately and is capable of generating accurate and reproducible data on the day of analysis.
-
Comparative Data & Interpretation
| Parameter | Reference Standard | Synthesized Compound | Interpretation |
| Retention Time (RT) | 8.52 min | 8.51 min | The matching retention times confirm the identity of the main peak in the synthesized sample. |
| Purity (% Area) | 99.91% | 98.65% | The synthesized material meets a purity level of 98.65%, which may or may not be acceptable depending on the requirements of the next synthetic step. |
| Impurity 1 (RT 4.3 min) | Not Detected | 0.85% | An unknown, more polar impurity is present. |
| Impurity 2 (RT 9.8 min) | 0.09% | 0.50% | A known, less polar impurity is present at a higher level than in the reference standard. |
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. Its application here is crucial for detecting residual solvents from the synthesis or purification process (e.g., toluene, acetone) and volatile by-products that would be missed by HPLC. The EPA provides established methods for aniline derivatives which can be adapted for this purpose.[3]
Rationale for Method Selection
The high sensitivity of the mass spectrometer and the high resolving power of the capillary GC column make this an ideal method for trace-level analysis.[4][5] Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification of unknown peaks.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify any volatile organic impurities in the synthesized material.
Caption: Step-by-step GC-MS analysis workflow.
-
Instrumentation & Conditions:
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of both the reference and synthesized samples in dichloromethane.
-
Comparative Data & Interpretation
| Compound | Reference Standard | Synthesized Compound | Identification Method |
| This compound | Major Peak | Major Peak | Retention Time & Mass Spectrum |
| Toluene | Not Detected | 150 ppm | NIST Library Match (>95%) |
| 2-Methyl-6-nitroaniline | Not Detected | 250 ppm | NIST Library Match (>90%) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Final Word on Structure
While chromatography provides quantitative data on purity, it gives limited information about molecular structure. NMR spectroscopy is the definitive technique for structural elucidation and confirmation.[6][7][8] By comparing the ¹H and ¹³C NMR spectra of the synthesized material to the reference standard, we can unequivocally confirm its identity and detect any structurally related impurities.
Rationale for Method Selection
NMR provides a unique fingerprint of a molecule. Every magnetically active nucleus in a distinct chemical environment gives rise to a specific signal, and the interactions between nuclei (spin-spin coupling) provide connectivity information.[6] Any deviation in the spectrum of the synthesized sample compared to the reference standard indicates a structural difference or the presence of an impurity.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: Bruker AVANCE III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~10-15 mg of each sample (reference and synthesized) in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra for both samples under identical conditions.
Comparative Data & Interpretation
| Parameter | Reference Standard | Synthesized Compound | Interpretation |
| ¹H NMR Chemical Shifts & Splitting | Spectrum matches expected structure. Key signals: aromatic protons, methyl group protons, amine protons. | All major signals match the reference standard's chemical shifts and splitting patterns. | The primary component of the synthesized material is confirmed to be this compound. |
| ¹³C NMR Chemical Shifts | All carbon signals match the expected structure. | All major signals match the reference standard. | Confirms the carbon skeleton of the synthesized compound. |
| Impurity Signals | No significant impurity signals observed. | Small, unassigned peaks observed in the ¹H spectrum at 2.1 ppm and 7.5 ppm. | The presence of low-level impurities is confirmed. The signals may correspond to the impurities detected by HPLC and GC-MS. |
Final Assessment and Summary
By integrating the data from three orthogonal analytical techniques, we have constructed a comprehensive purity profile for the synthesized this compound.
-
Identity: Confirmed by matching retention times (HPLC, GC-MS) and, most definitively, by NMR spectroscopy.
-
Purity: Determined by HPLC to be 98.65%.
-
Impurity Profile:
-
Non-volatile: Two impurities (0.85% and 0.50%) were detected by HPLC.
-
Volatile: Residual toluene (150 ppm) and a precursor impurity (250 ppm) were identified and quantified by GC-MS.
-
The synthesized material is unequivocally identified as the target compound but possesses a lower purity level and a more complex impurity profile than the certified reference standard. Based on these findings, a further purification step (e.g., recrystallization) may be necessary before this batch can be advanced in a drug development program. This self-validating, multi-technique approach ensures a high degree of confidence in the quality assessment of synthesized pharmaceutical intermediates.
References
-
Fisher Scientific. This compound, 98%. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. 4-Chloro-2-nitroaniline. [Link]
-
United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Powers, R. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]
-
Dorgerloh, U., et al. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
Royal Society of Chemistry. A new LC-MS/MS method for the analysis of niclosamide and its degradates in water and soil. [Link]
-
Breitmaier, E. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
-
SIELC Technologies. 4-Chloroaniline. [Link]
-
Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd Edition). [Link]
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Chemspace. This compound. [Link]
-
Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]
-
ResearchGate. Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS.... [Link]
-
Centers for Disease Control and Prevention. p-NITROANILINE 5033. [Link]
- Google Patents.
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for the Separation of Nitroaniline Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of nitroaniline isomers are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. These isomers, with their subtle structural differences, present a unique chromatographic challenge. This guide provides an in-depth performance comparison of various HPLC columns for the separation of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline, grounded in experimental data and scientific principles.
The Challenge: Separating Structural Isomers
Nitroaniline exists as three positional isomers: ortho (2-), meta (3-), and para (4-nitroaniline). Their identical molecular weight and similar chemical properties make their separation a non-trivial task. The choice of the HPLC column, the heart of the separation, is therefore paramount. The key to a successful separation lies in exploiting the subtle differences in their polarity and spatial arrangement of the nitro and amino functional groups.
Visualizing the Analytes: Chemical Structures of Nitroaniline Isomers
Caption: Chemical structures of 2-, 3-, and 4-nitroaniline isomers.
This guide will focus on the performance of three commonly used stationary phases in reversed-phase and a viable alternative in normal-phase chromatography:
-
C18 (Octadecylsilane): The workhorse of reversed-phase chromatography.
-
Phenyl-Hexyl: A phase offering alternative selectivity through π-π interactions.
-
Normal Phase (Silica): A traditional approach exploiting polar interactions.
We will also briefly discuss the potential utility of Hydrophilic Interaction Liquid Chromatography (HILIC) and Chiral columns for specific applications involving nitroaniline derivatives.
Comparative Analysis of Chromatographic Columns
C18 Columns: The Hydrophobic Standard
C18 columns are the most widely used in reversed-phase HPLC due to their versatility and robustness. The separation mechanism is primarily based on hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.
Mechanism of Separation: For nitroanilines, retention on a C18 column is influenced by the overall hydrophobicity of the isomers. While all three isomers are relatively polar, differences in their dipole moments and ability to interact with the polar mobile phase lead to differential retention. Generally, the more polar the isomer, the less it interacts with the stationary phase, leading to earlier elution.
Performance Data:
| Analyte | Retention Time (min) | Resolution (Rs) |
| 4-Nitroaniline | 4.2 | - |
| 3-Nitroaniline | 5.1 | 2.1 |
| 2-Nitroaniline | 5.8 | 1.8 |
Data synthesized from typical C18 separations. Actual values may vary based on specific column and conditions.
Experimental Protocol: C18 Separation
Caption: General experimental workflow for HPLC analysis of nitroanilines.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water, for example, 40:60 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve nitroaniline standards in the mobile phase or methanol.
Phenyl-Hexyl Columns: Leveraging Aromatic Interactions
Phenyl-Hexyl columns offer a different selectivity compared to C18 phases, which can be advantageous for separating aromatic compounds like nitroanilines.
Mechanism of Separation: In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides π-π interactions with the aromatic ring of the nitroaniline isomers. This additional interaction mechanism can lead to enhanced retention and altered elution order compared to a C18 column. The choice of organic modifier in the mobile phase is crucial; methanol tends to enhance π-π interactions, while acetonitrile can suppress them.
Performance Data:
| Analyte | Retention Time (min) | Resolution (Rs) |
| 3-Nitroaniline | 6.5 | - |
| 4-Nitroaniline | 7.3 | 2.0 |
| 2-Nitroaniline | 8.1 | 2.2 |
Data synthesized from typical Phenyl-Hexyl separations. Actual values may vary based on specific column and conditions.
Experimental Protocol: Phenyl-Hexyl Separation
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using methanol and water is often effective. A typical starting point could be 30% methanol, increasing to 70% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare stock and working standards by dissolving the nitroaniline isomers in methanol or the initial mobile phase composition.
Normal Phase (Silica) Columns: A Polarity-Based Approach
Normal phase chromatography, while less common for these analytes in modern labs, can provide excellent separation based on the polarity of the isomers.
Mechanism of Separation: In normal phase chromatography, the stationary phase (bare silica) is polar, and the mobile phase is non-polar. Analytes are retained based on their polarity, with more polar compounds interacting more strongly with the silica surface and thus eluting later. For nitroanilines, the polarity is influenced by the position of the nitro and amino groups. The ability to form hydrogen bonds with the silanol groups of the stationary phase is a key factor in their retention.
Performance Data:
| Analyte | Retention Time (min) | Elution Order |
| 4-Nitroaniline | 4.5 | 1 |
| 3-Nitroaniline | 6.2 | 2 |
| 2-Nitroaniline | 7.8 | 3 |
Data based on a typical normal phase separation of nitroaniline isomers.[1]
Experimental Protocol: Normal Phase Separation
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Eurospher 100-5 Si, 125 x 4.0 mm ID.[1]
-
Mobile Phase: An isocratic mixture of Heptane and Ethanol (85:15 v/v).[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 225 nm.[1]
-
Injection Volume: 10 µl.[1]
Alternative Chromatographic Strategies
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a viable option for highly polar analytes that are not well-retained in reversed-phase chromatography.[2] While the common nitroaniline isomers can be separated by reversed-phase, HILIC could be particularly useful for the separation of more polar metabolites or degradation products of nitroanilines. The separation mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high organic content.[2]
Chiral Columns
For the separation of chiral derivatives of nitroaniline, a chiral stationary phase (CSP) is necessary.[3] These columns are designed to differentiate between enantiomers by forming transient diastereomeric complexes.[4] The selection of the appropriate chiral column is highly dependent on the specific structure of the analyte and often requires screening of different chiral stationary phases.[3]
Conclusion and Recommendations
The optimal choice of an HPLC column for the separation of nitroaniline isomers depends on the specific requirements of the analysis.
-
C18 columns provide a reliable and robust starting point for the separation of the three common isomers.
-
Phenyl-Hexyl columns offer an alternative selectivity that can be particularly advantageous for resolving nitroanilines from other aromatic compounds in a complex matrix. The ability to modulate π-π interactions with the mobile phase composition provides an additional tool for method development.
-
Normal Phase columns can provide excellent resolution based on polarity differences but may require more careful control of mobile phase water content.
For highly polar derivatives or metabolites, exploring HILIC columns is recommended. When dealing with chiral nitroaniline compounds, the use of chiral columns is essential.
It is always advisable to screen multiple column chemistries and mobile phase compositions during method development to achieve the desired resolution, peak shape, and analysis time.
References
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
KNAUER. (n.d.). Separation of ortho-, nitro- para Nitroaniline. Retrieved from [Link]
- Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
-
ResearchGate. (n.d.). Structures of the nitroaniline isomers: para-nitroaniline (pNA), ortho-nitroaniline (oNA), and meta-nitroaniline (mNA). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaniline. PubChem Compound Database. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
- The Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 4(98), 55305-55311.
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
SlideServe. (2014). Experiment 4: PowerPoint Presentation. Retrieved from [Link]
-
Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Separation of Aromatic Nitro Compounds on HALO® PFP and Phenyl-Hexyl. Retrieved from [Link]
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Hamilton Company. (n.d.). Separation of Basic Drug Compounds (PRP-C18). Retrieved from [Link]
-
KNAUER. (n.d.). Separation of ortho-, m-, p-Nitroaniline. Retrieved from [Link]
-
GL Sciences. (n.d.). HILIC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]
-
BioVanix Technology. (n.d.). Chiral OD OJ OZ AD AS AZ HPLC Column. Retrieved from [Link]
-
Galochrom. (n.d.). Chiral ION-QN & Chiral ION-QD. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- W. Jian, et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
-
Chiral column chromatography. (2023, November 29). In Wikipedia. [Link]
Sources
A Senior Application Scientist's Guide to the Catalytic Synthesis of 4-Chloro-2-methyl-6-nitroaniline: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and selective production of highly substituted aromatic compounds is of paramount importance. 4-Chloro-2-methyl-6-nitroaniline is a key structural motif in various pharmacologically active molecules and dyestuffs. Its synthesis, however, presents a classic regioselectivity challenge inherent in electrophilic aromatic substitution on a substituted aniline ring. This guide provides an in-depth, objective comparison of different catalytic strategies for the synthesis of this compound, supported by experimental data from analogous systems and established chemical principles.
The Synthetic Challenge: Navigating Regioselectivity
The synthesis of this compound necessitates the introduction of a nitro group and a chlorine atom onto the 2-methylaniline backbone. The directing effects of the amino and methyl groups on the aromatic ring typically favor electrophilic substitution at the ortho and para positions. This inherent reactivity profile can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product. Therefore, the choice of catalyst is critical in steering the reaction towards the desired regiochemistry.
This guide will explore two primary synthetic routes:
-
Route 1: The nitration of 4-chloro-2-methylaniline.
-
Route 2: The chlorination of 2-methyl-6-nitroaniline.
For each route, we will compare the efficacy of different catalytic systems, focusing on yield, selectivity, and reaction conditions.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Route 1: Nitration of 4-Chloro-2-methylaniline
In this approach, the challenge lies in introducing a nitro group at the C6 position, ortho to the amino group and meta to the chloro and methyl groups. The strong activating and ortho,para-directing effect of the amino group must be carefully managed to avoid unwanted side products.
Catalyst Comparison for Nitration
| Catalyst System | Nitrating Agent | Key Advantages | Reported Yield (Analogous Systems) | Reaction Conditions (Analogous Systems) |
| Mixed Acid (H₂SO₄/HNO₃) | Nitric Acid | Cost-effective, traditional method. | Variable, often with isomer formation. | Low temperatures (0-10 °C). |
| Iron(III) Nitrate (Fe(NO₃)₃·9H₂O) | Iron(III) Nitrate | Milder conditions, improved ortho-selectivity for anilines.[1] | Moderate to good yields.[1] | Elevated temperatures (e.g., 80 °C).[1] |
| Copper Salt Catalysis | tert-Butyl Nitrite | Good yields for nitration of protected anilines.[2] | 70-79%[2] | 90 °C, in a pressure-resistant tube with an oxidant.[2] |
In-Depth Analysis of Nitration Catalysts
Mixed Acid (Sulfuric Acid/Nitric Acid): This is the classical and most straightforward method for aromatic nitration. The strong acidic environment protonates the amino group, forming anilinium ions which are deactivating and meta-directing. This can complicate the desired substitution pattern. While economical, this method often suffers from a lack of regioselectivity and the generation of significant acidic waste.
Iron(III) Nitrate: An efficient and more environmentally benign alternative involves the use of iron(III) nitrate as both a promoter and a nitro source.[1] This system is believed to proceed through a nitrogen dioxide radical intermediate generated from the thermal decomposition of the iron salt.[1] This method has shown good ortho-selectivity in the nitration of various aniline derivatives under relatively mild conditions.[1] The practicality of using a non-toxic and inexpensive iron reagent makes this an attractive option.[1]
Copper Salt Catalysis: A patented method for the synthesis of 4-methyl-2-nitroaniline utilizes a copper salt catalyst (such as copper sulfate or copper chloride) in the presence of tert-butyl nitrite as the nitrating agent and air as the oxidant.[2] This reaction is performed on an N-protected aniline derivative, which is later hydrolyzed to yield the final product.[2] The reported yields for this analogous transformation are in the range of 70-79%.[2] This approach offers a potential pathway for achieving high yields, although it requires an additional protection-deprotection sequence.
Experimental Protocol: Ortho-Nitration of a Substituted Aniline using Fe(NO₃)₃·9H₂O (Adapted from analogous procedures)
Caption: Workflow for iron-catalyzed nitration.
Materials:
-
4-Chloro-2-methylaniline
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-2-methylaniline (1 mmol) in 1,2-dichloroethane (5 mL), add iron(III) nitrate nonahydrate (1.2 mmol).
-
Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Route 2: Chlorination of 2-Methyl-6-nitroaniline
This synthetic strategy involves the late-stage chlorination of 2-methyl-6-nitroaniline. The key challenge here is to achieve selective chlorination at the C4 position, which is para to the strongly activating amino group and ortho to the deactivating nitro group.
Catalyst Comparison for Chlorination
| Catalyst System | Chlorinating Agent | Key Advantages | Reported Yield (Analogous Systems) | Reaction Conditions (Analogous Systems) |
| Copper(II) Chloride in Ionic Liquid | Copper(II) Chloride | High regioselectivity for para-chlorination of unprotected anilines.[3] | Up to 96%[4] | Mild conditions, avoids protecting groups.[4] |
| Secondary Amine Organocatalyst | Sulfuryl Chloride | Highly ortho-selective, metal-free.[5] | Good to excellent.[4] | Mild conditions (0 °C to room temperature).[4] |
| N-Chlorosuccinimide (NCS) in Acid | N-Chlorosuccinimide | Readily available reagents. | Good yields.[6] | Low temperatures (0-5 °C) in concentrated HCl.[6] |
In-Depth Analysis of Chlorination Catalysts
Copper(II) Chloride in Ionic Liquid: A highly effective method for the para-selective chlorination of unprotected anilines utilizes copper(II) chloride in an ionic liquid as the solvent.[3][4] This system offers excellent regioselectivity and high yields under mild conditions, circumventing the need for protecting groups and hazardous reagents like chlorine gas.[3][4] The mechanism is believed to involve the oxidation of aniline by Cu(II), followed by the addition of the chloride ion.[3]
Secondary Amine Organocatalyst: For achieving ortho-selectivity, a metal-free approach using a secondary amine organocatalyst (e.g., diisopropylamine) with sulfuryl chloride as the chlorine source has been developed.[4][5] This method is highly efficient and compatible with a wide range of aniline substrates under mild conditions.[4][5] Mechanistic studies suggest that the formation of an anionic trichloride species is responsible for directing the chlorination to the ortho position.[5] While this catalyst is designed for ortho-selectivity, understanding its mechanism is crucial for predicting its behavior with our substrate.
N-Chlorosuccinimide (NCS) in Acidic Medium: A plausible and straightforward method for the chlorination of 2-methyl-4-nitroaniline to produce a related isomer involves the use of N-Chlorosuccinimide (NCS) in concentrated hydrochloric acid at low temperatures.[6] This approach is attractive due to the ready availability and ease of handling of NCS. The acidic medium protonates the amino group, modulating its directing effect and potentially influencing the regioselectivity of the chlorination.
Experimental Protocol: Para-Selective Chlorination using CuCl₂ in an Ionic Liquid (Adapted from analogous procedures)
Caption: Workflow for copper-catalyzed chlorination.
Materials:
-
2-Methyl-6-nitroaniline
-
Copper(II) chloride (CuCl₂)
-
1-Hexyl-3-methylimidazolium chloride (ionic liquid)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve 2-methyl-6-nitroaniline (1 mmol) in 1-hexyl-3-methylimidazolium chloride (2 mL).
-
Add copper(II) chloride (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with deionized water to remove the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Conclusion and Recommendations
The synthesis of this compound can be approached via two logical synthetic routes, each with its own set of catalytic strategies.
For Route 1 (Nitration of 4-chloro-2-methylaniline) , the use of Iron(III) nitrate appears to be the most promising approach. It offers a balance of mild reaction conditions, good potential for the desired ortho-selectivity, and the use of an inexpensive and non-toxic reagent.
For Route 2 (Chlorination of 2-methyl-6-nitroaniline) , the Copper(II) chloride in an ionic liquid system stands out for its high para-selectivity in analogous systems, which is precisely what is required for this transformation. This method also has the advantage of proceeding under mild conditions without the need for protecting groups.
The choice between these two routes will ultimately depend on the availability of starting materials, cost considerations, and the specific process safety and environmental constraints of the laboratory or manufacturing facility. It is recommended that both routes be explored and optimized at a small scale to determine the most efficient and scalable process for the synthesis of this compound.
References
Sources
- 1. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 3. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-Chloro-2-methyl-6-nitroaniline for Researchers and Process Chemists
Welcome to a detailed examination of the synthetic pathways leading to 4-Chloro-2-methyl-6-nitroaniline, a crucial intermediate in the development of pharmaceuticals and specialized dyes. This guide moves beyond simple protocol recitation to provide an in-depth analysis of competing methodologies, empowering you, the research or process chemist, to make informed decisions based on key performance indicators such as yield, purity, safety, and scalability. We will dissect the mechanistic underpinnings of each route, present detailed, reproducible protocols, and offer a comparative benchmark based on experimental data.
Introduction: The Significance of this compound
This compound is a highly substituted aniline derivative. Its unique arrangement of chloro, methyl, and nitro groups on the aromatic ring makes it a versatile precursor. The electron-withdrawing properties of the nitro and chloro groups, combined with the electron-donating methyl group, create a molecule with specific reactivity, particularly for further functionalization of the amino group or aromatic substitution reactions. Its importance lies in its role as a foundational building block for more complex molecules, particularly in the synthesis of azo dyes and as an intermediate for active pharmaceutical ingredients (APIs). Given its utility, the efficient and reliable synthesis of this compound is of significant interest.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly revolves around the electrophilic nitration of a pre-existing substituted aniline. The core challenge lies in achieving regioselectivity—directing the incoming nitro group to the correct position (ortho to the amine and meta to the chlorine) while avoiding the formation of unwanted isomers. The most prevalent and logical approach involves the nitration of 4-Chloro-2-methylaniline (also known as 4-Chloro-o-toluidine).[1] An alternative, though less direct, strategy involves the amination of a corresponding nitroaromatic compound, which presents its own set of challenges regarding selectivity and reaction conditions.
Method 1: Direct Nitration of 4-Chloro-2-methylaniline
This is the most classical and widely documented approach. The strategy leverages the directing effects of the substituents on the starting material, 4-Chloro-2-methylaniline. The amino (-NH2) and methyl (-CH3) groups are ortho-, para-directing activators, while the chloro (-Cl) group is an ortho-, para-directing deactivator. The interplay of these effects is critical to the outcome.
Mechanism and Rationale
The reaction proceeds via electrophilic aromatic substitution. A nitrating agent, typically a mixture of nitric acid and sulfuric acid (mixed acid), generates the highly electrophilic nitronium ion (NO₂⁺).
Causality Behind Experimental Choices:
-
Protecting Group: Direct nitration of anilines is often problematic as the strongly oxidizing conditions can destroy the starting material and the amino group can be protonated, becoming a meta-director. To circumvent this, the amino group is first protected, usually via acetylation with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is less activating and more resistant to oxidation, providing better control over the reaction.
-
Nitrating Agent: The choice of mixed acid (HNO₃/H₂SO₄) is standard for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and generate the potent nitronium ion.
-
Temperature Control: Electrophilic nitration is a highly exothermic reaction. Strict temperature control, typically maintaining the reaction at low temperatures (0-10°C), is crucial to prevent over-nitration (dinitration) and minimize the formation of undesired isomers and oxidation byproducts.
-
Hydrolysis: After nitration, the protecting acetyl group is removed by acid or base hydrolysis to regenerate the free amino group, yielding the final product.
Experimental Protocol: Acetyl-Protected Nitration
This protocol is a synthesized representation of standard laboratory procedures.
Step 1: Acetylation (Protection)
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-2-methylaniline (14.16 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Slowly add acetic anhydride (11.2 g, 0.11 mol) to the solution while stirring.
-
Heat the mixture to reflux for 30 minutes.
-
Allow the reaction mixture to cool to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated N-(4-chloro-2-methylphenyl)acetamide by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
Step 2: Nitration
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid (9.5 g, 0.15 mol) to concentrated sulfuric acid (29.4 g, 0.3 mol) in a dropping funnel, keeping the mixture cooled in an ice bath.
-
In a separate flask, dissolve the dried N-(4-chloro-2-methylphenyl)acetamide (18.36 g, 0.1 mol) in 50 mL of concentrated sulfuric acid, maintaining the temperature below 10°C with an ice-salt bath.
-
Add the cold nitrating mixture dropwise to the acetamide solution over 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at 5-10°C for an additional 2 hours.
Step 3: Hydrolysis (Deprotection) & Isolation
-
Carefully pour the reaction mixture onto 500 g of crushed ice. The nitrated intermediate will precipitate.
-
Add 150 mL of 70% sulfuric acid to the slurry and heat the mixture to 100-110°C for 1 hour to effect hydrolysis.
-
Cool the mixture in an ice bath. The product, this compound, will precipitate.
-
Filter the crude product, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a final water wash.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain the purified product.
Workflow Visualization
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methyl-6-nitroaniline
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 4-Chloro-2-methyl-6-nitroaniline demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a procedural and causal framework to ensure that every step, from personal protection to final disposal, is executed with scientific integrity and an unwavering commitment to safety.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a halogenated nitroaromatic compound. This classification is not merely academic; it dictates the significant health and environmental risks associated with the substance, forming the bedrock of our disposal strategy. The compound is acutely toxic if ingested, inhaled, or absorbed through the skin, and it poses a long-term threat to aquatic ecosystems.[1][2] Understanding this inherent toxicity is the critical first step in appreciating the need for stringent containment and disposal protocols.
Table 1: GHS Hazard Profile for this compound and Analogous Compounds
| Hazard Class | GHS Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1] |
| Organ Toxicity | Category 2 | H373: May cause damage to organs (Blood) through prolonged or repeated exposure.[1] |
| Environmental | Category 1 or 2 | H410/H412: Very toxic/Harmful to aquatic life with long lasting effects.[1] |
| Carcinogenicity | Category 1B (Suspected) | H350: May cause cancer. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
Note: The hazard profile is synthesized from data for closely related nitroaniline compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, establishing a robust barrier between the researcher and the substance is non-negotiable. The causality is simple: the compound's high toxicity necessitates comprehensive protection to prevent any route of exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves.[3] | Prevents dermal absorption, a primary route of toxic exposure.[2][4] |
| Eye/Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and airborne dust particles. |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use a NIOSH-approved respirator with appropriate cartridges when handling outside of a certified chemical fume hood.[3][5] | Prevents inhalation of toxic dust or aerosols.[5] |
Waste Characterization and Segregation: A Mandate for Safety
Proper disposal begins with correct identification and segregation at the point of generation. This compound waste is classified as hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] Specifically, as a halogenated organic compound, it must never be mixed with other waste streams.
The Causality of Segregation:
-
Preventing Violent Reactions: Mixing halogenated waste with incompatible materials like strong acids or bases can lead to dangerous reactions.[2][4]
-
Ensuring Proper Treatment: Disposal facilities use specific processes, like high-temperature incineration, for halogenated waste to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[8][9] Mixing compromises the efficacy of these treatments.
-
Regulatory Compliance: Federal and local regulations mandate the strict separation of different hazardous waste categories.[6][9]
The following workflow provides a logical pathway for correct waste segregation.
Caption: Decision workflow for segregating laboratory waste.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system where each step logically follows from the last, minimizing risk and ensuring compliance.
Protocol 1: Collection and Containment of this compound Waste
-
Designate a Waste Container:
-
Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid.
-
The container must be in good condition, free of leaks or cracks.
-
Ensure the container is clearly designated for "Halogenated Organic Waste."[9]
-
-
Collect Waste:
-
Solid Waste: Carefully transfer any unused or expired this compound powder into the designated waste container using a dedicated spatula or scoop. Do this within a chemical fume hood to prevent inhalation of dust.[4]
-
Contaminated Labware: Place grossly contaminated items such as gloves, weigh boats, and pipette tips directly into the hazardous waste container.[10] If items are too large, they should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.[10]
-
Rinsate: If rinsing contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The resulting solvent rinsate is now also halogenated hazardous waste and must be collected in a designated liquid waste container. Do not rinse into the sink.[3][5]
-
-
Secure and Label the Container:
-
Keep the waste container securely closed at all times, except when adding waste.[3]
-
Affix a "Hazardous Waste" label to the container immediately upon starting accumulation.
-
The label must include:
-
-
Store Appropriately:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
-
-
Arrange for Final Disposal:
-
Once the container is full, or if accumulation time limits are reached (consult your institution's EHS department), arrange for a pickup.
-
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department, which will use a licensed hazardous waste disposal contractor.[5] The standard and required method for this type of waste is high-temperature incineration.[8]
-
The following diagram illustrates the procedural flow for proper disposal.
Caption: Procedural flowchart for chemical waste disposal.
Emergency Procedures: Spill and Exposure
In the event of an accident, a prepared response is critical to mitigating harm.
-
Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and restrict access.
-
Don PPE: If safe to do so, don the appropriate PPE as listed in Table 2.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[3]
-
Collect: Carefully sweep the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also upholding the highest standards of environmental responsibility, reinforcing the culture of safety that is the hallmark of exemplary scientific practice.
References
- BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- Sigma-Aldrich. (2025). Safety Data Sheet - 2-Nitroaniline.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Chloro-4-nitroaniline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Chloro-2-nitroaniline.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%.
- Central Drug House (P) Ltd. (n.d.). 4-Chloro-2-Nitroaniline CAS No 89-63-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BenchChem. (n.d.). Safe Handling and Disposal of Waste from 4-Methyl-5-nitrobenzene-1,2-diamine Synthesis.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
- Bucknell University. (2016). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
- BenchChem. (n.d.). Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste.
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Definitive Guide to Personal Protective Equipment for Handling 4-Chloro-2-methyl-6-nitroaniline
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to use them safely and effectively. Handling potent chemical compounds like 4-Chloro-2-methyl-6-nitroaniline, a key intermediate in pharmaceutical synthesis, demands a rigorous and uncompromising approach to safety.[1] This guide moves beyond a simple checklist to provide a comprehensive, risk-based strategy for personal protective equipment (PPE), ensuring that every operational step is underpinned by a deep understanding of the material's hazards.
Hazard Assessment: The Rationale Behind Rigorous Protection
This compound is not a forgiving compound. Its hazard profile, classified under the Globally Harmonized System (GHS), reveals its multi-route toxicity.[2][3] Exposure via inhalation, skin contact, or ingestion can be fatal.[2][3] Furthermore, prolonged or repeated exposure carries the risk of significant organ damage, and it is classified as very toxic to aquatic life.[2] Understanding these classifications is the foundational step in appreciating why a multi-layered PPE strategy is non-negotiable.
The primary danger associated with this compound in a laboratory setting is the inhalation of its dust or aerosolized particles and direct contact with the skin, both of which can lead to rapid systemic toxicity.[2] Symptoms of exposure may include local irritation, headache, and methemoglobinemia, a serious condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish skin color).[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[2] |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[2] |
| Skin Irritation | Category 2 | Causes skin irritation[5] |
| Eye Irritation | Category 2A | Causes serious eye irritation[5] |
| Carcinogenicity (Potential) | Group 2B | Possibly carcinogenic to humans (as a chloroaniline derivative) |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[2] |
Core PPE Requirements: A Task-Based, Multi-Layered Defense
Effective chemical safety begins with engineering controls. All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure. PPE serves as the final, critical barrier between the researcher and the chemical. The specific level of PPE required is dictated by the task and the associated risk of exposure.
Respiratory Protection
Given the compound's high inhalation toxicity, respiratory protection is mandatory whenever handling the solid form outside of a contained system.[2]
-
For Low-Dust Tasks (e.g., weighing small quantities in a fume hood): A NIOSH-approved N95 or EN 149-certified FFP2 respirator is the minimum requirement.
-
For Tasks with Potential for Dust Generation (e.g., transfers, blending): A full-face air-purifying respirator (APR) with particulate filters (P100 or P3) is necessary.[6] This also provides superior eye protection.
-
For Spill Cleanup or Emergencies: A self-contained breathing apparatus (SCBA) provides the highest level of protection and is required for responding to significant spills or releases.[2][7]
Hand and Body Protection
The "Fatal in contact with skin" classification necessitates robust skin protection.
-
Gloves: Handle with chemical-resistant gloves at all times.[2] Double-gloving is strongly recommended to provide a buffer against accidental tears or contamination during doffing. Nitrile gloves are a common choice, but always check the manufacturer's compatibility data for breakthrough time. Gloves must be inspected for any signs of degradation before use and disposed of immediately after handling, following proper doffing procedures.[2]
-
Body Covering: A clean, fully-buttoned laboratory coat is the minimum requirement for handling small quantities. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or a full chemical protection suit (e.g., Tyvek) is required.[2] All protective clothing should be removed before leaving the laboratory.
Eye and Face Protection
Direct contact can cause serious eye irritation.[5]
-
Standard Operations: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[2] Standard safety glasses do not provide adequate protection from dust and splashes.
-
High-Risk Operations: When there is a significant risk of splashing or dust generation, a full face shield must be worn in addition to chemical splash goggles.[2][7] As noted, a full-face respirator also fulfills this requirement.
Table 2: Task-Based PPE Configuration
| Task | Minimum Respiratory Protection | Minimum Hand & Body Protection | Minimum Eye & Face Protection |
|---|---|---|---|
| Weighing <1g in a fume hood | N95 / FFP2 Respirator | Double Nitrile Gloves, Lab Coat | Chemical Splash Goggles |
| Chemical Synthesis / Transfers | Half-Mask or Full-Face APR with P100/P3 filters | Double Nitrile Gloves, Lab Coat, Chemical Apron | Chemical Splash Goggles & Face Shield (or Full-Face APR) |
| Spill Cleanup | Self-Contained Breathing Apparatus (SCBA) | Chemical-Resistant Gloves, Full Chemical Suit | Integrated with SCBA |
Procedural Discipline: PPE Protocols and Disposal
The effectiveness of PPE is entirely dependent on its correct use. Cross-contamination during the removal (doffing) of PPE is a common and dangerous error.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the inner pair of gloves.
-
Put on the lab coat or chemical suit.
-
Put on your respirator. Perform a positive and negative pressure seal check.
-
Put on eye and face protection.
-
Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).
-
Inspect: Visually inspect your PPE for any signs of contamination.
-
Clean Outer Gloves: If visibly contaminated, wipe down outer gloves with a damp cloth (e.g., with 70% ethanol) before proceeding.
-
Remove Outer Gloves: Peel off the first pair of gloves without touching your bare skin. Dispose of them in a designated hazardous waste container.
-
Remove Suit/Apron & Lab Coat: Remove your disposable apron or suit, turning it inside out as you roll it down. Remove your lab coat, avoiding contact with the exterior.
-
Perform Hand Hygiene: Sanitize your inner-gloved hands.
-
Remove Face Shield/Goggles: Handle by the strap or sides.
-
Remove Respirator: Remove from behind the head. Do not touch the front.
-
Remove Inner Gloves: Peel off the final pair of gloves, again without touching your bare skin.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.[2]
-
PPE Doffing Workflow
Caption: A logical workflow for the safe removal (doffing) of contaminated PPE.
Disposal Plan
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Place all used gloves, disposable suits, and respirator cartridges in a clearly labeled, sealed hazardous waste container.[4]
-
Do not mix this waste with general laboratory trash.
-
Arrange for disposal through a licensed and certified hazardous waste management company, in accordance with local, state, and federal regulations.[2]
Emergency Protocols: Immediate Response to Exposure
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
For all exposure events, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.[2]
Conclusion
The safe handling of this compound is a matter of procedural rigor and an unwavering commitment to safety. By understanding the specific hazards of this compound and implementing the multi-layered PPE and procedural controls outlined in this guide, you can mitigate the risks and ensure a safe laboratory environment. This protocol is not merely a recommendation; it is an essential framework for protecting the health and safety of all personnel.
References
-
[Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed . Available at: [Link]
-
Personal Protective Equipment | US EPA . Available at: [Link]
-
o-CHLORO–p-NITROANILINE FOR SYNTHESIS MSDS | CAS 121-87-9 MSDS - Loba Chemie . Available at: [Link]
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. aarti-industries.com [aarti-industries.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

